Acid Violet 90
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
6408-29-3 |
|---|---|
Molecular Formula |
C40H30CrN8Na2O10S2 |
Molecular Weight |
944.8 g/mol |
IUPAC Name |
disodium;chromium;3-hydroxy-4-[(5-hydroxy-3-methyl-1-phenylpyrazol-4-yl)diazenyl]naphthalene-1-sulfonate;3-hydroxy-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/2C20H16N4O5S.Cr.2Na/c2*1-12-18(20(26)24(23-12)13-7-3-2-4-8-13)21-22-19-15-10-6-5-9-14(15)17(11-16(19)25)30(27,28)29;;;/h2-11,25-26H,1H3,(H,27,28,29);2-11,23,25H,1H3,(H,27,28,29);;;/q;;;2*+1/p-2 |
InChI Key |
KANXDAXCHXKNKQ-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])O.CC1=NN(C(=C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])O)O)C4=CC=CC=C4.[Na+].[Na+].[Cr] |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Chemical Profile of Acid Violet 90: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the chemical properties of Acid Violet 90, a significant metal complex azo dye. The information is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive resource for understanding its fundamental characteristics.
Core Chemical Identity and Properties
This compound, identified by the CAS Number 6408-29-3 and Colour Index Number 18762, is a complex organometallic compound.[1][2] It is synthesized through the diazotization of 4-Amino-3-hydroxynaphthalene-1-sulfonic acid, its subsequent coupling with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one, and finally, the formation of a 1:2 chromium complex.[1][3] This process results in a stable, reddish-purple powder.[4]
Contrary to some reports that describe a simpler molecular structure, this compound is a coordination complex. The widely accepted molecular formula for this chromium complex is C₄₀H₂₇CrN₈O₁₀S₂·2Na, corresponding to a molecular weight of approximately 941.8 g/mol .[5][6]
Tabulated Chemical Data
For clarity and ease of comparison, the key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | disodium;chromium;3-hydroxy-4-[(5-hydroxy-3-methyl-1-phenylpyrazol-4-yl)diazenyl]naphthalene-1-sulfonate;3-hydroxy-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]naphthalene-1-sulfonate | [6] |
| Synonyms | C.I. This compound, Acid Bordeaux B, Bordeaux MB, Acid Rubine M-B | [1] |
| CAS Number | 6408-29-3 | [1][2][7][8] |
| Colour Index | 18762 | [1][2] |
| Molecular Formula | C₄₀H₂₇CrN₈O₁₀S₂·2Na | [5][6] |
| Molecular Weight | ~941.8 g/mol | [5][6] |
| Physical Appearance | Reddish-purple powder | [4] |
| Melting Point | Approx. 270°C (decomposes) | |
| Solubility | Soluble in water and ethanol. | [1][4] |
| Chemical Class | Monoazo, 1:2 Metal Complex | [1][2] |
Experimental Protocols
Detailed methodologies for determining the key chemical properties of this compound are outlined below. These protocols are based on standard laboratory practices for dye analysis.
Determination of Melting Point
The melting point of this compound, which is more accurately a decomposition temperature, can be determined using the capillary method with a melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.
-
Heating: The sample is heated at a steady rate of 10-20°C per minute for an initial approximate determination.
-
Observation: The temperature at which the substance begins to change state and the temperature at which it is completely decomposed are observed.
-
Refined Measurement: For a more accurate reading, a fresh sample is heated to a temperature approximately 20°C below the approximate decomposition temperature. The heating rate is then reduced to 1-2°C per minute, and the temperature range of decomposition is recorded precisely.
Solubility Determination (Qualitative and Semi-Quantitative)
The solubility of this compound in various solvents can be assessed through standardized laboratory procedures.
Methodology:
-
Solvent Selection: A range of solvents (e.g., deionized water, ethanol, acetone, toluene) are selected for testing.
-
Sample Preparation: A pre-weighed amount of this compound (e.g., 10 mg) is added to a measured volume of each solvent (e.g., 1 mL) in separate test tubes.
-
Dissolution: The mixtures are agitated vigorously at a controlled temperature (e.g., 25°C) for a set period.
-
Observation: The solutions are visually inspected for any undissolved solid. The results are recorded as soluble, partially soluble, or insoluble.
-
Semi-Quantitative Analysis (Saturation Method): To estimate the solubility, small, known amounts of the dye are incrementally added to a fixed volume of the solvent until saturation is reached (i.e., solid material remains undissolved after prolonged agitation). The total mass of dissolved dye provides an approximate solubility value (e.g., in g/L).
Spectroscopic Analysis
Spectroscopic techniques are crucial for elucidating the structural and electronic properties of this compound.
UV-Visible (UV-Vis) Spectroscopy Protocol:
-
Solution Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., water or ethanol) to an approximate concentration of 10⁻⁵ M.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used, with the pure solvent serving as the reference.
-
Spectral Acquisition: The absorbance spectrum is recorded over a wavelength range of 200-800 nm.
-
Data Analysis: The wavelength of maximum absorbance (λmax) is identified. Due to its complex aromatic structure and metal-ligand charge transfer, this compound is expected to exhibit strong absorption bands in the visible region, contributing to its intense color.
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol:
-
Sample Preparation: A small amount of dry this compound powder is intimately mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Instrumentation: An FTIR spectrometer is used to acquire the spectrum.
-
Spectral Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to its functional groups. Key expected vibrations include those for N=N stretching (azo group), C=C stretching (aromatic rings), S=O stretching (sulfonate groups), and potentially metal-ligand vibrations at lower frequencies.
Visualized Workflows and Relationships
To further clarify the experimental and logical processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: A simplified workflow for the synthesis of this compound.
Caption: Logical relationships between experimental data and chemical identity.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. colorantsgroup.com [colorantsgroup.com]
- 3. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]
- 4. Acid violet 90 | 6408-29-3 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. C.I. This compound | C40H30CrN8Na2O10S2 | CID 136496748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Acid Violet 90 (CAS 6408-29-3)
Introduction
Acid Violet 90, identified by CAS number 6408-29-3 and Colour Index number 18762, is a synthetic, water-soluble dye.[1][2] Chemically, it is classified as a monoazo 1:2 metal complex, specifically a chromium complex.[2][3] This structure contributes to its notable fastness properties.[4] Appearing as a reddish-purple or violet powder, this compound is utilized across various industries, from textiles and leather to inks and paper.[1][3][5][6] Beyond its industrial use, it has found niche applications in biomedical research as a histological stain and a potential modulator of enzymatic activity, making it a compound of interest for researchers and scientists.[7][8] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, biological mechanism, and safety protocols.
Chemical and Physical Properties
This compound exhibits distinct chemical and physical characteristics that define its applications and handling requirements. It is soluble in water, producing a bluish-red solution, and also soluble in ethanol, where it forms a yellow-light purple solution.[1] Its chemical behavior in the presence of strong acids and bases is a key identifier; it turns bluish-red in concentrated sulfuric acid and forms precipitates when strong acids or bases are added to its aqueous solution.[3]
Table 1: Chemical Identification of this compound
| Property | Value |
| CAS Number | 6408-29-3[1][9] |
| C.I. Number | 18762[2][9] |
| Chemical Class | Monoazo 1:2 Metal Complex[2] |
| Molecular Formula | C40H27CrN8Na2O10S2[10] or C40H26CrN8O10S2·H·2Na[11] |
| Molecular Weight | 446.41 g/mol (Note: This corresponds to a simpler, non-complexed formula and is often cited, but the complex itself is larger)[1][5] |
| Physical Appearance | Reddish purple / Violet Powder[2][3] |
| Synonyms | Acid Bordeaux B, Bordeaux MB, Acid Rubine M-B, Acid Violet SB, C.I. This compound[1][9][11] |
Table 2: Physical and Solubility Properties of this compound
| Property | Value |
| Solubility in Water | Soluble; forms a blue-ray red solution.[1] |
| Solubility in Ethanol | Soluble; forms a yellow-light purple solution. |
| Behavior in Conc. H₂SO₄ | Turns blue-light red; becomes red upon dilution.[1][3] |
| Behavior in Aqueous HCl | Forms an orange solution with a red precipitate.[3] |
| Behavior in Aqueous NaOH | Forms a red solution with a red precipitate.[3] |
| Melting Point | Approx. 270°C (decomposes) |
| Light Fastness | 5-6[2] |
| Washing Fastness | 4-5[2] |
Synthesis of this compound
The manufacturing process for this compound is a multi-step chemical synthesis.[3][5] It begins with the diazotization of 4-Amino-3-hydroxynaphthalene-1-sulfonic acid. The resulting diazo compound is then coupled with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one.[5] The final step involves treating this coupled product in an aqueous solution with a chromium salt to form the stable 1:2 chromium complex.[3]
Caption: Synthesis workflow for this compound.
Industrial and Research Applications
This compound is a versatile dye used in several industrial processes. Its primary application is in the dyeing of protein-based and polyamide fibers.[1][12] It is also used for direct printing on certain fabrics and for coloring leather and paper.
Table 3: Summary of Key Applications
| Sector | Application | Description |
| Textile Industry | Dyeing & Printing | Used for dyeing wool, silk, and polyamide (nylon) fibers and their blends.[1][12] |
| Leather Industry | Dyeing | Imparts a violet color to leather goods.[5] |
| Paper & Ink | Colorant | Used for surface shading of paper and as a colorant in inks.[1][6] |
| Biomedical Research | Histological Stain | Stains nuclei and cytoplasm for microscopic examination.[7][8] |
| Cell Biology | Cell Cycle Marker | Has been used as a marker for the G1 phase of the cell cycle.[7] |
| Biochemistry | Enzyme Inhibitor | Investigated as a potential serine protease inhibitor.[7][8] |
Biological Mechanism of Action
In research settings, this compound has demonstrated specific biological activities. As a histological stain, its acidic nature allows it to bind to positively charged components within the cell, such as proteins in the nuclei and cytoplasm, through adsorption.[7][8]
More significantly for drug development professionals, this compound has been identified as a potential serine protease inhibitor.[7][8] By inhibiting these enzymes, it can interfere with protein synthesis and subsequent cell division.[7] The literature reports that this inhibitory effect can be reversed by cycloheximide, which is itself a known inhibitor of protein synthesis.[7][8] This suggests a complex interaction that warrants further investigation.
Caption: Postulated biological mechanism of this compound.
Analytical Methodologies
The identification and quantification of this compound, particularly in complex matrices like wastewater or dyed textiles, require advanced analytical techniques. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with mass spectrometry (MS/MS), are powerful methods for its separation and detection.[13] UV-Visible spectroscopy is also commonly used for quantitative analysis, especially in adsorption studies.[13]
Caption: General analytical workflow for this compound.
Safety and Handling
According to available safety data, this compound is considered hazardous. It is harmful if swallowed and can cause irritation to the skin, eyes, and respiratory tract.[14] GHS classifications indicate it causes serious eye irritation and is harmful to aquatic life with long-lasting effects.[15]
Table 4: Safety and Hazard Information
| Category | Information |
| GHS Hazard Statements | H319: Causes serious eye irritation.[15]H412: Harmful to aquatic life with long lasting effects.[15] |
| Primary Hazards | Harmful if swallowed.[14]Irritating to eyes, skin, and mucous membranes.[14] |
| Personal Protective Equipment | Chemical safety goggles, rubber gloves, protective clothing.[14][16] |
| Engineering Controls | Use only in a chemical fume hood. Ensure adequate ventilation to minimize dust.[14] |
| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes.[14] |
| First Aid (Skin) | Wash with plenty of soap and water.[14] |
| Disposal | Must be handled as hazardous waste in accordance with local and national regulations.[17][18] |
Researchers and laboratory personnel must handle this chemical with care, utilizing appropriate personal protective equipment and engineering controls to minimize exposure.[14][16]
References
- 1. sdinternational.com [sdinternational.com]
- 2. colorantsgroup.com [colorantsgroup.com]
- 3. Acid violet 90 | 6408-29-3 [chemicalbook.com]
- 4. specialchem.com [specialchem.com]
- 5. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]
- 6. specialchem.com [specialchem.com]
- 7. This compound | 6408-29-3 | FA41285 | Biosynth [biosynth.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. khushidyechem.com [khushidyechem.com]
- 10. Cas 6408-29-3,Chromate(3-),bis[4-[2-[4,5-dihydro-3-methyl-5-(oxo-kO)-1-phenyl-1H-pyrazol-4-yl]diazenyl-kN1]-3-(hydroxy-kO)-1-naphthalenesulfonato(3-)]-,sodium hydrogen (1:2:1) | lookchem [lookchem.com]
- 11. CAS 6408-29-3: C.I. This compound | CymitQuimica [cymitquimica.com]
- 12. hztya.com [hztya.com]
- 13. researchgate.net [researchgate.net]
- 14. cncolorchem.com [cncolorchem.com]
- 15. C.I. This compound | C40H30CrN8Na2O10S2 | CID 136496748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. www2.pcad.edu [www2.pcad.edu]
- 17. Acid violet 90 - Safety Data Sheet [chemicalbook.com]
- 18. echemi.com [echemi.com]
Acid Violet 90: A Technical Guide to Solubility in Water and Ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Qualitative Solubility
Multiple sources confirm that Acid Violet 90 is soluble in both water and ethanol (B145695).[1][3][4][6][7] The resulting solutions exhibit distinct colors; aqueous solutions are typically bluish-red, while ethanolic solutions are described as yellow-light purple.[4][8] It is important to note that some sources suggest that aqueous solutions of similar dyes may experience precipitation if left standing for extended periods.[7]
| Solvent | Qualitative Solubility | Color of Solution |
| Water | Soluble[1][2][5][6] | Bluish-Red[4] |
| Ethanol | Soluble[1][4][7] | Yellow-Light Purple[8] |
Experimental Protocol: Determination of Solubility
The following is a generalized, comprehensive protocol for the quantitative determination of this compound solubility in water and ethanol. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.
Objective: To quantify the solubility of this compound in water and ethanol at a specified temperature (e.g., 25°C).
Materials:
-
This compound (powder)
-
Deionized Water
-
Absolute Ethanol
-
Volumetric flasks
-
Beakers
-
Magnetic stirrer and stir bars
-
Thermostatically controlled water bath or incubator
-
Centrifuge and centrifuge tubes
-
Syringe filters (0.45 µm pore size)
-
UV-Vis Spectrophotometer
-
Analytical balance
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the solvent (water or ethanol) in a beaker. The excess is crucial to ensure saturation.
-
Place the beaker in a thermostatically controlled water bath set to the desired temperature (e.g., 25°C).
-
Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, allow the solution to stand undisturbed for a few hours to let the excess solid settle.
-
Carefully transfer an aliquot of the supernatant to a centrifuge tube.
-
Centrifuge the sample to pellet any remaining suspended solid particles.
-
-
Sample Preparation for Analysis:
-
Draw the clear supernatant from the centrifuged sample using a syringe.
-
Attach a syringe filter (0.45 µm) to the syringe and filter the solution into a clean, dry volumetric flask. This step removes any fine, undissolved particles.
-
Dilute the filtered, saturated solution with the respective solvent to a concentration that falls within the linear range of a UV-Vis spectrophotometer. The dilution factor must be accurately recorded.
-
-
Quantitative Analysis by UV-Vis Spectrophotometry:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound in that solvent.
-
Plot a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the diluted, saturated sample.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
The resulting concentration is the solubility of this compound in the solvent at the specified temperature, typically expressed in g/L or mg/mL.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Biological Activity and Signaling Pathways
A review of available toxicological data indicates that this compound is primarily of interest for its industrial applications rather than for its biological activity in the context of drug development. Safety data sheets suggest that it may cause skin and eye irritation.[1] There is no evidence in the reviewed literature to suggest that this compound plays a role in or is used to study specific biological signaling pathways. While mutagenicity data has been reported, this is within the scope of safety and toxicological assessment rather than a targeted biological effect for therapeutic purposes.[3] Therefore, a signaling pathway diagram is not applicable.
References
- 1. echemi.com [echemi.com]
- 2. Genotoxic and antibutyrylcholinesterasic activities of acid violet 7 and its biodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cncolorchem.com [cncolorchem.com]
- 4. sdc.org.uk [sdc.org.uk]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. cir-safety.org [cir-safety.org]
- 7. C.I. This compound | C40H30CrN8Na2O10S2 | CID 136496748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Acid violet 90 - Safety Data Sheet [chemicalbook.com]
Spectroscopic Analysis of Acid Violet 90: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data and analytical methodologies for the characterization of Acid Violet 90 (C.I. 18762), a monoazo 1:2 metal complex dye. Due to the limited availability of comprehensive public domain spectroscopic data for this specific dye, this guide presents a combination of known values for this compound and representative data from closely related compounds to illustrate the expected spectroscopic behavior.
Introduction to this compound
This compound is a synthetic dye used in various industrial applications, including textile and leather dyeing. Its molecular structure, a chromium complex of a sulfonated azo dye, dictates its characteristic spectroscopic properties. Understanding these properties is crucial for quality control, quantitative analysis, and research into its interactions with various substrates.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound. For clarity and comparative purposes, quantitative information is presented in tabular format.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a primary technique for the quantitative analysis of colored compounds like this compound. The absorption of light in the visible region is responsible for its violet color.
Table 1: UV-Visible Spectroscopic Data for this compound
| Parameter | Value | Reference |
| Maximum Absorption Wavelength (λmax) | 526 nm | |
| Molar Absorptivity (ε) | Data not available | - |
| Solvent | Water |
Note: The molar absorptivity is a crucial parameter for quantitative analysis using the Beer-Lambert law, but a specific value for this compound was not found in the reviewed literature.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule. While a specific, fully-interpreted FTIR spectrum for this compound is not publicly available, the expected characteristic absorption bands can be inferred from its known structural components (azo group, sulfonic acid group, aromatic rings, and metal coordination).
Table 2: Expected FTIR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Functional Group Assignment |
| 3400 - 3200 | O-H stretching (from water of hydration or hydroxyl groups) |
| 3100 - 3000 | Aromatic C-H stretching |
| 1650 - 1550 | N=N stretching (azo group) |
| 1600 - 1450 | Aromatic C=C stretching |
| 1250 - 1150 | S=O stretching (sulfonic acid group) |
| 1050 - 1000 | S-O stretching (sulfonic acid group) |
| 600 - 400 | Metal-Oxygen/Nitrogen stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the paramagnetic nature of the chromium (III) ion in the this compound complex, obtaining high-resolution NMR spectra can be challenging, often resulting in broadened signals. No public NMR data for this compound was found. The expected chemical shifts for the organic ligand portion can be predicted based on similar aromatic and heterocyclic structures.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For a large, complex molecule like this compound, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable techniques. A specific fragmentation pattern for this compound is not available.
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of water-soluble dyes like this compound.
UV-Visible Spectrophotometry Protocol for Quantitative Analysis
Objective: To determine the concentration of this compound in an aqueous solution.
Materials:
-
This compound standard
-
Distilled or deionized water
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound standard (e.g., 10 mg) and dissolve it in a 100 mL volumetric flask with distilled water to prepare a stock solution of known concentration.
-
Preparation of Standard Solutions: Prepare a series of standard solutions of decreasing concentrations by serially diluting the stock solution in 10 mL volumetric flasks.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength to the λmax of this compound (526 nm).
-
Blank Measurement: Fill a cuvette with distilled water (the blank) and place it in the spectrophotometer. Zero the absorbance.
-
Measurement of Standards: Measure the absorbance of each standard solution, starting from the least concentrated. Rinse the cuvette with the next standard solution before filling it.
-
Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. This should yield a linear relationship according to the Beer-Lambert law.
-
Measurement of Unknown Sample: Measure the absorbance of the unknown sample solution.
-
Concentration Determination: Use the calibration curve to determine the concentration of this compound in the unknown sample.
FTIR Spectroscopy Protocol
Objective: To obtain the infrared spectrum of this compound.
Materials:
-
This compound solid sample
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer with a sample holder
Procedure (KBr Pellet Method):
-
Sample Preparation: Dry the this compound sample and KBr to remove any moisture.
-
Grinding: Add a small amount of the sample (1-2 mg) to the mortar with about 100-200 mg of KBr. Grind the mixture thoroughly until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to the pellet press die. Apply pressure to form a thin, transparent or translucent pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Background Scan: Run a background scan with an empty sample compartment.
-
Sample Scan: Run the sample scan to obtain the FTIR spectrum.
-
Data Analysis: Process the spectrum to identify the characteristic absorption bands and assign them to the corresponding functional groups.
Visualizations
The following diagrams illustrate key concepts and workflows in the spectroscopic analysis of this compound.
Caption: A generalized workflow for the spectroscopic analysis of a dye sample.
Caption: The relationship between absorbance and concentration as described by the Beer-Lambert Law.
An In-depth Technical Guide to the Mechanism of Action for Acid Violet 90 as a Dye
This technical guide provides a comprehensive overview of the core mechanism of action for C.I. Acid Violet 90, a pre-metallized acid dye widely utilized in the textile and leather industries. Tailored for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties, dyeing kinetics, and thermodynamic characteristics that govern its application on protein-based substrates such as wool, silk, and nylon.
Physicochemical Properties of this compound
This compound is a water-soluble anionic dye belonging to the monoazo class, complexed with chromium to enhance its fastness properties.[1][2][3] Its chemical structure, characterized by sulfonic acid groups, is fundamental to its classification as an acid dye and its affinity for protein fibers.[4] These groups ionize in aqueous solutions, imparting a negative charge to the dye molecule.
Several molecular formulas are reported for this compound, including C₂₀H₁₅N₄NaO₅S and C₄₀H₂₇CrN₈Na₂O₁₀S₂.[5][6] This discrepancy may arise from different complexation states or the presence of additives in commercial formulations. For the purpose of this guide, the fundamental structure is that of a 1:2 chromium complex.[2]
Table 1: General Physicochemical Properties of this compound
| Property | Value/Description | References |
| C.I. Name | This compound | [1] |
| C.I. Number | 18762 | [2] |
| CAS Number | 6408-29-3 | [2][5] |
| Chemical Class | Monoazo, 1:2 Metal Complex | [2] |
| Appearance | Reddish-purple to violet powder | [3][7] |
| Solubility | Soluble in water and ethanol | [7] |
| Hue | Reddish Violet | [2] |
Mechanism of Action: Dye-Fiber Interaction
The dyeing of protein fibers like wool and silk with this compound is governed by a multi-step process primarily driven by electrostatic interactions under acidic conditions. The mechanism can be broken down into three key phases: adsorption, diffusion, and fixation.
-
Adsorption: In an acidic dyebath (typically pH 4-6), the amino groups (-NH₂) in the protein fibers (wool, silk, nylon) become protonated, acquiring a positive charge (-NH₃⁺).[8] The anionic this compound molecules, with their negatively charged sulfonate groups (-SO₃⁻), are then attracted to these cationic sites on the fiber surface.
-
Diffusion: A concentration gradient is established between the dye in the solution and the dye on the fiber surface, driving the diffusion of the dye molecules from the surface into the amorphous regions of the fiber structure. This process is temperature-dependent, with higher temperatures increasing the kinetic energy of the dye molecules and promoting fiber swelling, which facilitates dye penetration.
-
Fixation: Once inside the fiber, this compound forms stable bonds with the polymer chains. The primary forces of attraction are:
-
Ionic Bonds (Electrostatic Interactions): The strong attraction between the anionic sulfonate groups of the dye and the protonated amino groups of the fiber. This is the dominant binding mechanism.
-
Hydrogen Bonds: Formation of hydrogen bonds between suitable atoms on the dye molecule and the fiber.
-
Van der Waals Forces: Weaker, short-range intermolecular forces that contribute to the overall affinity of the dye for the fiber.
-
The presence of the chromium complex in this compound enhances the stability of the dye molecule and its fastness to light and washing.[2]
Figure 1: Simplified signaling pathway of this compound interaction with protein fibers.
Quantitative Data and Performance Characteristics
The efficiency and quality of dyeing with this compound are evaluated through various quantitative parameters, including fastness ratings, exhaustion, and fixation rates.
Table 2: Fastness Properties of this compound
| Fastness Test | Rating (Scale 1-5 or 1-8 for light) | Standard | References |
| Light Fastness | 5-6 (on a scale of 1-8) | ISO 105-B02 | [2] |
| Washing Fastness | 4-5 | ISO 105-C06 | [2] |
| Perspiration Fastness | 4-5 | ISO 105-E04 | [1] |
| Soaping | Fading: 2-3, Staining: 4-5 | ISO 105-C10 | [1] |
| Seawater Fastness | 4-5 | ISO 105-E02 | [1] |
Note: Fastness ratings can vary depending on the substrate, dye concentration, and finishing processes.
The superior exhaustion rate of this compound, often exceeding 90% under optimal conditions, makes it an efficient choice for industrial applications.[9]
Experimental Protocols
General Protocol for Exhaust Dyeing of Wool with this compound
This protocol outlines a typical laboratory procedure for dyeing wool yarn or fabric with this compound.
Figure 2: Experimental workflow for exhaust dyeing of wool with this compound.
Spectrophotometric Determination of Dye Concentration
To determine the concentration of this compound in a solution, a UV-Visible spectrophotometer is used.
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to create a stock solution of known concentration.
-
Create a Calibration Curve: Prepare a series of standard solutions of decreasing concentration by diluting the stock solution. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration.
-
Measure Sample Absorbance: Measure the absorbance of the unknown sample solution at the same λmax.
-
Determine Concentration: Use the calibration curve to determine the concentration of the unknown sample.
Figure 3: Workflow for spectrophotometric determination of dye concentration.
Conclusion
The mechanism of action of this compound as a dye for protein fibers is a well-understood process rooted in the principles of physical chemistry. The electrostatic attraction between the anionic dye and the protonated protein fibers under acidic conditions is the primary driving force for dyeing. The performance of this compound, including its high exhaustion rate and good fastness properties, is enhanced by its pre-metallized nature. For researchers and professionals in drug development, the principles of dye-protein interaction and the methodologies for quantifying these interactions can provide valuable insights into the binding of small molecules to biological macromolecules. Further research to determine the specific thermodynamic and kinetic parameters for this compound on various substrates would allow for more precise modeling and optimization of the dyeing process.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. colorantsgroup.com [colorantsgroup.com]
- 3. hztya.com [hztya.com]
- 4. Skyacido® this compound - Buy acid dyes violet 90 for nylon, acid dyes violet 90 for silk, acid dyes cas no .6408-29-3 Product on TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 5. cncolorchem.com [cncolorchem.com]
- 6. Ritan this compound Acid Bordeaux MB 100% Wool Silk Leather Dye - Acid Dye and this compound Dye [ritanchem.en.made-in-china.com]
- 7. Acid violet 90 | 6408-29-3 [chemicalbook.com]
- 8. hztya.com [hztya.com]
- 9. china-dye.com [china-dye.com]
A Technical Guide to the Historical Synthesis of C.I. Acid Violet 90
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical chemical synthesis of C.I. Acid Violet 90 (C.I. 18762), a significant monoazo chromium complex dye. The synthesis is a well-established multi-step process involving diazotization, azo coupling, and subsequent metal complexation. This document provides a detailed examination of these core reactions, presenting quantitative data, experimental protocols, and visual representations of the synthesis pathway.
Core Synthesis Overview
The manufacturing of C.I. This compound is historically centered around a three-stage process.[1][2] The synthesis commences with the diazotization of an aromatic amine, specifically 4-amino-3-hydroxynaphthalene-1-sulfonic acid. This is followed by an azo coupling reaction with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to form the chromophore. The final stage involves the formation of a stable 1:2 chromium complex, which imparts the characteristic color and fastness properties to the dye.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for each stage of the synthesis. These values are compiled from historical literature and patents concerning analogous azo dye and metal complex syntheses, providing a representative overview of the reaction conditions.
Table 1: Diazotization of 4-Amino-3-hydroxynaphthalene-1-sulfonic Acid
| Parameter | Value/Range | Notes |
| Reactant Molar Ratio (Amine:NaNO₂) | 1 : 1 to 1 : 1.1 | A slight excess of sodium nitrite (B80452) ensures complete diazotization. |
| Temperature | 0 - 5 °C | Low temperature is critical to prevent the decomposition of the unstable diazonium salt. |
| Reaction Time | 30 - 60 minutes | Reaction completion can be monitored by the absence of the primary aromatic amine. |
| Acidic Medium | Hydrochloric Acid or Sulfuric Acid | A strong acidic medium is necessary for the in-situ generation of nitrous acid. |
Table 2: Azo Coupling Reaction
| Parameter | Value/Range | Notes |
| Reactant Molar Ratio (Diazo:Coupler) | ~ 1 : 1 | |
| Temperature | 0 - 10 °C | The reaction is typically carried out at low temperatures. |
| pH | 8 - 10 | A weakly alkaline pH is required to activate the coupling component. |
| Reaction Time | 1 - 2 hours | Stirring is continued to ensure complete coupling. |
Table 3: Formation of 1:2 Chromium Complex
| Parameter | Value/Range | Notes |
| Reactant Molar Ratio (Azo Dye:Chromium Salt) | 2 : 1 | For the formation of a 1:2 complex. |
| Temperature | 95 - 135 °C | Elevated temperatures are often required for metallization. |
| Pressure | 1.8 - 2 bar | Some processes may be conducted under pressure. |
| pH | 6 - 7 (initially), may be adjusted | The pH is controlled to facilitate complex formation. |
| Reaction Time | 4 - 6 hours | |
| Chromium Source | Chromium(III) sulfate (B86663) or other Cr(III) salts |
Experimental Protocols
The following are detailed experimental methodologies for the key stages in the synthesis of C.I. This compound, based on established chemical principles and historical data.
Stage 1: Diazotization of 4-Amino-3-hydroxynaphthalene-1-sulfonic Acid
-
Preparation of the Amine Suspension: In a suitable reaction vessel, a molar equivalent of 4-amino-3-hydroxynaphthalene-1-sulfonic acid is suspended in water. Concentrated hydrochloric acid is then added to form the amine salt. The mixture is cooled to 0-5 °C in an ice bath with continuous stirring.
-
Preparation of Sodium Nitrite Solution: In a separate beaker, a slight molar excess (approximately 1.05 equivalents) of sodium nitrite is dissolved in cold water.
-
Diazotization: The cold sodium nitrite solution is added dropwise to the stirred amine salt suspension. The temperature of the reaction mixture must be maintained between 0 and 5 °C throughout the addition.
-
Completion of Reaction: After the addition of sodium nitrite is complete, the mixture is stirred for an additional 30-60 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the diazonium salt and is used immediately in the next stage.
Stage 2: Azo Coupling
-
Preparation of the Coupling Component Solution: In a separate reaction vessel, one molar equivalent of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is dissolved in an aqueous solution of sodium hydroxide (B78521) to achieve a pH of 8-10. The solution is then cooled to 0-10 °C.
-
Coupling Reaction: The freshly prepared cold diazonium salt solution from Stage 1 is slowly added to the cold solution of the coupling component with vigorous stirring. The pH of the mixture is maintained in the alkaline range (pH 8-10) by the addition of sodium hydroxide solution as needed.
-
Formation of the Azo Dye: A colored precipitate of the monoazo dye will form. The reaction mixture is stirred for an additional 1-2 hours at low temperature to ensure the completion of the coupling.
-
Isolation of the Azo Dye: The precipitated azo dye is isolated by filtration and washed with cold water.
Stage 3: Formation of the 1:2 Chromium Complex
-
Preparation of the Reaction Mixture: The isolated and washed monoazo dye (2 molar equivalents) is suspended in water. A chromium(III) salt, such as chromium(III) sulfate (1 molar equivalent), is then added.
-
Complexation Reaction: The pH of the mixture is adjusted to approximately 6-7, and the temperature is raised to 95-135 °C. In some historical protocols, this step is carried out under pressure (1.8-2 bar). The reaction mixture is maintained at this temperature for 4-6 hours with continuous stirring.
-
Completion and Isolation: The completion of the metallization can be monitored by chromatographic techniques. Once the reaction is complete, the mixture is cooled, and the pH is adjusted to neutral. The C.I. This compound dye is then isolated by salting out with sodium chloride, followed by filtration.
-
Drying: The final product is dried in a vacuum oven.
Visualizing the Synthesis Pathway
The following diagrams illustrate the key stages in the synthesis of C.I. This compound.
Caption: Overall synthesis pathway of C.I. This compound.
Caption: Experimental workflow for the synthesis of C.I. This compound.
References
Navigating the Risks: A Technical Guide to the Safe Handling of Acid Violet 90 in the Laboratory
For researchers, scientists, and drug development professionals, a comprehensive understanding of the hazards associated with laboratory chemicals is paramount. This in-depth guide provides a technical overview of the safety and handling precautions for Acid Violet 90, a synthetic dye used in various scientific applications.
This document synthesizes critical safety data to ensure the well-being of laboratory personnel and the integrity of research. All personnel handling this compound must be thoroughly familiar with its potential hazards and the prescribed safety protocols.
Hazard Identification and Classification
This compound is classified as a substance that may cause skin and eye irritation.[1][2] Ingestion may be harmful and can lead to gastrointestinal discomfort.[1] It is also important to note that dust inhalation may irritate the respiratory tract.[1] While comprehensive toxicological data is not widely available, the potential for adverse health effects necessitates stringent adherence to safety measures.
Personal Protective Equipment (PPE)
The consistent use of appropriate personal protective equipment is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE based on safety data sheets.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety goggles or chemical safety glasses | Must provide a complete seal around the eyes.[1][3] |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene) | Inspect gloves for integrity before each use.[1] |
| Lab coat or protective clothing | Should be worn at all times in the laboratory.[4][5] | |
| Respiratory | NIOSH/MSHA-approved respirator | Required when engineering controls are insufficient or during spill cleanup.[4][5] |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risk of exposure and accidents.
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[4][5]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5]
-
Store away from incompatible materials such as strong oxidizing and reducing agents.[1]
-
Preserve in light-resistant containers.[1]
Emergency Procedures
In the event of an emergency, prompt and correct action is crucial. The following tables outline the recommended first-aid measures and fire-fighting procedures.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with plenty of soap and water.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Ingestion | If the person is conscious, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[1] |
Fire-Fighting Measures
| Aspect | Guideline |
| Suitable Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5] |
| Unsuitable Extinguishing Media | No information available. |
| Specific Hazards | May emit toxic fumes under fire conditions.[4] Fine dust dispersed in air in sufficient concentrations, and in the presence of an ignition source is a potential dust explosion hazard.[4] |
| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][5] |
Accidental Release Measures
In the case of a spill, the following workflow should be implemented to ensure a safe and effective cleanup.
Hazard Management Logic
The safe use of any chemical in the laboratory is predicated on a logical flow from understanding the hazards to implementing appropriate controls. The following diagram illustrates this relationship for this compound.
Toxicological Information
While specific quantitative toxicological data such as LD50 and LC50 values for this compound are not consistently available in public records, the primary hazards are identified as irritation and potential harm upon ingestion.[1] Chronic exposure may have adverse effects on the liver.[5] Target organs include the blood, eyes, kidneys, liver, lungs, respiratory system, and skin.[5]
Conclusion
The safe handling of this compound in a laboratory setting is achievable through a combination of awareness, proper equipment, and adherence to established protocols. By understanding the potential hazards and implementing the control measures outlined in this guide, researchers can minimize risks and maintain a safe working environment. It is imperative that all laboratory personnel receive training on these procedures before working with this chemical. This guide should be used in conjunction with the most current Safety Data Sheet provided by the manufacturer.
References
An In-depth Technical Guide to Acid Violet 90: Synonyms and Alternative Names
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synonyms, alternative names, and chemical identifiers for Acid Violet 90. The information is intended to assist researchers, scientists, and professionals in drug development in accurately identifying this compound across various databases, publications, and commercial listings.
Chemical Identity and Nomenclature
This compound is a synthetic dye belonging to the monoazo 1:2 metal complex class.[1] It is characterized by its reddish-violet hue and is soluble in water.[1] The dye is primarily used in the textile, leather, and paper industries.[1]
Table of Synonyms, Trade Names, and Identifiers
For clarity and ease of comparison, the various names and identifiers for this compound are summarized in the table below.
| Category | Name/Identifier | Notes |
| Common Name | This compound | |
| C.I. Name | C.I. This compound | [2][3] |
| C.I. 18762 | [1][3] | |
| C.I. 18761 | Also referred to as C.I. Acid Red 201[4][5] | |
| CAS Registry Number | 6408-29-3 | [1][2][3][4][6] |
| EC Number | 229-052-4 | [2][7] |
| IUPAC Name | disodium;chromium;3-hydroxy-4-[(5-hydroxy-3-methyl-1-phenylpyrazol-4-yl)diazenyl]naphthalene-1-sulfonate;3-hydroxy-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]naphthalene-1-sulfonate | [7] |
| Chemical Formula | C40H27CrN8O10S2.2Na | [2][5] |
| C20H15ClN4NaO5S | [3][8] | |
| C40H30CrN8Na2O10S2 | [7] | |
| Trade Names | Acidol Bordeaux MB | [8] |
| Ambilan Bordeaux MB | [4] | |
| Basantol Bordeaux 415 | [4][5] | |
| Bordeaux MB | [3][4] | |
| Cololan Bordeaux MB | [5][8] | |
| Cromoxyl Red SB | [5][9][10] | |
| Dyalan Bordeauxs-B | [5][9][10] | |
| Intralan Bordeaux MB | [8] | |
| Navidol Bordeaux MB | [5] | |
| Neutral Bordeaux M-B | [11] | |
| Neutral Bordeaux D-GN | [11] | |
| Neutral Bordeaux D-BN | [11] | |
| Neutrilan Bordeaux M-B | [5] | |
| Orcolan Nuetral Bordeaux BSB | [8] | |
| Rylan Bordeaux B | [5][10] | |
| Simacid Brodeaux 24909 | [5] | |
| Triasolan Bordeaux D2B | [5] | |
| Vopsider Bordeaux MMB | [5] | |
| Other Synonyms | Acid Red 201 | [4][5][10] |
| Acid Rubine M-B | [3] | |
| Acid Violet MB | [11] | |
| C.I.Acid Red 201 | [4][5] | |
| Chromate (3-), bis[4-[2-[4,5-dihidro-3-metil-5-(oxo-kO)-1-fenil-1H-pirazol-4-il]diazenil-kN | [4] | |
| Disodium hydrogen bis(4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-hydroxynaphthalene-1-sulphonato(3-))chromate(3-) | [7][12] | |
| Inochrome Pink N | [5][10] | |
| Violet 90 | [9][10] |
Experimental Applications and Protocols
While primarily an industrial dye, this compound may be encountered in research contexts, particularly in studies related to textile science, environmental science, and analytical chemistry.
Experimental Workflow: Dye Adsorption Studies
A common research application involving dyes like this compound is the study of their removal from wastewater using various adsorbent materials. A generalized experimental workflow for such a study is outlined below.
A detailed protocol for such an experiment would typically involve:
-
Preparation of Adsorbent: This could involve synthesis, activation, or purification of the material under investigation.
-
Preparation of Dye Stock Solution: A concentrated solution of this compound is prepared in deionized water.
-
Adsorption Experiments: A known mass of the adsorbent is added to a series of this compound solutions of varying concentrations, pH, and temperature. The mixtures are agitated for specific time intervals.
-
Sample Analysis: At predetermined times, aliquots of the solution are withdrawn, centrifuged, and the concentration of the remaining dye is determined using a UV-Vis spectrophotometer by measuring the absorbance at the dye's maximum wavelength.
-
Data Analysis: The amount of dye adsorbed per unit mass of adsorbent is calculated. The data is then fitted to various kinetic and isotherm models to understand the adsorption mechanism.
Relationships Between Identifiers and Synonyms
The various names and identifiers for this compound are interconnected. The following diagram illustrates these relationships, with the common name at the core.
This diagram visually separates the core chemical identifiers from the various synonyms and trade names, providing a clear map of the compound's naming conventions. Understanding these relationships is crucial for conducting thorough literature and database searches. conventions. Understanding these relationships is crucial for conducting thorough literature and database searches.
References
- 1. colorantsgroup.com [colorantsgroup.com]
- 2. Acid violet 90 - Safety Data Sheet [chemicalbook.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Acid violet 90 | 6408-29-3 [chemicalbook.com]
- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. C.I. This compound | C40H30CrN8Na2O10S2 | CID 136496748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]
- 9. echemi.com [echemi.com]
- 10. This compound | CAS#:6408-29-3 | Chemsrc [chemsrc.com]
- 11. hztya.com [hztya.com]
- 12. chemnet.com [chemnet.com]
In-Depth Technical Guide: Photodegradation Properties of Acid Violet 90
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Violet 90 (AV 90) is a synthetic monoazo dye belonging to the acid dye class, characterized by the presence of one or more sulfonic acid groups. These dyes are widely utilized in the textile, leather, and paper industries due to their vibrant color and water solubility. However, the release of effluents containing these dyes into aquatic ecosystems poses a significant environmental challenge. The complex aromatic structure of this compound makes it resistant to conventional wastewater treatment methods, leading to persistent water pollution. Advanced Oxidation Processes (AOPs), particularly photodegradation, have emerged as promising technologies for the effective removal and mineralization of such recalcitrant dyes.
This technical guide provides a comprehensive overview of the photodegradation properties of this compound. It details various AOPs, including photo-Fenton and photocatalytic processes, and presents the available quantitative data on their efficiency. Furthermore, this guide outlines detailed experimental protocols for conducting photodegradation studies and discusses the potential degradation pathways of this compound.
Photodegradation Mechanisms of this compound
The photodegradation of this compound primarily involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. These radicals attack the chromophoric azo bond (-N=N-) and the aromatic rings of the dye molecule, leading to its decolorization and eventual mineralization into simpler, less harmful compounds like CO2, H2O, and inorganic ions.
Several AOPs can be employed to generate these ROS, with the most studied for this compound and similar dyes being:
-
Photo-Fenton Process: This process utilizes the combination of ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) under acidic conditions and irradiation with visible or UV light. The Fenton reaction (Fe²⁺ + H₂O₂) generates hydroxyl radicals. Light irradiation enhances the process by photoreducing Fe³⁺ back to Fe²⁺, thus regenerating the catalyst and producing additional hydroxyl radicals.
-
Heterogeneous Photocatalysis: This method employs semiconductor materials, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), as photocatalysts. When irradiated with light of energy greater than their band gap, electron-hole pairs are generated. These charge carriers react with water and dissolved oxygen to produce hydroxyl radicals and superoxide (B77818) radicals (•O₂⁻), which then degrade the dye molecules.
-
Catalytic Ozonation: This process involves the use of ozone in the presence of a catalyst, such as cerium oxide (CeO₂) or zinc oxide (ZnO), to enhance the generation of hydroxyl radicals from ozone decomposition.
Quantitative Data on this compound Photodegradation
The efficiency of this compound degradation is influenced by several factors, including the type of AOP, catalyst type and dosage, initial dye concentration, pH of the solution, and the intensity and wavelength of the light source. The following tables summarize the available quantitative data from various studies.
Photo-Fenton Degradation of this compound
| Parameter | Optimal Value | Reference |
| Initial Dye Concentration | 12.50 x 10⁻⁵ M | |
| FeSO₄ Concentration | 3.33 x 10⁻⁵ M | |
| H₂O₂ Concentration | 1.0 mL (of 6% solution) | |
| pH | 3.0 | |
| Light Source | 200W Tungsten lamp | |
| Kinetic Data | ||
| Reaction Order | First-order | |
| Rate Constant (k) | 11.27 x 10⁻² sec⁻¹ | |
| Mineralization | 29% in 180 seconds |
Catalytic Ozonation of this compound
| Catalyst | Catalyst Dose | Ozone Dose | pH | Reaction Time | Removal Efficiency (%) | Kinetic Model | Rate Constant (k) (min⁻¹) | Reference |
| n.CeO₂ | 50 mg/L | 600 mg/L | 3 | 10 min | 97.04 | First-order | 0.3435 | [1] |
| n.ZnO | 30 mg/L | 600 mg/L | 3 | 10 min | 96.2 | First-order | 0.3551 | [1] |
| n.CeO₂/n.ZnO | 30 mg/L | 600 mg/L | 3 | 10 min | 95.7 | First-order | 0.3226 | [1] |
Note: While specific quantitative data for the photocatalytic degradation of this compound using TiO₂ and ZnO is limited in the reviewed literature, studies on similar azo dyes suggest high degradation efficiencies are achievable under optimized conditions.
Experimental Protocols
This section provides detailed methodologies for conducting photodegradation experiments on this compound.
Preparation of Reagents and Stock Solutions
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 g/L) by dissolving a precisely weighed amount of the dye powder in deionized water. Store the solution in a dark container to prevent photodegradation.
-
Catalyst Suspension: For heterogeneous photocatalysis, prepare a suspension of the photocatalyst (e.g., TiO₂ or ZnO) in deionized water at a desired concentration (e.g., 1 g/L).
-
Fenton Reagents: For the photo-Fenton process, prepare fresh solutions of ferrous sulfate (B86663) (FeSO₄) and hydrogen peroxide (H₂O₂).
-
pH Adjustment: Use dilute solutions of sulfuric acid (H₂SO₄) or sodium hydroxide (B78521) (NaOH) to adjust the pH of the reaction mixture.
Photoreactor Setup
A typical batch photoreactor setup consists of the following components:
-
Reaction Vessel: A borosilicate glass beaker or a quartz reactor of appropriate volume. Quartz is preferred for experiments using UV light due to its high transparency in the UV range.
-
Light Source: A light source that emits in the desired wavelength range (UV or visible). Common sources include mercury vapor lamps, xenon lamps, or tungsten lamps. The lamp is typically placed in a cooling jacket to prevent overheating of the reaction solution.
-
Magnetic Stirrer: To ensure the homogeneity of the reaction mixture and uniform suspension of the photocatalyst.
-
Aeration System (Optional): An air pump or bubbler can be used to supply oxygen, which acts as an electron scavenger and promotes the formation of superoxide radicals.
General Experimental Procedure for Photocatalytic Degradation
-
Preparation of Reaction Mixture: In the reaction vessel, add a specific volume of the this compound stock solution and dilute with deionized water to achieve the desired initial concentration.
-
pH Adjustment: Adjust the pH of the dye solution to the desired value using H₂SO₄ or NaOH.
-
Catalyst Addition: Add the required amount of the photocatalyst (e.g., TiO₂, ZnO) or Fenton reagents (FeSO₄ and H₂O₂).
-
Adsorption-Desorption Equilibrium: Before irradiation, stir the suspension in the dark for a specific period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye molecules and the catalyst surface.
-
Initiation of Photodegradation: Turn on the light source to initiate the photodegradation reaction. Start a timer simultaneously.
-
Sample Collection: At regular time intervals, withdraw aliquots of the reaction mixture.
-
Sample Preparation for Analysis: Immediately after collection, centrifuge or filter the samples to remove the catalyst particles.
-
Analysis: Analyze the supernatant to determine the residual concentration of this compound.
Analytical Method: UV-Vis Spectrophotometry
The concentration of this compound in the samples can be determined using a UV-Vis spectrophotometer.
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound by scanning the absorbance of a known concentration of the dye solution over a range of wavelengths (typically 400-700 nm). For this compound, the λmax is approximately 540 nm.
-
Calibration Curve: Prepare a series of standard solutions of this compound with known concentrations. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration.
-
Concentration Measurement: Measure the absorbance of the collected samples at the λmax. Use the calibration curve to determine the concentration of this compound in each sample.
-
Degradation Efficiency Calculation: The degradation efficiency (%) can be calculated using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] * 100 where C₀ is the initial concentration of the dye and Cₜ is the concentration at time t.
Visualization of Pathways and Workflows
Proposed Photodegradation Pathway of this compound
The degradation of azo dyes like this compound by advanced oxidation processes is believed to proceed through the cleavage of the azo bond, followed by the fragmentation of the resulting aromatic amines and other intermediates into smaller organic molecules, and ultimately, mineralization to CO₂, H₂O, and inorganic ions.
Caption: Proposed photodegradation pathway of this compound.
Experimental Workflow for Photocatalytic Degradation
The following diagram illustrates the typical workflow for a photocatalytic degradation experiment.
Caption: Experimental workflow for photocatalytic degradation.
Photo-Fenton Reaction Mechanism
The generation of hydroxyl radicals in the photo-Fenton process is a cyclic mechanism.
Caption: Photo-Fenton reaction mechanism for dye degradation.
Conclusion
The photodegradation of this compound through advanced oxidation processes, particularly the photo-Fenton process and catalytic ozonation, has been shown to be an effective method for its removal from aqueous solutions. The efficiency of these processes is highly dependent on key operational parameters such as pH, catalyst concentration, and initial dye concentration. While quantitative data for photocatalysis with TiO₂ and ZnO specifically for this compound is not extensively available, the principles and successful application for similar azo dyes suggest its high potential.
Further research is warranted to elucidate the detailed degradation pathway and identify the intermediate products formed during the photodegradation of this compound. This will provide a more complete understanding of the process and ensure the complete mineralization of the dye into non-toxic end products. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and professionals working on the remediation of dye-contaminated wastewater.
References
Unraveling the Core: A Technical Guide to the Metal Complex Structure of Acid Violet 90
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Violet 90, identified by the Colour Index Number C.I. 18762 and CAS Registry Number 6408-29-3, is a significant member of the metal-complex azo dye class.[1] Renowned for its vibrant reddish-purple hue, it finds extensive application in the dyeing of protein fibers such as wool and silk, as well as polyamides.[1] Beyond its traditional use in the textile industry, the unique metal-ligand architecture of this compound presents a compelling subject for researchers in coordination chemistry and drug development, where metal complexes are increasingly explored for their therapeutic potential. This guide provides an in-depth technical overview of the core metal complex structure of this compound, consolidating available data and outlining experimental methodologies for its characterization.
Molecular Structure and Composition
This compound is a 1:2 chromium complex.[1] This signifies that the central core of the molecule consists of a single chromium ion coordinated with two molecules of an organic azo dye ligand. The established molecular formula for the complete complex is C₄₀H₃₀CrN₈Na₂O₁₀S₂ , with a molecular weight of approximately 944.8 g/mol .[2]
The organic ligand is synthesized through the diazotization of 4-amino-3-hydroxynaphthalene-1-sulfonic acid, which is then coupled with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[1] The resulting azo compound acts as a tridentate ligand, coordinating with the chromium ion to form a stable complex.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| C.I. Name | This compound | [1] |
| C.I. Number | 18762 | [1] |
| CAS Number | 6408-29-3 | [1][2] |
| Molecular Formula | C₄₀H₃₀CrN₈Na₂O₁₀S₂ | [2] |
| Molecular Weight | 944.8 g/mol | [2] |
| Appearance | Reddish purple powder | [3] |
| Solubility | Soluble in water | [1] |
Synthesis Pathway
The synthesis of this compound is a two-step process involving the formation of the organic ligand followed by metallization.
References
Methodological & Application
Application Notes and Protocols for Acid Violet 90 Staining in Histological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Violet 90, also known as C.I. This compound, is an anionic dye belonging to the acid dye category. In histological applications, it is utilized for staining nuclei and cytoplasm.[1] The principle of staining with acid dyes is based on the electrostatic attraction between the negatively charged dye molecules and positively charged tissue components, such as proteins, in an acidic environment.[2] This protocol provides a detailed methodology for the use of this compound in staining histological samples, which can be valuable for visualizing cellular morphology in various research and drug development contexts.
Principle of Staining
Acid dyes are sodium salts of sulfonic acids. In an acidic solution, the sulfonic acid groups (-SO3H) are ionized, rendering the dye molecule anionic (negatively charged). Concurrently, the amino groups in tissue proteins become protonated (positively charged). The electrostatic attraction between the anionic dye and the cationic tissue proteins results in the staining of these structures. The intensity and selectivity of the staining can be modulated by factors such as the pH of the staining solution, the concentration of the dye, and the use of differentiating agents.
Data Presentation
The following tables summarize the recommended concentrations and incubation times for the preparation of solutions and the staining protocol. These parameters may require optimization depending on the specific tissue type and desired staining intensity.
Table 1: Solution Preparation
| Solution | Component | Concentration/Volume | Role |
| This compound Staining Solution | This compound Powder | 0.1 g - 1.0 g | Staining Agent |
| Glacial Acetic Acid | 1.0 mL | Acidifier to protonate tissue proteins | |
| Distilled Water | 99.0 mL | Solvent | |
| 0.5% Acetic Acid Solution (Differentiator) | Glacial Acetic Acid | 0.5 mL | Differentiation (removal of excess stain) |
| Distilled Water | 99.5 mL | Solvent |
Table 2: Staining Protocol Parameters
| Step | Reagent | Incubation Time | Purpose |
| Deparaffinization and Rehydration | Xylene, Graded Alcohols, Water | Standard | Removal of paraffin (B1166041) and rehydration of tissue |
| Staining | This compound Staining Solution | 5 - 15 minutes | Staining of nuclei and cytoplasm |
| Rinsing | Distilled Water | Brief rinse | Removal of excess staining solution |
| Differentiation | 0.5% Acetic Acid Solution | 30 - 60 seconds | Removal of background staining |
| Dehydration | Graded Alcohols | Standard | Removal of water |
| Clearing | Xylene | Standard | Preparation for mounting |
| Mounting | Mounting Medium | N/A | Permanent preservation of the stained slide |
Experimental Protocols
This section provides a detailed, step-by-step protocol for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections with this compound.
Materials and Reagents:
-
Formalin-fixed, paraffin-embedded tissue sections on slides
-
This compound (C.I. 6408-29-3)
-
Glacial Acetic Acid
-
Distilled Water
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Mounting medium (e.g., DPX)
-
Coplin jars or a staining rack
-
Microscope
Solution Preparation:
-
This compound Staining Solution (0.1% - 1.0% in 1% Acetic Acid):
-
Weigh 0.1 g to 1.0 g of this compound powder.
-
Dissolve the powder in 99.0 mL of distilled water.
-
Add 1.0 mL of glacial acetic acid.
-
Mix thoroughly until the dye is completely dissolved. Filter the solution before use to remove any undissolved particles.
-
-
0.5% Acetic Acid Solution:
-
Add 0.5 mL of glacial acetic acid to 99.5 mL of distilled water.
-
Mix well.
-
Staining Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.
-
Hydrate slides in 95% ethanol for 3 minutes.
-
Hydrate slides in 70% ethanol for 3 minutes.
-
Rinse gently in running tap water for 5 minutes.
-
Finally, rinse in distilled water.
-
-
Staining:
-
Immerse the slides in the this compound staining solution for 5-15 minutes. The optimal time will depend on the tissue and desired staining intensity.
-
-
Rinsing:
-
Briefly rinse the slides in a bath of distilled water to remove excess stain.
-
-
Differentiation:
-
Immerse the slides in 0.5% acetic acid solution for 30-60 seconds. This step is crucial for removing background staining and enhancing contrast. Monitor the differentiation process microscopically to avoid over-differentiation.
-
-
Washing:
-
Rinse the slides in running tap water for 5 minutes to stop the differentiation process.
-
-
Dehydration:
-
Dehydrate the slides through graded alcohols: 70% ethanol (1 minute), 95% ethanol (1 minute), and two changes of 100% ethanol (2 minutes each).
-
-
Clearing:
-
Clear the slides in two changes of xylene for 3 minutes each.
-
-
Mounting:
-
Apply a drop of mounting medium to the tissue section and coverslip.
-
Expected Results:
-
Nuclei: Violet
-
Cytoplasm: Lighter violet or pinkish-violet
-
Collagen and Muscle: May stain varying shades of violet
Mandatory Visualizations
Signaling Pathway Diagram (Conceptual)
While this compound staining is a direct chemical process, the following diagram illustrates the conceptual pathway of electrostatic interaction which is the principle of this staining method.
Caption: Conceptual diagram of this compound staining mechanism.
Experimental Workflow Diagram
The following diagram outlines the key steps in the this compound staining protocol for histological samples.
Caption: Experimental workflow for this compound staining.
References
Preparation of Acid Violet 90 Staining Solution: A Detailed Guide for Researchers
Application Notes for Researchers, Scientists, and Drug Development Professionals
Acid Violet 90 is a synthetic acid dye that has found utility in various scientific applications, including as a stain in histological and cytological preparations.[1][2] Its ability to bind to proteins makes it suitable for staining cellular components such as nuclei and cytoplasm, providing contrast for microscopic examination.[2] This document provides a detailed protocol for the preparation of an this compound staining solution for use in biological research.
This compound is soluble in both water and ethanol (B145695).[3][4][5] The choice of solvent can influence the staining characteristics and intensity. The staining properties of this compound are also pH-dependent, with color changes observed upon the addition of acid or base.[3][4][5] Therefore, the pH of the staining solution may need to be optimized depending on the specific application and the tissue or cell type being stained.
Due to the limited availability of standardized protocols specifically for this compound in histological applications, the following protocol is based on general principles for the preparation of acid dye staining solutions. Researchers should consider this a starting point and may need to optimize the concentrations and solvent system for their specific experimental needs. It is recommended to perform preliminary tests on non-critical samples to determine the optimal staining parameters.
Safety Precautions: this compound is a chemical dye and should be handled with appropriate laboratory safety practices. Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes.
Quantitative Data Summary
The following table outlines a general formulation for a 0.1% (w/v) this compound staining solution. The concentration can be adjusted based on the desired staining intensity and the specific application.
| Component | Amount (for 100 mL) | Purpose |
| This compound Powder | 0.1 g | Staining agent |
| Distilled Water | 80 mL | Primary solvent |
| Ethanol (95%) | 20 mL | Co-solvent, aids in dye dissolution and tissue penetration |
| Glacial Acetic Acid | 0.5 - 1.0 mL (optional) | To acidify the solution and enhance staining of cytoplasmic elements |
Experimental Protocol: Preparation of 0.1% this compound Staining Solution
This protocol describes the preparation of 100 mL of a 0.1% this compound staining solution.
Materials:
-
This compound powder (CAS No. 6408-29-3)
-
Distilled or deionized water
-
Ethanol (95%)
-
Glacial Acetic Acid (optional)
-
Glass beaker (150 mL or 250 mL)
-
Graduated cylinders (100 mL and 25 mL)
-
Magnetic stirrer and stir bar
-
Weighing paper or boat
-
Analytical balance
-
Filter paper (e.g., Whatman No. 1) and funnel
-
Storage bottle (amber glass recommended)
Procedure:
-
Weighing the Dye: Carefully weigh 0.1 g of this compound powder using an analytical balance.
-
Preparing the Solvent: In a clean glass beaker, measure 80 mL of distilled water and 20 mL of 95% ethanol using graduated cylinders.
-
Dissolving the Dye:
-
Place the beaker with the water-ethanol mixture on a magnetic stirrer and add a stir bar.
-
Start stirring the solvent at a moderate speed.
-
Slowly add the weighed this compound powder to the vortex of the stirring solvent to prevent clumping.
-
Continue stirring until the dye is completely dissolved. This may take several minutes. Gentle warming (to no more than 50°C) can be used to facilitate dissolution if necessary.
-
-
Adjusting pH (Optional):
-
If an acidic staining solution is desired to enhance cytoplasmic staining, add 0.5 to 1.0 mL of glacial acetic acid to the solution while stirring. The optimal amount of acid may need to be determined empirically.
-
-
Filtering the Solution:
-
Once the dye is fully dissolved, turn off the stirrer and remove the stir bar.
-
Filter the staining solution through filter paper into a clean, labeled storage bottle. This will remove any undissolved particles or impurities.
-
-
Storage:
-
Store the this compound staining solution in a tightly capped amber glass bottle at room temperature. Protect the solution from light to ensure its stability.
-
Workflow Diagram
References
Application Notes and Protocols for Dyeing Wool and Silk Fibers with Acid Violet 90
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Acid Violet 90, a monoazo metal complex dye, for dyeing wool and silk fibers in a research setting. The information is intended to guide researchers in achieving reproducible and consistent results for applications such as tissue staining, cellular structure visualization, and other experimental procedures where precise coloration of protein-based fibers is required.
Properties of this compound
This compound is a synthetic dye recognized for its vibrant reddish-purple hue and its efficacy in dyeing protein fibers like wool and silk, as well as polyamides such as nylon.[1][2][3][4][5] Its solubility in water and ethanol (B145695) makes it a versatile option for various laboratory applications.[1][2][6]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| C.I. Name | This compound | [2] |
| C.I. Number | 18762 | [7] |
| CAS Number | 6408-29-3 | [1][2][7] |
| Molecular Formula | C₂₀H₁₅ClN₄NaO₅S or C₄₀H₂₇CrN₈O₁₀S₂·2Na | [2][3][8] |
| Molecular Weight | 446.41 g/mol or 941.807 g/mol | [2][3][8] |
| Appearance | Reddish purple powder | [1][3][6] |
| Solubility | Soluble in water and ethanol | [1][2][4][6] |
| Hue | Reddish Violet | [7] |
Dyeing Mechanism
Acid dyes, like this compound, are anionic molecules that bind to protein fibers through electrostatic interactions. In an acidic environment, the amino groups (-NH₂) in the wool and silk fibers become protonated (-NH₃⁺), creating cationic sites. The anionic dye molecules (D-SO₃⁻) are then attracted to these cationic sites, forming strong ionic bonds. This process is influenced by temperature, pH, and the concentration of the dye and auxiliary chemicals.[5][9][10]
Experimental Protocols
The following protocols provide a framework for dyeing wool and silk fibers with this compound. Researchers should optimize these parameters based on the specific fiber characteristics and desired color intensity.
Materials
-
This compound dye powder
-
Scoured wool or degummed silk fibers
-
Distilled or deionized water
-
White vinegar (acetic acid) or citric acid
-
Sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄) (optional, for leveling)
-
Non-reactive dye pot (stainless steel or enamel)
-
Stirring rod (glass or stainless steel)
-
Heat source (hot plate or water bath)
-
Thermometer
-
pH meter or pH strips
-
Beakers and graduated cylinders
-
Safety glasses, gloves, and lab coat
Preparation of Dye Stock Solution (1% w/v)
-
Weigh 1.0 g of this compound powder.
-
Dissolve the powder in a small amount of hot water (approximately 10-20 mL).
-
Once fully dissolved, add distilled water to a final volume of 100 mL.
-
Stir thoroughly to ensure a homogenous solution.
Protocol for Dyeing Wool Fibers
This protocol is optimized for achieving a medium depth of shade.
-
Fiber Preparation: Weigh the dry wool fibers. Pre-wet the fibers by soaking them in lukewarm water for at least 30 minutes.[11][12] Gently squeeze out excess water.
-
Dye Bath Preparation:
-
Fill the dye pot with enough water for the fibers to move freely (liquor ratio of approximately 30:1 to 50:1, e.g., 30-50 mL of water per gram of fiber).
-
Add the required amount of the 1% dye stock solution. For a 2% depth of shade (a common starting point), use 2 mL of the stock solution for every 1 gram of dry fiber.
-
Stir to disperse the dye evenly.
-
-
Dyeing Procedure:
-
Introduce the pre-wetted wool fibers into the dye bath.
-
Slowly raise the temperature of the dye bath to 85-95°C over 30-45 minutes, stirring gently and periodically to ensure even dye uptake and prevent felting.[11][13]
-
Once the target temperature is reached, add an acidifying agent. Use either white vinegar (approximately 25 mL per 100 g of fiber) or citric acid (approximately 1-2 g per 100 g of fiber) to lower the pH to around 4-5.[11][14]
-
Maintain the temperature and continue to stir gently for 30-60 minutes, or until the desired color is achieved and the dye bath is nearly exhausted (the water appears almost clear).[11][14]
-
-
Rinsing and Drying:
Table 2: Dyeing Parameters for Wool with this compound
| Parameter | Recommended Value |
| Liquor Ratio | 30:1 - 50:1 |
| Dye Concentration (% owf*) | 1-4% |
| Dyeing Temperature | 85-95°C |
| Dyeing Time | 30-60 minutes |
| pH | 4-5 |
% owf = on the weight of fiber
Protocol for Dyeing Silk Fibers
Silk fibers are more sensitive to high temperatures than wool.
-
Fiber Preparation: Weigh the dry silk fibers. Pre-wash the silk in a mild detergent solution to remove any sericin or sizing, then rinse thoroughly.[15] Pre-wet the fibers in warm water for at least 30 minutes.[16]
-
Dye Bath Preparation:
-
Prepare the dye bath as described for wool (Section 3.3, step 2), using a liquor ratio of approximately 40:1 to 50:1.
-
For silk, the addition of a leveling agent like sodium chloride or sodium sulfate (e.g., 5-10 g per liter of water) can promote more even dyeing.[17]
-
-
Dyeing Procedure:
-
Introduce the pre-wetted silk fibers into the dye bath at around 40-50°C.[15][17]
-
Gradually increase the temperature to 80-90°C over 30 minutes, stirring gently.[15][17]
-
Add the acidifying agent (vinegar or citric acid) as described for wool to achieve a pH of 4.5-5.5.
-
Maintain this temperature for 45-60 minutes, stirring periodically, until the desired shade is achieved.[17]
-
-
Rinsing and Drying:
-
Let the dye bath cool.
-
Rinse the silk in lukewarm water and then cool water until the rinse water is clear.
-
Gently squeeze out excess water (do not wring) and hang to air dry or roll in a towel to absorb excess moisture.
-
Table 3: Dyeing Parameters for Silk with this compound
| Parameter | Recommended Value |
| Liquor Ratio | 40:1 - 50:1 |
| Dye Concentration (% owf*) | 0.5-3% |
| Dyeing Temperature | 80-90°C |
| Dyeing Time | 45-60 minutes |
| pH | 4.5-5.5 |
% owf = on the weight of fiber
Colorfastness
This compound generally exhibits good light and wash fastness.[7][18] For research applications requiring high durability, it is recommended to perform standardized colorfastness tests.
Table 4: Reported Fastness Properties of this compound
| Fastness Test | Rating (Scale 1-5, 5 being best) | Reference |
| Light Fastness | 5-6 (on a scale of 1-8) | [5][7] |
| Washing Fastness | 4-5 | [5][7] |
Standardized testing methods can be found under ISO 105 specifications. For example, wash fastness can be evaluated using ISO 105-C06 and light fastness using ISO 105-B02.[9][19]
Visualizations
Experimental Workflow for Dyeing Wool/Silk
Caption: Workflow for the immersion dyeing of wool and silk fibers with this compound.
Dye-Fiber Interaction
Caption: Simplified representation of the ionic bonding between this compound and protein fibers.
References
- 1. Page loading... [guidechem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. hztya.com [hztya.com]
- 4. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]
- 5. Skyacido® this compound - Buy acid dyes violet 90 for nylon, acid dyes violet 90 for silk, acid dyes cas no .6408-29-3 Product on TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 6. Acid violet 90 | 6408-29-3 [chemicalbook.com]
- 7. colorantsgroup.com [colorantsgroup.com]
- 8. C.I. This compound | C40H30CrN8Na2O10S2 | CID 136496748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. jcsp.org.pk [jcsp.org.pk]
- 10. aidic.it [aidic.it]
- 11. hotmagentayarns.com [hotmagentayarns.com]
- 12. Where to Buy Acid Dye [solvent-dye.com]
- 13. dick-blick.com [dick-blick.com]
- 14. INSTRUCTIONS - ACID DYES [gsdye.com]
- 15. textilelearner.net [textilelearner.net]
- 16. snsilk.com [snsilk.com]
- 17. textilecoach.net [textilecoach.net]
- 18. specialchem.com [specialchem.com]
- 19. blog.qima.com [blog.qima.com]
Application Notes and Protocols: Acid Violet 90 in Polyamide Fiber Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Acid Violet 90 in the study of polyamide fibers. This document includes detailed experimental protocols for dyeing, fastness testing, and dye exhaustion analysis, along with tabulated quantitative data for easy reference.
Introduction
This compound, a monoazo 1:2 metal complex dye, is widely utilized for the coloration of protein and polyamide fibers such as wool, silk, and nylon.[1][2] Its application in polyamide fiber studies is crucial for understanding dye-fiber interactions, evaluating dyeing kinetics, and determining the fastness properties of dyed textiles. The anionic nature of this compound allows it to form strong ionic bonds with the protonated amino groups in the polyamide fiber structure under acidic conditions, resulting in good dye uptake and fastness.[3]
Dyeing Mechanism
The dyeing of polyamide fibers with this compound is governed by an electrostatic attraction mechanism. In an acidic dyebath, the amino end groups (-NH2) of the polyamide polymer chain become protonated (-NH3+). This compound, which is anionic in solution, is then attracted to these positively charged sites on the fiber. The dye molecules adsorb onto the fiber surface and subsequently diffuse into the amorphous regions of the polymer. The overall process is influenced by factors such as pH, temperature, dyeing time, and the presence of electrolytes and leveling agents.[3][4][5]
DOT Script for Dyeing Mechanism
Caption: Dyeing mechanism of polyamide with this compound.
Experimental Protocols
Laboratory Protocol for Dyeing Polyamide Fibers
This protocol describes a standard laboratory procedure for dyeing polyamide (nylon) fabric with this compound.
Materials and Reagents:
-
Polyamide fabric
-
This compound dye powder
-
Acetic acid (or other acid donor)
-
Leveling agent (optional)
-
Sodium chloride (optional, for controlling dye uptake)
-
Distilled or deionized water
-
Laboratory dyeing machine (e.g., Rotawash or similar)
-
Beakers and graduated cylinders
-
Stirring rods
-
pH meter
-
Analytical balance
Procedure:
-
Fabric Preparation:
-
Cut a sample of polyamide fabric to a known weight (e.g., 5 grams).[6]
-
Wash the fabric sample with a non-ionic detergent to remove any impurities or finishes, then rinse thoroughly with distilled water and air dry.
-
-
Dye Bath Preparation:
-
Calculate the required amount of dye, acid, and other auxiliaries based on the weight of the fabric (o.w.f - on weight of fabric). A typical recipe is as follows:[6]
-
This compound: 2% o.w.f.
-
Acetic Acid: 1 g/L
-
Leveling Agent: 1 g/L (optional)
-
Liquor Ratio (M:L): 1:20 (e.g., for a 5g fabric sample, the total liquor volume would be 100 mL).[6]
-
-
Accurately weigh the this compound powder and dissolve it in a small amount of hot distilled water.
-
In a beaker, prepare the required volume of the dye bath with distilled water.
-
Add the leveling agent (if used) and stir until dissolved.
-
Add the pre-dissolved dye solution to the dye bath and mix well.
-
Finally, add the acetic acid to adjust the pH of the dye bath to the desired range (typically 4.5-5.5).[6] Verify the pH with a calibrated pH meter.
-
-
Dyeing Process:
-
Place the pre-wetted polyamide fabric sample into the dye bath.
-
Set the laboratory dyeing machine to the desired temperature profile. A typical profile is to raise the temperature from ambient to 90°C over 30 minutes.[6]
-
Hold the temperature at 90°C for 30-60 minutes to allow for dye fixation.[6][7]
-
After the dyeing cycle is complete, cool the dye bath down.
-
-
Post-Dyeing Treatment:
-
Remove the dyed fabric from the dye bath.
-
Rinse the fabric with cold water until the water runs clear.
-
Perform a hot wash at 50°C with a non-ionic detergent to remove any unfixed dye.[7]
-
Rinse thoroughly with hot and then cold water.
-
Squeeze out excess water and air dry the fabric at room temperature.[7]
-
DOT Script for Dyeing Workflow
Caption: General workflow for dyeing polyamide fibers.
Protocol for Determination of Dye Exhaustion
This protocol outlines the spectrophotometric method to determine the percentage of dye exhausted from the dye bath onto the fabric.
Materials and Reagents:
-
UV-Vis Spectrophotometer
-
Cuvettes
-
Volumetric flasks and pipettes
-
Distilled water
Procedure:
-
Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound (approximately 526 nm).[8]
-
Plot a calibration curve of absorbance versus concentration.
-
-
Measurement of Dye Bath Absorbance:
-
Before starting the dyeing process, take an aliquot of the initial dye bath and dilute it to a concentration that falls within the range of the calibration curve. Measure its absorbance (A1).[7]
-
After the dyeing process is complete, take an aliquot of the final (exhausted) dye bath, cool it to room temperature, and dilute it by the same factor as the initial sample. Measure its absorbance (A2).[7]
-
-
Calculation of Dye Exhaustion:
-
The percentage of dye exhaustion (%E) can be calculated using the following formula:[7] %E = [(A1 - A2) / A1] x 100
-
Protocol for Washing Fastness (ISO 105-C06)
This protocol is based on the ISO 105-C06 standard for determining the color fastness of textiles to domestic and commercial laundering.[9][10]
Materials and Reagents:
-
Launder-Ometer or similar wash fastness tester[9]
-
Stainless steel balls (6 mm diameter)[9]
-
Multifiber adjacent fabric (e.g., DW type for tests up to 50°C)[9]
-
ECE reference detergent
-
Sodium perborate (B1237305) (for specific test methods)
-
Grey scale for assessing color change and staining
-
Color matching cabinet[9]
Procedure:
-
Specimen Preparation:
-
Washing Procedure (Example: ISO 105-C06 A2S):
-
Prepare the washing solution containing 4 g/L ECE detergent and 1 g/L sodium perborate in distilled water.[11]
-
Preheat the Launder-Ometer to 40°C.[11]
-
Place the composite specimen (dyed fabric + multifiber fabric) and 10 stainless steel balls into a stainless steel container.[12]
-
Add 150 mL of the preheated washing solution.[12]
-
Run the machine for 40 minutes at 40°C.[12]
-
-
Rinsing and Drying:
-
After the washing cycle, remove the composite specimen.
-
Rinse twice with distilled water and then with cold tap water.
-
Squeeze out excess water.
-
Separate the dyed specimen from the multifiber fabric, leaving them attached at one edge.
-
Dry the specimens in air at a temperature not exceeding 60°C.[10]
-
-
Assessment:
-
Assess the change in color of the dyed specimen and the staining of each type of fiber in the multifiber fabric using the grey scales under standardized lighting conditions in a color matching cabinet.
-
Protocol for Light Fastness (ISO 105-B02)
This protocol is based on the ISO 105-B02 standard for determining the color fastness of textiles to an artificial light source representative of natural daylight.[13][14]
Materials and Reagents:
-
Xenon arc lamp light fastness tester[15]
-
Blue wool references (grades 1-8)[13]
-
Grey scale for assessing color change
-
Opaque card for masking
Procedure:
-
Specimen Preparation:
-
Mount the dyed polyamide fabric specimen on a sample holder.
-
Partially cover the specimen with an opaque card to have an unexposed area for comparison.
-
-
Exposure:
-
Assessment:
-
Periodically inspect the fading of the specimen and the blue wool references.
-
The light fastness rating is determined by comparing the fading of the dyed specimen with that of the blue wool references. The rating corresponds to the grade of the blue wool reference that shows a similar degree of fading.[14]
-
Data Presentation
The following table summarizes the typical fastness properties of this compound on polyamide fibers.
| Property | Test Method | Rating | Reference(s) |
| Light Fastness | ISO 105-B02 | 6 | [17] |
| Washing Fastness (Change in Color) | ISO 105-C06 | 5 | [1] |
| Washing Fastness (Staining) | ISO 105-C06 | 4-5 | [1] |
| Fastness to Chlorinated Water (50 mg/L) | - | 2-3 | [1] |
Note: Fastness ratings are on a scale of 1 to 8 for light fastness (8 being the best) and 1 to 5 for other fastness tests (5 being the best).[1][17]
References
- 1. Skyacido® this compound - Buy acid dyes violet 90 for nylon, acid dyes violet 90 for silk, acid dyes cas no .6408-29-3 Product on TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 2. hztya.com [hztya.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. revistaindustriatextila.ro [revistaindustriatextila.ro]
- 5. researchgate.net [researchgate.net]
- 6. textilestudycenter.com [textilestudycenter.com]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. researchgate.net [researchgate.net]
- 9. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 10. chiuvention.com [chiuvention.com]
- 11. textilelearner.net [textilelearner.net]
- 12. scribd.com [scribd.com]
- 13. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 14. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 15. ISO 105-B02 | Q-Lab [q-lab.com]
- 16. ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com [gester-instruments.com]
- 17. worlddyevariety.com [worlddyevariety.com]
Application Notes and Protocols for Acid Violet 90 in Direct Textile Printing
Introduction
Acid Violet 90 (C.I. This compound; CAS No. 6408-29-3) is a 1:2 chromium-complex monoazo dye utilized for its vibrant reddish-purple hues.[1][2] It is primarily applied to protein fibers such as wool and silk, as well as synthetic polyamides like nylon, due to its excellent affinity for these substrates.[3][4][5] The application in direct printing involves depositing a thickened dye paste onto the textile surface in a specified pattern, followed by a fixation process, typically steaming, to ensure dye-fiber bonding.[2][6]
Mechanism of Action
Acid dyes are anionic molecules that form strong electrostatic and ionic bonds with cationic sites in protein and polyamide fibers.[7][8] The dyeing and printing process is conducted under acidic conditions, which protonates the amino groups (-NH2) within the fiber structure, creating positively charged sites (-NH3+).[7] The negatively charged sulfonate groups (-SO3⁻) on the this compound molecule are then attracted to these sites, facilitating a strong and durable bond. Auxiliary chemicals like urea (B33335) are often used to enhance dye solubility and moisture absorption during fixation, promoting efficient dye transfer from the paste to the fiber.[9]
Data Summary
Quantitative data regarding the properties and performance of this compound are summarized below for ease of reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| C.I. Name | This compound | [1][10] |
| CAS Registry Number | 6408-29-3 | [1][2][10] |
| Molecular Structure | Single Azo, 1:2 Metal Complex | [1][2][10] |
| Molecular Formula | C₂₀H₁₅ClN₄NaO₅S | [1][2][10] |
| Appearance | Reddish-purple powder | [2] |
| Solubility | Soluble in water |[1] |
Table 2: Fastness Properties of this compound Prints
| Fastness Test | Rating (ISO Standards) | Reference(s) |
|---|---|---|
| Light Fastness | 6 | [1][3] |
| Washing (Soaping) - Fading | 2-3 | [1][10] |
| Washing (Soaping) - Staining | 4-5 | [1][10] |
| Perspiration - Fading | 4-5 | [1][10] |
| Perspiration - Staining | 4-5 | [1][10] |
| Fastness to Chlorinated Water | 2-3 |[3] |
Note: Fastness ratings are on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.
Experimental Protocols
The following protocols provide a detailed methodology for the direct printing of textiles with this compound.
Protocol 1: Fabric Preparation (Scouring)
Objective: To remove impurities such as oils, waxes, and sizing agents from the textile substrate to ensure uniform print quality and dye uptake.
Materials:
-
Textile substrate (Wool, Silk, or Nylon)
-
Non-ionic detergent (e.g., Synthrapol)
-
Sodium carbonate (optional, for heavy scouring)
-
Deionized water
-
Laboratory winch dyeing machine or beaker
Procedure:
-
Prepare a scouring bath with a liquor-to-goods ratio of 40:1.
-
Add 1-2 g/L of non-ionic detergent to the bath.
-
Immerse the dry textile material in the bath.
-
Gradually raise the temperature to 60-70°C for wool and nylon, or 70-80°C for silk.
-
Maintain this temperature for 30-45 minutes with gentle agitation.[11]
-
Drain the scouring liquor.
-
Rinse the fabric thoroughly, first with warm water (40-50°C) and then with cold water, until all detergent is removed.
-
Air dry the scoured fabric completely before printing.[11]
Protocol 2: Printing Paste Formulation
Objective: To prepare a stable and effective printing paste with the correct viscosity and chemical composition for sharp and vibrant prints.
Materials:
-
This compound dye powder
-
Urea (hygroscopic agent)
-
Citric acid or Acetic acid (pH control)
-
Glycerine (humectant, optional)
-
Deionized water
-
High-speed stirrer
Procedure:
-
Prepare a stock thickener solution according to the manufacturer's instructions. For example, sprinkle 50g of Manutex RS into 500ml of cold water and stir until a smooth paste is formed.[12]
-
In a separate container, create the dye solution. Make a paste of the required amount of this compound dye powder with a small amount of cold water.
-
Add urea and the remaining volume of warm water (approx. 40-50°C) to the dye paste and stir until fully dissolved.
-
Gradually add the dye solution to the stock thickener paste under constant high-speed stirring to ensure a homogenous mixture.
-
Slowly add the acid (citric or acetic) to the paste while stirring to achieve the target pH (typically 4-5).
-
Stir the final paste for an additional 15-20 minutes to ensure complete homogeneity.
Table 3: Example Recipe for this compound Printing Paste
| Component | Quantity (g) | Purpose | Reference(s) |
|---|---|---|---|
| This compound Dye | 20 - 40 | Colorant | [14] |
| Urea | 50 - 100 | Hygroscopic agent, improves solubility | [9][12] |
| Stock Thickener (8-10%) | 500 - 600 | Provides viscosity for printing | [9][12] |
| Citric Acid | 10 - 20 | Provides acidic pH for fixation | [6][12] |
| Water | to make 1000 | Solvent | [12] |
| Total | 1000 | | |
Protocol 3: Printing, Drying, and Fixation
Objective: To apply the print paste to the fabric and fix the dye through steaming.
Procedure:
-
Printing: Apply the prepared paste onto the scoured and dried fabric using a suitable method such as screen printing (flatbed or rotary).[9] Ensure even pressure for a uniform application.
-
Drying: Carefully dry the printed fabric at a moderate temperature (80-100°C). Avoid excessive heat, which can cause premature dye fixation or yellowing of the substrate.[12]
-
Fixation: Fix the dye by steaming the dried fabric. The typical conditions are saturated steam at 102-105°C for 25-40 minutes.[13][15] The exact time may vary depending on the fabric type and print depth.
Protocol 4: Post-Printing Wash-Off
Objective: To remove unfixed surface dye and residual chemicals to achieve the final true shade and optimal fastness properties.
Procedure:
-
Cold Rinse: Rinse the steamed fabric thoroughly under cold running water to remove the thickener and unfixed dye.
-
Hot Wash: Wash the fabric in a bath containing 1 g/L non-ionic detergent at 50-60°C for 10-15 minutes. This step helps to remove any remaining unfixed dye.[9]
-
Hot Rinse: Rinse again with hot water (50-60°C).
-
Cold Rinse: Perform a final cold rinse to remove any remaining detergent.
-
Drying: Squeeze or centrifuge the fabric to remove excess water and then air dry or tumble dry at a low temperature.
Visualizations
Workflow and Component Relationship Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the logical relationships between components in the printing paste.
Caption: Overall workflow for direct textile printing with this compound.
Caption: Functional roles of components in an this compound print paste.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. hztya.com [hztya.com]
- 3. Skyacido® this compound - Buy acid dyes violet 90 for nylon, acid dyes violet 90 for silk, acid dyes cas no .6408-29-3 Product on TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 4. This compound Manufacturer, Supplier, Wholesaler and Exporter | Pepagora [pepagora.com]
- 5. This compound Manufacturer, Supplier, Wholesaler and Exporter | Pepagora [pepagora.com]
- 6. Research on Acid Dye Printing Process - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 7. Environmental Impact of Textile Materials: Challenges in Fiber–Dye Chemistry and Implication of Microbial Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dytex Industries [dytexgroup.com]
- 9. Industrial acid printing workflow for high-stretch synthetic fabrics [textiletoday.com.bd]
- 10. autumnchem.com [autumnchem.com]
- 11. Nylon Acid Dye Printing Process - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 12. Printing and Painting on Silk using Acid Dyes - Acid Dye Painting [georgeweil.com]
- 13. Printing with synthetic dyes – Textile colouration and finishes [ebooks.inflibnet.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. Digital Water/Aqueous Based Acid Dye Ink, Silk Nylon Wool Fabrics Printing Inks [hongsamdigital.com]
Application Notes and Protocols for Acid Violet 90 in Leather Dyeing Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Violet 90 is a pre-metallized acid dye, specifically a 1:2 chromium complex of a monoazo dye.[1][2][3] Its molecular structure incorporates a chromium atom complexed with two molecules of the azo dye, which imparts excellent lightfastness and wash fastness properties.[1][2] This makes it a suitable candidate for dyeing protein-based substrates such as leather, wool, and silk.[1][3][4] In an acidic medium, this compound, being an anionic dye, forms strong ionic bonds with the protonated amino groups present in the collagen fibers of leather.[5][6] For chrome-tanned leather, there is also the potential for coordination between the dye complex and the chromium already present in the leather, further enhancing fixation.[6] These application notes provide a detailed protocol for the experimental use of this compound in leather dyeing, aimed at achieving reproducible and consistent results in a laboratory setting.
Materials and Reagents
| Material/Reagent | Grade | Supplier Example |
| This compound (C.I. 18762) | Technical Grade | Sigma-Aldrich, DyStar |
| Chrome-tanned leather strips | Uniform thickness | Testfabrics, Inc. |
| Formic Acid (HCOOH) | Analytical Grade | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | Analytical Grade | VWR |
| Fatliquoring agent | Leather grade | TFL, Stahl |
| Non-ionic surfactant | Laboratory Grade | Triton X-100, etc. |
| Deionized Water | - | - |
Experimental Protocols
Pre-treatment and Neutralization of Leather
This step is crucial for ensuring uniform dye penetration by removing residual salts and adjusting the pH of the leather.
Protocol:
-
Washing: The chrome-tanned leather strips are washed in a laboratory drum or beaker with deionized water at a liquor ratio of 1:10 (weight of leather:volume of water) for 20 minutes at 35°C. This removes any unbound chromium salts and other impurities.
-
Neutralization: The pH of the leather is raised to a range of 4.5-6.5 to facilitate even dye uptake. A solution of 1-2% sodium bicarbonate (on the weight of the leather) is added to the bath. The process is carried out for 30-45 minutes at 35°C, with intermittent agitation.
-
Rinsing: The neutralized leather is thoroughly rinsed with deionized water until the runoff is clear.
Dyeing Process
The dyeing process is carried out in an acidic dyebath to promote the ionic interaction between the dye and the leather.
Protocol:
-
Dye Bath Preparation: A dye bath is prepared with a liquor ratio of 1:10. The required amount of this compound (e.g., 1-3% on the weight of the leather for medium shades) is pre-dissolved in hot deionized water and then added to the bath.
-
Dyeing: The neutralized and rinsed leather strips are introduced into the dye bath at 40°C. The temperature is gradually raised to 50-60°C over 20 minutes. The dyeing is continued for 60-90 minutes at this temperature with constant, gentle agitation to ensure level dyeing.
-
Exhaustion and Fixation: To maximize dye uptake and fix the dye to the leather, the pH of the dye bath is gradually lowered. This is achieved by the controlled addition of a dilute solution of formic acid (e.g., 1-3% on the weight of the leather) in installments over 30 minutes, bringing the final pH to approximately 3.5-4.0. The process is continued for another 30 minutes.
Post-Dyeing Treatment
Post-dyeing treatments are essential for removing unfixed dye, improving the feel of the leather, and enhancing fastness properties.
Protocol:
-
Rinsing: After fixation, the dye bath is drained, and the leather is rinsed with cold deionized water until the water runs clear.
-
Fatliquoring: A fatliquoring emulsion (e.g., 3-5% on the weight of the leather) is added to a fresh bath with a liquor ratio of 1:10 at 45°C. This process replenishes the natural oils in the leather, imparting softness and flexibility. The treatment is carried out for 45-60 minutes.
-
Final Rinse and Drying: The leather is given a final rinse in cold water. Excess water is removed, and the leather is air-dried flat or toggled to dry under controlled temperature and humidity.
Quantitative Data Summary
| Parameter | Range | Optimal Value (Example) | Purpose |
| Neutralization | |||
| Sodium Bicarbonate (% on leather weight) | 1.0 - 2.0% | 1.5% | To raise the pH for even dye penetration. |
| Neutralization Temperature | 30 - 40°C | 35°C | To facilitate the neutralization process. |
| Neutralization Time | 30 - 60 min | 45 min | To ensure complete neutralization. |
| Dyeing | |||
| This compound (% on leather weight) | 0.5 - 5.0% | 2.0% | To achieve the desired color depth. |
| Liquor Ratio | 1:5 - 1:20 | 1:10 | To ensure proper immersion and movement of leather. |
| Initial Dyeing Temperature | 35 - 45°C | 40°C | To allow for initial dye leveling. |
| Final Dyeing Temperature | 50 - 60°C | 55°C | To promote dye diffusion into the leather. |
| Dyeing Time | 60 - 120 min | 90 min | For complete dye penetration and fixation. |
| Fixation | |||
| Formic Acid (% on leather weight) | 1.0 - 4.0% | 2.5% | To lower the pH and fix the dye. |
| Final pH | 3.5 - 4.5 | 3.8 | To ensure strong ionic bonding of the dye. |
| Fixation Time | 20 - 40 min | 30 min | To allow for complete dye fixation. |
| Fatliquoring | |||
| Fatliquor (% on leather weight) | 3.0 - 8.0% | 5.0% | To soften the leather. |
| Fatliquoring Temperature | 40 - 50°C | 45°C | To facilitate the uptake of the fatliquor. |
| Fatliquoring Time | 45 - 60 min | 50 min | To ensure even distribution of the fatliquor. |
Visualizations
Caption: Experimental workflow for leather dyeing with this compound.
Caption: Interaction pathway of this compound with chrome-tanned leather.
References
Application Notes and Protocols: Adsorption of Acid Violet 90 on Novel Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the study of Acid Violet 90 (AV90) adsorption onto various novel materials. The information is intended to guide researchers in setting up and conducting similar experiments for the removal of dyes from aqueous solutions.
Introduction
This compound is a synthetic dye widely used in industries such as textiles, paper, and leather. The release of effluents containing this dye into water bodies poses significant environmental and health concerns due to its complex aromatic structure and low biodegradability. Adsorption has emerged as a highly effective and versatile technology for dye removal due to its operational simplicity and the availability of a wide range of adsorbents.[1][2] This document focuses on the use of novel, low-cost, and sustainable materials for the adsorption of this compound.
Novel Adsorbent Materials for this compound Removal
A variety of novel materials have been investigated for their potential to remove this compound from aqueous solutions. These often utilize agricultural waste or biopolymers, offering a cost-effective and environmentally friendly alternative to traditional adsorbents like activated carbon.
Examples of Novel Adsorbents:
-
Peach Seed Shells (PSS): An agricultural byproduct that can be used with minimal processing (washing, drying, and grinding).[3]
-
Guava Seed Powder (G-seed): Another lignocellulosic material rich in functional groups suitable for dye binding.[4]
-
Chitosan (B1678972)/Nanoclay Composites: Beads made from chitosan, a biopolymer, and nanoclay, which have shown high adsorption capacities.[5][6]
-
Chitosan/Halloysite/Boron Nitride Composites: Composite beads prepared by a simple dropping method.[7]
-
Powdered Activated Carbon (PAC): While a conventional adsorbent, it is often used as a benchmark for comparison with novel materials.[4]
Data Presentation: Adsorption Parameters and Capacities
The following tables summarize quantitative data from various studies on the adsorption of this compound and other dyes on different novel materials. This allows for a clear comparison of their performance under optimal conditions.
Table 1: Optimal Conditions for this compound Adsorption
| Adsorbent | Optimal pH | Adsorbent Dose (g/L) | Contact Time (min) | Temperature (°C) | Reference |
| Peach Seed Shells (PSS) | 7.0 | 0.2 | 120 | 30 | [3] |
| Guava Seed Powder (G-seed) | 2.0 | 0.2 | 120 | 30 | [4] |
| Powdered Activated Carbon (PAC) | 2.0 | 0.2 | 120 | 30 | [4] |
| Chitosan/Nanoclay Beads | 2.0 | - | - | - | [5][6] |
Table 2: Maximum Adsorption Capacities and Isotherm/Kinetic Models
| Adsorbent | Dye | Max. Adsorption Capacity (q_m, mg/g) | Best Fit Isotherm Model | Best Fit Kinetic Model | Reference |
| Peach Seed Shells (PSS) | This compound | 94.92 | Langmuir | Pseudo-second-order | [3] |
| Guava Seed Powder (G-seed) | This compound | - | Freundlich | Pseudo-first-order | [4] |
| Powdered Activated Carbon (PAC) | This compound | - | Freundlich | Pseudo-second-order | [4] |
| Chitosan Beads | This compound | 26.81 | Langmuir | - | [6] |
| Chitosan/Nanoclay Beads | This compound | 91.74 | Langmuir | - | [6] |
| Activated Carbon (from Walnut Shells) | Reactive Blue 19 | 1227.17 | Freundlich | - | [8] |
| Activated Carbon (from Walnut Shells) | Reactive Red 195 | 235.74 | Freundlich | - | [8] |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the adsorption studies of this compound.
Preparation of Adsorbents
4.1.1. Peach Seed Shells (PSS)
-
Collect peach seed shells locally.
-
Wash the shells thoroughly with distilled water to remove any adhering impurities.
-
Dry the washed shells in an oven at a specified temperature (e.g., 60-80°C) until a constant weight is achieved.
-
Grind the dried shells into a fine powder using a mechanical grinder.
-
Sieve the powder to obtain a uniform particle size.
-
Store the prepared PSS powder in a desiccator for further use.[3]
4.1.2. Chitosan/Nanoclay Beads
-
Prepare a chitosan solution by dissolving chitosan flakes in an acetic acid solution with constant stirring.
-
Disperse nanoclay (e.g., montmorillonite) in distilled water and sonicate to ensure uniform dispersion.
-
Add the nanoclay suspension to the chitosan solution and stir for several hours to obtain a homogeneous mixture.
-
Extrude the resulting composite solution dropwise into a coagulation bath (e.g., NaOH solution) using a syringe.
-
Allow the formed beads to harden in the coagulation bath.
-
Collect the beads, wash them extensively with distilled water until the pH is neutral, and then dry them.[5][6]
Characterization of Adsorbents
To understand the physical and chemical properties of the prepared adsorbents, the following characterization techniques are typically employed:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups on the adsorbent surface that are involved in the adsorption process.[3][4][9]
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and texture of the adsorbent.[3][4][9]
-
Energy-Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition of the adsorbent.[3][4]
-
X-ray Diffraction (XRD): To analyze the crystalline or amorphous nature of the material.[3][4][9]
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area, pore volume, and pore size distribution.[4][10]
-
Point of Zero Charge (pHpzc): To determine the pH at which the surface of the adsorbent has a net neutral charge, which is crucial for understanding the electrostatic interactions with the dye molecules.[3]
Batch Adsorption Experiments
Batch experiments are conducted to evaluate the effects of various parameters on the adsorption of this compound.
-
Preparation of Dye Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a known amount of the dye in deionized water. Prepare working solutions of desired concentrations by diluting the stock solution.[11]
-
Adsorption Procedure:
-
In a series of flasks, add a fixed amount of the adsorbent to a known volume of the dye solution with a specific initial concentration.[11]
-
Adjust the initial pH of the solutions using 0.1 M HCl or 0.1 M NaOH.[11]
-
Place the flasks in a shaker and agitate at a constant speed and temperature for a predetermined period.
-
After shaking, separate the adsorbent from the solution by filtration or centrifugation.[11]
-
Analyze the remaining concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum wavelength (λmax = 526 nm).[3]
-
-
Parameter Studies: Systematically vary one parameter at a time while keeping others constant to study the effect of:
-
Calculation of Adsorption Capacity: The amount of dye adsorbed per unit mass of the adsorbent at equilibrium (q_e, mg/g) is calculated using the following equation:
q_e = (C_0 - C_e) * V / W
Where:
-
C_0 and C_e are the initial and equilibrium concentrations of the dye (mg/L), respectively.
-
V is the volume of the dye solution (L).
-
W is the mass of the adsorbent (g).[11]
-
Kinetic and Isotherm Modeling
-
Adsorption Kinetics: To understand the rate of adsorption, the experimental data is fitted to kinetic models such as the pseudo-first-order and pseudo-second-order models. The pseudo-second-order model often provides a better fit for dye adsorption, suggesting that the rate-limiting step may be chemisorption.[3][4][12]
-
Adsorption Isotherms: To describe the equilibrium relationship between the adsorbate concentration in the solution and on the adsorbent surface, isotherm models like the Langmuir and Freundlich models are used. The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface.[3][4][8]
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound adsorption studies.
Adsorption Mechanism Relationship
Caption: Potential mechanisms in the adsorption of this compound.
References
- 1. Effective removal of dyes from aqueous systems by waste-derived carbon adsorbent: physicochemical characterization and adsorption studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances for dyes removal using novel adsorbents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Adsorption of this compound dye with Chitosan/Nanoclay beads Kitosan/Nanokil küreler ile asit violet 90 boyarmaddesinin adsorpsiyonu | AVESİS [avesis.gazi.edu.tr]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Investigation of adsorption potential of this compound dye with chitosan/halloysite/boron nitride composite materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effective removal of dyes from aqueous systems by waste-derived carbon adsorbent: physicochemical characterization and adsorption studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. deswater.com [deswater.com]
- 10. researchgate.net [researchgate.net]
- 11. journal.uctm.edu [journal.uctm.edu]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Treatment of Acid Violet 90 in Wastewater
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the principal methods employed in the research of Acid Violet 90 removal from wastewater. The information is intended to guide researchers in designing and conducting experiments for the effective treatment of water contaminated with this industrial dye.
Overview of Treatment Technologies
This compound, a widely used dye in various industries, is a significant water pollutant. Its removal from wastewater is crucial to mitigate environmental impact. Several methods have been investigated for the degradation and removal of this compound, with the most prominent being Advanced Oxidation Processes (AOPs) and adsorption. AOPs, such as the Photo-Fenton process and ozonation, utilize highly reactive hydroxyl radicals to break down the complex dye molecule[1]. Adsorption, on the other hand, involves the binding of the dye molecules to the surface of an adsorbent material[2][3].
Comparative Performance Data
The efficacy of different treatment methods for this compound removal is summarized below. These tables provide a comparative overview of the operational parameters and the achieved removal efficiencies.
Advanced Oxidation Processes (AOPs)
| Treatment Method | Initial Dye Concentration | Catalyst/Oxidant Dose | pH | Reaction Time | Removal Efficiency (%) | Reference |
| Photo-Fenton | 12.50 x 10⁻⁵ M | [FeSO₄] = 3.33 x 10⁻⁵ M, H₂O₂ = 1.0 mL | 3.0 | 180 seconds | ~29% mineralization | [1] |
| Ozonation | 50 mg/L | 0.375 g/L.h | 7.0 | 7.5 minutes | ~93% | [4] |
| Catalytic Ozonation (n.CeO₂) | 50 mg/L | 50 mg/L | 3.0 | 10 minutes | 97.04% | [5] |
| Catalytic Ozonation (n.ZnO) | 50 mg/L | 30 mg/L | 3.0 | 10 minutes | 96.2% | [5] |
| Catalytic Ozonation (n.CeO₂/n.ZnO) | 50 mg/L | 30 mg/L | 3.0 | 10 minutes | 95.7% | [5] |
Adsorption
| Adsorbent | Initial Dye Concentration | Adsorbent Dose | pH | Contact Time | Adsorption Capacity (mg/g) / Removal Efficiency (%) | Reference |
| Peach Seed Shell | Not Specified | 0.2 g/L | 7.0 | 120 minutes | 94.92 mg/g | [2] |
| Powdered Activated Carbon | 20 - 70 mg/L | 0.2 g/L | 2.0 | 90 minutes | 79 - 96% | [3] |
| Guava Seed Powder | Not Specified | 0.2 g/L | 2.0 | Not Specified | - | [3] |
| Chitosan/Nanoclay Beads | 25 - 125 mg/L | 1 g/L | 2.0 | Not Specified | - |
Experimental Protocols
The following sections provide detailed protocols for the key experimental methods used in the treatment of this compound.
Photo-Fenton Degradation of this compound
This protocol describes the degradation of this compound using the Photo-Fenton process, which involves the generation of hydroxyl radicals from the reaction of ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) under visible light irradiation[1].
Materials:
-
This compound dye
-
Ferrous sulfate (B86663) (FeSO₄) (e.g., Merck, 99% purity)[1]
-
Hydrogen peroxide (H₂O₂) (e.g., Merck, 6% purity)[1]
-
Sulfuric acid (H₂SO₄) or Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Visible light source (e.g., tungsten lamp)
-
Beaker or reaction vessel
-
Magnetic stirrer
-
Spectrophotometer
Procedure:
-
Preparation of Stock Solutions:
-
Experimental Setup:
-
Place a known volume of the this compound solution into the reaction vessel.
-
Adjust the pH of the solution to the desired value (e.g., pH 3.0) using H₂SO₄ or NaOH[1].
-
Place the reaction vessel on a magnetic stirrer and add the required amount of FeSO₄ (e.g., to a final concentration of 3.33 x 10⁻⁵ M)[1].
-
Position the visible light source to irradiate the solution.
-
-
Initiation of the Reaction:
-
Add the specified volume of H₂O₂ (e.g., 1.0 mL) to the solution to initiate the Photo-Fenton reaction[1].
-
Start the timer and the magnetic stirrer.
-
-
Monitoring the Degradation:
-
At regular time intervals, withdraw aliquots of the solution.
-
Measure the absorbance of the aliquots at the maximum wavelength of this compound (λ_max = 540 nm) using a spectrophotometer[1].
-
The degradation of the dye can be calculated from the decrease in absorbance over time.
-
Workflow Diagram:
Ozonation of this compound
This protocol outlines the procedure for the ozonation of this compound, an AOP that utilizes ozone (O₃) as a powerful oxidizing agent to degrade the dye[4].
Materials:
-
This compound dye
-
Ozone generator (e.g., SABO SL-10 with a maximum capacity of 15 g/L.h)
-
Gas diffuser (sparger)
-
Reaction vessel (e.g., gas washing bottle)
-
pH meter and solutions for pH adjustment (H₂SO₄, NaOH)
-
Spectrophotometer
Procedure:
-
Preparation of Dye Solution:
-
Prepare a synthetic wastewater solution containing a known initial concentration of this compound (e.g., 50 mg/L)[4].
-
-
Experimental Setup:
-
Place a specific volume of the dye solution (e.g., 100 mL) into the reaction vessel.
-
Adjust the initial pH of the solution to the desired value (e.g., pH 7)[4].
-
Immerse the gas diffuser connected to the ozone generator into the solution.
-
-
Ozonation Process:
-
Sample Analysis:
-
After the reaction time, stop the ozone flow.
-
Take a sample of the treated solution.
-
Measure the final concentration of this compound using a spectrophotometer at its maximum absorbance wavelength to determine the removal efficiency.
-
Workflow Diagram:
Adsorption of this compound
This protocol details the batch adsorption method for removing this compound from an aqueous solution using a suitable adsorbent.
Materials:
-
This compound dye
-
Adsorbent (e.g., powdered activated carbon, guava seed powder, etc.)[3]
-
Conical flasks or beakers
-
Mechanical shaker or magnetic stirrer
-
pH meter and solutions for pH adjustment
-
Filtration apparatus (e.g., filter paper and funnel)
-
Spectrophotometer
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound.
-
Prepare a series of dye solutions with different initial concentrations from the stock solution.
-
-
Adsorption Experiment:
-
In a series of conical flasks, add a fixed volume of the dye solution.
-
Adjust the pH of each solution to the desired value (e.g., pH 2.0 for powdered activated carbon)[3].
-
Add a pre-weighed amount of the adsorbent to each flask (e.g., 0.2 g/L)[3].
-
Place the flasks on a mechanical shaker and agitate at a constant speed for a specified contact time to reach equilibrium (e.g., 90 minutes)[3].
-
-
Analysis:
-
After the agitation period, separate the adsorbent from the solution by filtration.
-
Measure the final concentration of this compound in the filtrate using a spectrophotometer.
-
Calculate the amount of dye adsorbed per unit mass of adsorbent (q_e) and the percentage of dye removal.
-
Workflow Diagram:
Degradation Mechanism
Advanced Oxidation Processes primarily rely on the generation of highly reactive hydroxyl radicals (•OH). These radicals are non-selective and can attack the chromophoric groups of the this compound molecule, leading to its decolorization and eventual mineralization into simpler, less harmful compounds like CO₂, H₂O, and inorganic ions.
Mechanism Diagram:
References
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sakarya University Journal of Science » Submission » Removal of this compound Dyestuffs in Aqueous Solutions by Ozonation Method [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of Acid Violet 90 Concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Violet 90, also known as C.I. This compound, is a water-soluble monoazo metal complex dye.[1][2] Its chemical formula is C₂₀H₁₅ClN₄NaO₅S, and it has a molecular weight of 446.41 g/mol .[3] It is commonly used in the textile, leather, and paper industries for dyeing applications.[4] Given its widespread use, accurate and reliable quantitative analysis of this compound concentration is crucial for quality control, formulation development, and environmental monitoring.
These application notes provide detailed protocols for the quantitative analysis of this compound in aqueous solutions and textile matrices using two common analytical techniques: UV-VIS Spectrophotometry and High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UPLC).
Quantitative Analysis by UV-VIS Spectrophotometry
UV-VIS spectrophotometry is a rapid and cost-effective method for determining the concentration of this compound in clear, aqueous solutions. The method is based on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).
Experimental Protocol
1.1.1. Materials and Reagents
-
This compound standard (≥98% purity)
-
Deionized water
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
UV-VIS Spectrophotometer
-
Quartz cuvettes (1 cm path length)
1.1.2. Preparation of Stock and Standard Solutions
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in a 100 mL volumetric flask with deionized water. Mix thoroughly until fully dissolved.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution. A typical concentration range for the calibration curve is 1 µg/mL to 20 µg/mL. For example, to prepare a 10 µg/mL standard, pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to the mark with deionized water.
1.1.3. Spectrophotometric Measurement
-
Turn on the UV-VIS spectrophotometer and allow it to warm up for at least 30 minutes.
-
Set the wavelength to the absorption maximum (λmax) of this compound, which is approximately 540 nm .[5]
-
Use deionized water as a blank to zero the spectrophotometer.
-
Measure the absorbance of each working standard and the unknown sample(s) in a 1 cm quartz cuvette.
1.1.4. Data Analysis
-
Plot a calibration curve of absorbance versus the concentration of the working standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept. The coefficient of determination (R²) should be ≥ 0.995 for a linear calibration curve.
-
Determine the concentration of the unknown sample(s) by interpolating their absorbance values on the calibration curve or by using the regression equation.
Data Presentation
The quantitative data for the UV-VIS spectrophotometric analysis should be summarized as follows:
| Parameter | Value |
| λmax | 540 nm |
| Linearity Range | e.g., 1 - 20 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.995 |
| Equation of the Line | y = (slope)x + (intercept) |
| Limit of Detection (LOD) | To be determined by the user |
| Limit of Quantitation (LOQ) | To be determined by the user |
Note: LOD and LOQ are method-specific and should be experimentally determined by the user based on their instrumentation and experimental conditions.
Experimental Workflow Diagram
Caption: Workflow for the quantitative analysis of this compound by UV-VIS spectrophotometry.
Quantitative Analysis by HPLC/UPLC
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation, identification, and quantification of this compound, especially in complex matrices like textile extracts. These methods offer high sensitivity and specificity.
Experimental Protocol
2.1.1. Materials and Reagents
-
This compound standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (B1210297) (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
Deionized water (18.2 MΩ·cm)
-
Methanol (B129727) (HPLC grade)
-
Syringe filters (0.22 µm)
2.1.2. Sample Preparation (from Textiles)
-
Accurately weigh approximately 1 gram of the textile sample.
-
Extract the dye using 20 mL of methanol in a sonicator bath at 50°C for 30 minutes.[6]
-
Centrifuge the extract at 10,000 rpm for 10 minutes.[6]
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
If necessary, evaporate the solvent and reconstitute the residue in the mobile phase.
2.1.3. Chromatographic Conditions
The following are suggested starting conditions. Method optimization and validation are required.
| Parameter | HPLC | UPLC |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | To be optimized by the user | To be optimized by the user |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Injection Vol. | 10 µL | 2 µL |
| Column Temp. | 30°C | 40°C |
| Detection | UV-VIS Detector at 540 nm | PDA or UV-VIS Detector at 540 nm |
A generic gradient could start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
2.1.4. Data Analysis
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Inject the standards and the sample extracts into the HPLC/UPLC system.
-
Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Perform a linear regression to determine the concentration of this compound in the samples.
Data Presentation
Summarize the quantitative data from the HPLC/UPLC analysis in a table:
| Parameter | Value |
| Retention Time (min) | To be determined by the user |
| Linearity Range | To be determined by the user |
| Correlation Coefficient (R²) | ≥ 0.995 |
| Equation of the Line | y = (slope)x + (intercept) |
| Limit of Detection (LOD) | To be determined by the user |
| Limit of Quantitation (LOQ) | To be determined by the user |
Experimental Workflow Diagram
Caption: General workflow for the quantitative analysis of this compound using HPLC/UPLC.
Logical Relationship for Method Selection
The choice between UV-VIS spectrophotometry and HPLC/UPLC depends on the sample matrix and the required specificity.
Caption: Decision tree for selecting an analytical method for this compound quantification.
References
- 1. C.I. This compound | C40H30CrN8Na2O10S2 | CID 136496748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]
- 4. Quantification of twenty pharmacologically active dyes in water samples using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. lcms.cz [lcms.cz]
Application Notes and Protocols: Acid Violet 90 in Paper and Pulp Research
Lack of Established Applications
Extensive research into the applications of Acid Violet 90 within the paper and pulp industry reveals a notable absence of established protocols or significant research demonstrating its use. While acid dyes, in general, find application in paper coloring, there is no specific evidence to suggest that this compound is utilized for analytical purposes such as lignin (B12514952) detection or quantification in pulp and paper research.
The paper and pulp industry employs a variety of dyes for coloring different paper grades, including copier papers, facial tissues, and specialty papers.[1] The selection of a dye is contingent on properties such as affinity for the pulp, lightfastness, bleed fastness, and stability.[1] Major dye categories used include cationic direct dyes, sulfur dyes, basic dyes, and acid dyes.[1][2] Acid dyes, being anionic, typically require a fixing agent or mordant to bind to the negatively charged cellulose (B213188) fibers.[2]
Standard Methods for Lignin Analysis in Paper and Pulp Research
Given the interest in potential staining applications of dyes for analytical purposes, it is pertinent to review the established methods for lignin analysis in the paper and pulp industry. Lignin is a complex polymer that impacts paper quality, and its quantification is crucial for process control.[3]
Overview of Lignin Quantification Methods
Several methods are employed to determine the lignin content in wood and pulp, each with its own advantages and limitations. These can be broadly categorized as acid-insoluble methods and spectrophotometric methods.
| Method | Principle | Advantages | Disadvantages |
| Klason Lignin (Acid-Insoluble) | Hydrolysis of polysaccharides with strong acid (e.g., 72% sulfuric acid), leaving lignin as an insoluble residue that is quantified gravimetrically.[4][5] | Widely used and standardized. | Laborious, involves hazardous acids, and some lignin may become acid-soluble and not be measured.[4][5] |
| UV-Visible Spectrophotometry | Lignin absorbs light in the UV-visible spectrum (e.g., at 205 nm or 280 nm), and its concentration can be determined using the Beer-Lambert law.[3][6][7] | Rapid and requires a small sample size. | Requires solubilization of the sample and can be affected by other UV-absorbing compounds.[3][4] |
| Acetyl Bromide Lignin (ABL) | Lignin is solubilized in an acetyl bromide solution and quantified by spectrophotometry at 280 nm.[3] | Fast and convenient, with no need for ash or nitrogen corrections.[3] | Involves corrosive reagents. |
Experimental Protocol: Klason Lignin Determination
The following is a generalized protocol for the determination of acid-insoluble lignin in wood and pulp, based on the Klason method.
Materials:
-
Wood or pulp sample (air-dried and ground)
-
72% Sulfuric acid (H₂SO₄)
-
Deionized water
-
Filtering crucible
-
Filtration apparatus
-
Drying oven
-
Analytical balance
Procedure:
-
Sample Preparation: Weigh approximately 1 gram of the air-dried, ground wood or pulp sample into a beaker.
-
Acid Hydrolysis (Primary): Add 15 mL of cold (10-15°C) 72% sulfuric acid to the sample while stirring with a glass rod.[5] Continue stirring until the sample is well dispersed.
-
Incubation: Cover the beaker and place it in a water bath at 20°C for 2 hours.[5] Stir the mixture periodically.
-
Acid Dilution (Secondary Hydrolysis): Transfer the contents of the beaker to a larger flask and dilute with deionized water to achieve a 3% sulfuric acid concentration.[5]
-
Boiling: Boil the solution for 4 hours, maintaining a constant volume by adding hot deionized water as needed.[5]
-
Filtration: Allow the insoluble lignin to settle, then filter the mixture through a pre-weighed filtering crucible.
-
Washing: Wash the collected lignin residue with hot deionized water until the washings are neutral to pH paper.
-
Drying: Dry the crucible with the lignin residue in an oven at 105°C to a constant weight.
-
Quantification: Cool the crucible in a desiccator and weigh it. The weight of the acid-insoluble lignin is the difference between the final weight and the initial weight of the crucible.
General Classification of Dyes in the Paper Industry
The following diagram illustrates the classification of dyes commonly used in the paper and pulp industry.
Properties and Other Applications of this compound
This compound is a commercial azo dye.[8] While its use in paper and pulp research is not documented, it has applications in other areas, primarily in the textile industry for dyeing fabrics.[8] Studies have also investigated its removal from wastewater using various methods, highlighting its environmental persistence.[8][9] Additionally, other acid violet dyes, such as Acid Violet 17, are used in forensic science for staining protein-rich substances like fingerprints in blood.[10] This application relies on the dye's ability to bind to proteins, a characteristic that could theoretically be explored for protein-containing components in pulp, although no research currently supports this.
References
- 1. Use of Dyes & Pigments in the Paper & Pulp Industry | [vipulorganics.com]
- 2. bpp-bd.com [bpp-bd.com]
- 3. animbiosci.org [animbiosci.org]
- 4. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Quantification and Variability Analysis of Lignin Optical Properties for Colour-Dependent Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UV/Vis spectrometry as a quantification tool for lignin solubilized in deep eutectic solvents :: BioResources [bioresources.cnr.ncsu.edu]
- 8. tsijournals.com [tsijournals.com]
- 9. The Removal of this compound from Aqueous Solutions Using PANI and PANI/Clinoptilolite Composites: Isotherm and Kinetics (Journal Article) | OSTI.GOV [osti.gov]
- 10. bvda.com [bvda.com]
Application Notes and Protocols for Staining Nuclei and Cytoplasm with Acid Violet 90 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Violet 90, also known as C.I. This compound, is a synthetic anionic dye belonging to the acid dye class.[1][2] Its molecular structure contains acidic functional groups, such as sulfonic groups, which allow it to form anions in aqueous solutions.[3] This property facilitates its binding to positively charged components within cells, primarily proteins and nucleic acids, through electrostatic interactions.[3][4] While traditionally used in histology and the textile industry for dyeing protein fibers like wool and silk, this compound has applications in cell biology for staining the nucleus and cytoplasm.[4][5]
These application notes provide a comprehensive guide for utilizing this compound to stain both the nucleus and cytoplasm in cultured cells. The provided protocols are foundational and may require optimization based on specific cell types and experimental conditions.
Mechanism of Action: this compound's staining capability stems from its acidic nature.[4] The negatively charged dye molecules bind to positively charged proteins and nucleic acids within the cell. This interaction allows for the visualization of both the cytoplasm, which is rich in proteins, and the nucleus, which contains nucleic acids.[4][6]
Data Presentation
Due to the limited availability of specific quantitative data for this compound in cell culture applications, the following tables provide recommended starting concentrations and incubation times based on general protocols for similar acid dyes and histological applications. User optimization is highly recommended.
Table 1: Recommended Staining Parameters for this compound
| Parameter | Recommended Range | Notes |
| Staining Solution Concentration | 0.1% - 0.5% (w/v) | Higher concentrations may lead to increased background staining. |
| Incubation Time | 5 - 20 minutes | Optimal time is dependent on cell type and density. |
| Fixation Time (4% PFA) | 10 - 20 minutes | Ensures preservation of cellular morphology. |
| Fixation Time (Methanol) | 5 - 10 minutes | Can result in cell dehydration and shrinkage. |
Table 2: Solubility of this compound
| Solvent | Solubility | Appearance |
| Water | Soluble | Blue-ray red |
| Ethanol | Soluble | Yellow light purple |
| Strong Sulfuric Acid | Soluble | Blue light red (dilutes to red) |
Data compiled from various sources.[2][7]
Experimental Protocols
Materials
-
This compound powder (CAS: 6408-29-3)
-
Adherent cells cultured in multi-well plates or on coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixative solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol (B129727)
-
Distilled or deionized water
-
Microplate reader (optional, for quantification)
-
Microscope
Preparation of Staining Solution
0.1% (w/v) this compound Staining Solution:
-
Weigh 0.1 g of this compound powder.
-
Dissolve the powder in 100 mL of 20% methanol in distilled water.
-
Stir until the dye is completely dissolved.
-
Filter the solution using a 0.22 µm filter to remove any undissolved particles.
-
Store the solution at room temperature, protected from light.
Protocol for Staining Fixed Adherent Cells
This protocol is a starting point for staining fixed adherent cells and should be optimized for your specific cell line and experimental needs.
-
Cell Culture: Seed adherent cells in a multi-well plate or on coverslips and culture until the desired confluency is reached.
-
Washing: Gently aspirate the culture medium. Wash the cells twice with PBS to remove any residual medium.
-
Fixation:
-
Paraformaldehyde (PFA) Fixation: Add 4% PFA in PBS to each well, ensuring the cells are completely covered. Incubate for 15-20 minutes at room temperature.
-
Methanol Fixation: Add ice-cold 100% methanol and incubate for 10 minutes at -20°C.
-
-
Washing after Fixation: Gently aspirate the fixative solution. Wash the cells three times with PBS for 5 minutes each.
-
Staining: Add the 0.1% this compound staining solution to each well, ensuring complete coverage of the cell monolayer. Incubate for 10-20 minutes at room temperature.
-
Washing after Staining: Aspirate the staining solution. Gently wash the wells with distilled water until the excess stain is removed and the wash water runs clear.
-
Drying: Allow the plate to air dry completely at room temperature.
-
Visualization: The stained cells can now be visualized under a bright-field microscope. The nuclei and cytoplasm should appear in varying shades of violet.
Quantification of Stained Cells (Optional)
This method is adapted from protocols for Crystal Violet staining and can be used to quantify cell number or biomass.[5]
-
Solubilization: After the final wash and drying, add a solubilization solution to each well. Common solubilizing agents include 10% acetic acid or 1% Sodium Dodecyl Sulfate (SDS). The volume should be sufficient to cover the stained cell layer (e.g., 100-200 µL for a 96-well plate).
-
Incubation: Incubate the plate at room temperature for 15-30 minutes on an orbital shaker to ensure the dye is completely dissolved.
-
Absorbance Measurement: Transfer the solubilized stain to a new clear flat-bottom 96-well plate. Measure the absorbance at a wavelength between 570-590 nm using a microplate reader. The optimal wavelength for this compound may need to be determined experimentally. The absorbance is directly proportional to the number of stained cells.
Visualizations
Experimental Workflow
References
- 1. bioscience.co.uk [bioscience.co.uk]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Skyacido® this compound - Buy acid dyes violet 90 for nylon, acid dyes violet 90 for silk, acid dyes cas no .6408-29-3 Product on TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. clyte.tech [clyte.tech]
- 6. Crystal violet staining is a reliable alternative to bicinchoninic acid assay-based normalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]
Troubleshooting & Optimization
Optimizing Acid Violet 90 for Protein Staining: A Technical Support Guide
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Acid Violet 90 for protein staining. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for protein staining?
This compound is an acid dye that can be used for staining proteins in various applications, including polyacrylamide gel electrophoresis (PAGE).[1] Like other acid dyes, it binds to proteins, allowing for their visualization.[1] The staining process typically involves fixation, incubation with the dye solution, and a destaining step to remove excess dye.[2]
Q2: What is the optimal concentration of this compound for protein staining?
The optimal concentration of this compound can vary depending on the specific application and desired sensitivity. However, based on protocols for similar acid dyes like Acid Violet 17 and 80, a starting concentration range of 0.1% to 0.2% (w/v) is recommended.[3][4] It is often necessary to empirically determine the ideal concentration for your specific experimental conditions.[5]
Q3: How can I prepare the staining and destaining solutions?
Staining and destaining solutions are critical for achieving optimal results. Below are recommended starting formulations adapted from protocols for similar acid dyes.
Data Presentation: Solution Compositions
| Solution Type | Component | Concentration | Role |
| Staining Solution | This compound | 0.1% - 0.2% (w/v) | Staining agent |
| Phosphoric Acid | 10% (w/v) | Enhances protein binding | |
| Deionized Water | To final volume | Solvent | |
| Destaining Solution | Phosphoric Acid | 3% (w/v) | Reduces background staining |
| Deionized Water | To final volume | Solvent |
Troubleshooting Guide
This section addresses common problems encountered during protein staining with this compound and provides systematic solutions.
Problem 1: High Background Staining
High background can obscure protein bands and interfere with analysis.
-
Possible Cause 1: Excessive Dye Concentration. Using too much dye can lead to non-specific binding to the gel matrix.[6]
-
Solution: Titrate the this compound concentration to find the optimal balance between signal and background. Try a lower concentration within the recommended range (e.g., 0.05%).
-
-
Possible Cause 2: Inadequate Washing. Insufficient washing after staining will leave unbound dye on the gel.[3]
-
Solution: Increase the number and duration of wash steps with the destaining solution.[3] Changing the destaining solution periodically can also help.
-
-
Possible Cause 3: Overly Long Staining Time. Extended incubation in the staining solution can increase non-specific binding.[6]
-
Solution: Reduce the staining time. For major protein bands, a few minutes may be sufficient.[3]
-
Problem 2: Weak or No Protein Bands
Faint or absent bands can be due to several factors in the staining protocol.
-
Possible Cause 1: Insufficient Dye Concentration. The concentration of this compound may be too low for the amount of protein present.
-
Solution: Increase the dye concentration, staying within the recommended range.
-
-
Possible Cause 2: Insufficient Staining Time. The incubation time may not be long enough for the dye to bind to the proteins.
-
Solution: Increase the staining time. Monitor the gel periodically to assess band development.
-
-
Possible Cause 3: Improper Fixation. If proteins are not properly fixed in the gel, they can be washed away during staining and destaining.
-
Solution: Ensure the fixation step is performed correctly using an appropriate fixative like trichloroacetic acid (TCA).
-
Problem 3: Uneven Staining or Splotches
Inconsistent staining can result from issues with solution preparation or handling.
-
Possible Cause 1: Dye Aggregation. The this compound powder may not be fully dissolved, leading to clumps of dye on the gel.
-
Solution: Ensure the staining solution is well-mixed and filtered if necessary.
-
-
Possible Cause 2: Gel Drying Out. If parts of the gel dry out during staining or destaining, it can lead to uneven background.
-
Solution: Keep the gel fully submerged in solution at all times and use gentle agitation.
-
Experimental Protocols
The following is a general protocol for staining proteins in polyacrylamide gels with this compound, adapted from methods for similar acid dyes.
Protocol: Staining Proteins in Polyacrylamide Gels
-
Protein Fixation: Following electrophoresis, immerse the gel in a fixation solution (e.g., 20% w/v trichloroacetic acid) for 30 minutes.[4]
-
Washing: Discard the fixation solution and wash the gel with deionized water three times for 10 minutes each with gentle agitation.[4]
-
Staining: Immerse the gel in the prepared this compound staining solution (0.1% - 0.2% w/v in 10% w/v phosphoric acid).[4] Incubate for 5-10 minutes at room temperature with gentle agitation.[3][4] Major protein bands may become visible within a few minutes.[3]
-
Destaining: Transfer the gel to the destaining solution (3% w/v phosphoric acid).[3][4] Destain for 5-80 minutes, depending on the gel thickness and the desired background clarity.[3] Change the destaining solution periodically for best results.
-
Storage: Once the desired band intensity and background are achieved, the gel can be stored in a 1% glycerol (B35011) solution to prevent drying.[4]
Visualized Workflows
General Protein Staining Workflow
Caption: A general workflow for protein staining using this compound.
Troubleshooting High Background Staining
Caption: A decision tree for troubleshooting high background staining.
References
- 1. Skyacido® this compound - Buy acid dyes violet 90 for nylon, acid dyes violet 90 for silk, acid dyes cas no .6408-29-3 Product on TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 2. bio-rad.com [bio-rad.com]
- 3. Fast and sensitive protein staining with colloidal acid violet 17 following isoelectric focusing in carrier ampholyte generated and immobilized pH gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting poor solubility of Acid Violet 90 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor solubility of Acid Violet 90 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in water important?
This compound is a synthetic monoazo dye.[1][2] Its solubility in water is crucial for its application in various experimental settings, including histology, protein staining, and as a component in certain assays.[3] Proper dissolution ensures uniform staining, accurate concentration calculations, and reliable experimental outcomes.
Q2: What are the general solubility characteristics of this compound?
This compound is generally described as being soluble in water and ethanol.[3][4] However, its aqueous solution can be unstable over time, with a tendency to precipitate.[5] The color of the aqueous solution is typically a bluish-red, which can change significantly with pH.[4]
Q3: How does pH affect the solubility and appearance of this compound solutions?
The pH of the aqueous solution is a critical factor influencing both the solubility and the color of this compound.
-
Acidic Conditions: Adding a strong acid, such as hydrochloric acid, to an aqueous solution of this compound can cause the color to shift to an orange-red, often accompanied by the formation of a red precipitate.[4]
-
Alkaline Conditions: The addition of a strong base like sodium hydroxide (B78521) will turn the solution red and may also lead to precipitation.[4]
Therefore, maintaining a suitable pH is essential for keeping the dye in solution.
Q4: Are there any known quantitative data on the solubility of this compound in water?
Troubleshooting Guide for Poor Solubility
This guide addresses common issues encountered when dissolving this compound in aqueous solutions.
Issue 1: The this compound powder is not dissolving completely in water.
-
Possible Cause 1: Low-Quality Reagent: The purity of the this compound powder can affect its solubility.
-
Solution: Ensure you are using a high-purity grade of this compound.
-
-
Possible Cause 2: Incorrect Solvent: While soluble in water, the dissolution rate may be slow.
-
Solution: Use high-purity distilled or deionized water. Gentle heating and stirring can aid dissolution.
-
-
Possible Cause 3: Temperature: The temperature of the water can influence the dissolution rate.
-
Solution: Try warming the water to 30-40°C while dissolving the powder. Avoid boiling, as it may degrade the dye.
-
Issue 2: The this compound solution is cloudy or has formed a precipitate.
-
Possible Cause 1: Unfavorable pH: The pH of the solution is outside the optimal range for solubility.
-
Solution: Adjust the pH of the solution carefully. Since both strongly acidic and alkaline conditions can cause precipitation, aim for a near-neutral pH initially. Use a buffer system if your experimental conditions allow.
-
-
Possible Cause 2: High Concentration: The concentration of this compound may be too high for the given conditions.
-
Solution: Prepare a more dilute solution. It is often better to prepare a stock solution and dilute it to the working concentration as needed.
-
-
Possible Cause 3: Presence of Salts: High concentrations of salts in the buffer can decrease the solubility of the dye.
-
Solution: If possible, reduce the salt concentration in your buffer or test different buffer systems.
-
Issue 3: The color of the this compound solution is not the expected violet/bluish-red.
-
Possible Cause 1: Incorrect pH: As mentioned, the color of this compound is pH-dependent.
-
Solution: Measure and adjust the pH of your solution. An orange-red color indicates acidic conditions, while a red color suggests alkaline conditions.[4]
-
-
Possible Cause 2: Degradation of the Dye: Prolonged exposure to light or high temperatures can degrade the dye, leading to a color change.
-
Solution: Store the stock solution in a dark, cool place. Prepare fresh solutions as needed.
-
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Observations | Citations |
| Water | Soluble | Aqueous solutions are bluish-red.[4] Precipitation can occur over time or with pH changes.[5] | [1][3][4] |
| Ethanol | Soluble | --- | [3][4] |
| Organic Solvents (general) | Insoluble | --- | [3] |
Table 2: Molar to g/L Conversion for a 2.5 x 10⁻³ M this compound Stock Solution
Based on a molecular weight of 941.81 g/mol
| Molar Concentration (M) | Grams per Liter (g/L) |
| 2.5 x 10⁻³ | 2.35 |
Experimental Protocols
Protocol 1: Preparation of a 2.5 x 10⁻³ M this compound Stock Solution
This protocol is adapted from a method used in a research setting.[6]
Materials:
-
This compound powder (high purity)
-
Double-distilled or deionized water
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Weighing scale
Procedure:
-
Weighing: Accurately weigh out 2.35 g of this compound powder.
-
Initial Dissolution: Add the powder to a beaker containing approximately 800 mL of double-distilled water.
-
Stirring: Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved. Gentle heating (30-40°C) can be applied to aid dissolution.
-
Final Volume: Once dissolved, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask to ensure all the dye is transferred.
-
Dilution to Mark: Carefully add distilled water to the volumetric flask until the meniscus reaches the 1 L mark.
-
Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the stock solution in a tightly sealed, light-protected container at 4°C.
Mandatory Visualizations
Caption: Troubleshooting workflow for poor solubility of this compound.
Caption: Factors influencing the solubility of this compound.
References
Preventing precipitation of Acid Violet 90 in stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the precipitation of Acid Violet 90 in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a synthetic, water-soluble acid dye that appears as a reddish-purple powder.[1][2] It belongs to the monoazo 1:2 metal complex class of dyes.[3] In laboratory research, it can be used as a pH indicator and as a staining agent in microscopy to enhance the visibility of cellular structures.[4] It is also widely used in the textile and leather industries for dyeing wool, silk, and nylon.[2][5]
Q2: What are the primary causes of this compound precipitation in stock solutions?
The most common causes for this compound precipitation are:
-
Improper pH: this compound is sensitive to pH. Its aqueous solution is bluish-red, but the addition of a strong acid (like hydrochloric acid) or a strong base (like sodium hydroxide) can cause the dye to precipitate.[1][5]
-
High Salt Concentration: The presence of high concentrations of electrolytes in the solution can lead to the "salting out" effect, reducing the solubility of the dye and causing it to precipitate.[6][7]
-
Low Temperature: Like many dyes, the solubility of this compound can decrease at lower temperatures, leading to precipitation from a saturated solution.[6]
-
High Concentration: Attempting to create a stock solution that is above the dye's solubility limit at a given temperature and pH will result in precipitation.
-
Contaminants: The presence of certain metal ions or other impurities in the water used for the solution can sometimes lead to precipitation.[8]
Q3: What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in water and ethanol.[1][5] For most biological research applications, the use of high-purity, deionized or distilled water is recommended to avoid contaminants that could affect solubility.
Q4: How should I store my this compound stock solution to prevent precipitation?
To ensure the stability of your stock solution, it is recommended to store it in a tightly sealed container in a cool, dry place, protected from light.[6] Avoid storing the solution at low temperatures (e.g., 4°C or below) if you have a concentrated stock, as this may promote precipitation.
Troubleshooting Guide: Precipitate in this compound Stock Solution
If you observe precipitation in your this compound stock solution, follow this troubleshooting guide to identify and resolve the issue.
Diagram: Troubleshooting Workflow for this compound Precipitation
Caption: A step-by-step guide to resolving this compound precipitation.
Data Summary
The following table summarizes the known properties and solubility of this compound.
| Property | Value / Observation | Citations |
| Appearance | Reddish-purple powder | [1][2] |
| Solubility in Water | Soluble; forms a bluish-red solution | [1][5] |
| Solubility in Ethanol | Soluble; forms a yellow-light purple solution | [5] |
| pH Sensitivity | Precipitates in the presence of strong acids (e.g., HCl) and strong bases (e.g., NaOH) | [1][5] |
| Effect of Salts | High salt concentrations can cause precipitation ("salting out") | [6][7] |
| Storage | Store in a cool, dry, dark place in a tightly sealed container | [6] |
Experimental Protocols
Protocol for Preparing a 1% (w/v) this compound Stock Solution
This protocol is adapted from a standard procedure for preparing acid dye solutions for staining.
Materials:
-
This compound powder
-
High-purity deionized or distilled water
-
Volumetric flask (e.g., 100 mL)
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Spatula and weighing paper
Procedure:
-
Weighing: Accurately weigh 1.0 g of this compound powder using a weighing scale.
-
Initial Dissolution: Add the weighed powder to a beaker containing approximately 80 mL of deionized water.
-
Mixing: Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Stir the solution until the dye is fully dissolved. Gentle warming (to 50-60°C) can be used to aid dissolution, but do not boil the solution.
-
Final Volume: Once the dye is completely dissolved, carefully transfer the solution to a 100 mL volumetric flask.
-
Volume Adjustment: Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Repeat this step to ensure all the dye is transferred.
-
Final Mixing: Add deionized water to the volumetric flask until the bottom of the meniscus reaches the 100 mL mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a clearly labeled and tightly sealed storage bottle. Store at room temperature, protected from light.
Diagram: Factors Leading to this compound Precipitation
Caption: Key factors that can cause this compound to precipitate from solution.
References
How to reduce background staining with Acid Violet 90
Welcome to the technical support center for Acid Violet 90. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reducing background staining and achieving optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its applications in biological staining?
This compound is an acid dye that can be used in histology to stain both nuclei and cytoplasm.[1] Its acidic nature allows it to bind to positively charged components within cells, primarily proteins. It is suitable for various applications, including general histology and potentially as a counterstain in immunohistochemistry (IHC) or in situ hybridization (ISH).
Q2: What are the primary causes of high background staining with this compound?
High background staining with this compound can be attributed to several factors:
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Excessive Dye Concentration: Using a concentration of this compound that is too high can lead to non-specific binding to various tissue components.[2]
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Inadequate Washing: Insufficient or improper washing after the staining step fails to remove all unbound dye molecules, resulting in a general background haze.[2]
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Suboptimal pH of Staining Solution: The pH of the staining solution is critical for acid dyes. An incorrect pH can enhance non-specific binding to tissue components.[3]
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Hydrophobic Interactions: Acid dyes can non-specifically bind to hydrophobic regions within the tissue.
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Tissue Preparation Issues: Problems such as improper fixation, tissue sections being too thick, or allowing the sections to dry out during the staining procedure can all contribute to increased background.
Q3: How does the pH of the staining solution affect this compound staining?
Acid dyes, like this compound, bind to positively charged groups on proteins, such as amino groups.[3] Lowering the pH of the staining solution increases the number of positively charged sites in the tissue, which can lead to stronger and more rapid staining.[3] However, a pH that is too low can also increase non-specific binding, resulting in higher background.[3] Therefore, optimizing the pH is a critical step. A study on the photodegradation of this compound found optimal conditions at a pH of 3.0, which may serve as a starting point for optimization in staining protocols.
Q4: Can I use a blocking step to reduce background staining with this compound?
Yes, a blocking step can be beneficial. While traditionally used in IHC to prevent non-specific antibody binding, protein-based blocking agents can also be effective in reducing the non-specific binding of acid dyes.[2] Commonly used blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, or normal serum.[2][4] These agents work by binding to non-specific sites in the tissue, thereby preventing the dye from adhering to them.
Troubleshooting High Background Staining
High background staining can obscure the specific signal in your samples, leading to difficulties in data interpretation. This guide provides a systematic approach to troubleshooting and resolving common issues.
Below is a workflow to help you diagnose and address high background staining issues.
Detailed Troubleshooting Steps in Q&A Format
Q: My entire slide has a high, uniform background. What should I do first?
A: A uniformly high background is often a result of either the dye concentration being too high or inadequate washing.
-
Optimize Dye Concentration: Titrate the this compound concentration. Start with a lower concentration and incrementally increase it to find the optimal balance between signal intensity and background.
-
Enhance Washing: Increase the number and duration of your wash steps after staining. Using a wash buffer with a non-ionic detergent like Tween-20 can also help to reduce non-specific binding.[2]
Q: I am seeing crystalline precipitates or non-specific colored patches on my tissue. What could be the cause?
A: This may be due to the dye solution itself or issues with tissue preparation.
-
Filter Staining Solution: Always filter your this compound staining solution before use to remove any undissolved particles or aggregates.
-
Ensure Proper Tissue Preparation: Incomplete removal of paraffin (B1166041) wax can lead to uneven staining and dye trapping. Ensure your deparaffinization steps are thorough. Also, never let the tissue sections dry out during the staining process, as this can cause non-specific dye binding.
Q: The background staining is more intense in certain areas of the tissue, like connective tissue. How can I address this?
A: This type of localized background suggests that the dye is binding non-specifically to certain tissue components.
-
Implement a Blocking Step: Before applying the this compound, incubate your tissue sections with a blocking agent like 5% Bovine Serum Albumin (BSA) or normal serum for 30-60 minutes.[2][4] This will block non-specific binding sites.
-
Adjust the pH: The pH of your staining solution can influence which tissue components are stained. Experiment with adjusting the pH to see if you can reduce the staining of non-target structures.[3]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific application.
General Protocol for Staining Paraffin-Embedded Tissue Sections
This protocol is adapted from general acid dye staining principles and may need to be optimized.
1. Deparaffinization and Rehydration:
- Immerse slides in Xylene: 2 changes, 5 minutes each.
- Immerse in 100% Ethanol (B145695): 2 changes, 3 minutes each.
- Immerse in 95% Ethanol: 2 changes, 3 minutes each.
- Immerse in 70% Ethanol: 2 changes, 3 minutes each.
- Rinse in distilled water: 5 minutes.
2. Blocking (Optional but Recommended):
- Incubate sections in a blocking solution (e.g., 5% BSA in PBS) for 30-60 minutes at room temperature in a humidified chamber.
- Gently tip off the blocking solution before proceeding to the staining step. Do not rinse.
3. Staining:
- Prepare the this compound staining solution (start with 0.1% w/v in an acidic buffer, e.g., 1% acetic acid, pH ~3.0-4.0).
- Incubate the sections in the staining solution for 5-15 minutes at room temperature.
4. Washing and Differentiation:
- Quickly rinse the slides in a wash buffer (e.g., PBS or 1% acetic acid).
- Differentiate in 70% ethanol for 30-60 seconds to remove excess stain. Monitor this step microscopically.
- Wash thoroughly in running tap water until the water runs clear.
5. Dehydration and Mounting:
- Dehydrate the sections through graded alcohols (95% Ethanol, 100% Ethanol).
- Clear in Xylene.
- Mount with a permanent mounting medium.
Quantitative Data Summary
The following table provides a starting point for optimizing your this compound staining protocol. These are generalized parameters and should be adjusted based on your specific tissue and experimental needs.
| Parameter | Recommended Starting Range | Notes |
| Dye Concentration | 0.05% - 0.5% (w/v) | Higher concentrations may increase background. Titration is crucial. |
| Staining Solution pH | 3.0 - 5.0 | Lower pH generally increases staining intensity but may also increase background.[3] |
| Incubation Time | 5 - 20 minutes | Longer incubation can lead to higher background.[2] |
| Incubation Temperature | Room Temperature (20-25°C) | Higher temperatures can accelerate staining but may also increase non-specific binding.[2] |
| Washing Steps | 3-5 washes, 2-5 minutes each | Thorough washing is critical to remove unbound dye. |
| Blocking Agent | 5% BSA or Normal Serum | Recommended to reduce non-specific binding.[2][4] |
Signaling Pathways and Workflows
Visualizing the logical flow of experimental design and troubleshooting can aid in understanding and optimizing your staining protocols.
References
Improving the light fastness of Acid Violet 90 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the light fastness of Acid Violet 90 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its typical light fastness?
This compound is a water-soluble anionic dye belonging to the monoazo 1:2 metal complex class.[1][2] The central metal ion, typically chromium, forms a complex with two azo dye molecules.[2][3] This structure generally imparts good light fastness. The typical light fastness rating for this compound is between 5 and 6 on the Blue Wool Scale (ranging from 1 for very poor to 8 for exceptional).[1]
Q2: What are the primary causes of this compound fading when exposed to light?
The fading of this compound upon light exposure is primarily due to photodegradation. This process is initiated when the dye molecules absorb energy from light, particularly in the UV spectrum.[4][5] This absorption can excite the electrons in the dye's chromophore (the part of the molecule responsible for color), leading to a series of photochemical reactions that can break down the dye's structure.[4][5] The presence of oxygen and moisture can accelerate this degradation through photo-oxidation.[4]
Q3: How can I improve the light fastness of this compound in my experiments?
The light fastness of this compound can be significantly improved by using UV absorbers or antioxidants.[4][6]
-
UV Absorbers: These compounds preferentially absorb harmful UV radiation and dissipate it as harmless heat, thereby protecting the dye molecules from photodegradation.[7]
-
Antioxidants: These substances inhibit the photo-oxidative degradation of the dye by scavenging reactive oxygen species that are formed during light exposure.[4][8]
Q4: What types of UV absorbers and antioxidants are suitable for use with this compound?
The choice of additive depends on the substrate and experimental conditions.
-
For textile applications (wool, silk, polyamide): Substituted benzophenones (e.g., 2-hydroxybenzophenone) and benzotriazoles are commonly used UV absorbers.[4][9] Antioxidants like vitamin C (ascorbic acid), gallic acid, and caffeic acid have shown effectiveness in improving the light fastness of various dyes on textiles.[4][6]
-
For leather applications: Tannic acid has been shown to improve light fastness and can be used as a pre-treatment.[8] Vitamin E, applied as an emulsion, can also offer protection.[8]
Q5: Will using a fixing agent or softener affect the light fastness of this compound?
Yes, certain auxiliaries can negatively impact light fastness. Cationic fixing agents and softeners, while improving wash and rub fastness, can sometimes reduce the light fastness of acid dyes.[5] It is crucial to select additives that are compatible and do not interfere with the dye's stability to light. When high light fastness is a priority, it is advisable to test the effect of any post-treatment agents.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Rapid fading of this compound under laboratory lighting. | High UV output from the light source. Presence of oxidizing agents in the experimental medium. Low dye concentration. | Install UV filters on light sources. Incorporate a UV absorber into your system. Add an antioxidant to the medium. Increase the dye concentration, as deeper shades tend to have better light fastness. |
| Inconsistent light fastness results between batches. | Variation in the concentration of dye or additives. Differences in substrate pre-treatment. Inconsistent application of UV absorbers or antioxidants. Fluctuations in environmental conditions (humidity, temperature) during exposure. | Ensure precise and consistent concentrations of all components. Standardize substrate preparation and treatment protocols. Maintain controlled environmental conditions during light exposure tests. |
| UV absorber or antioxidant is not dissolving in the experimental medium. | Poor solubility of the additive in the chosen solvent. | Select a UV absorber or antioxidant with appropriate solubility for your system (e.g., water-soluble vs. organic solvent-soluble). For textile applications, consider applying the additive via an exhaust method from a compatible dyebath.[4] |
| Change in color shade after applying a protective agent. | The additive itself has some color or reacts with the dye. The pH of the system is altered by the additive. | Select colorless UV absorbers and antioxidants. Test the additive on an un-dyed substrate to check for color changes. Buffer the experimental medium to maintain a stable pH. |
Data on Light Fastness Improvement
The following table summarizes representative data on the improvement of light fastness for various dyes using UV absorbers and antioxidants. While this data is not specific to this compound, it illustrates the potential efficacy of these additives. The change in color (ΔE) is a measure of fading; a lower value indicates less fading and better light fastness.
| Dye System | Treatment | Exposure Time (hours) | Color Change (ΔE) | Light Fastness Improvement |
| C.I. Reactive Blue 19 on Cotton | Untreated | 36 | 5.32 | - |
| Vitamin C (Antioxidant) | 36 | 2.54 | Significant | |
| Caffeic Acid (Antioxidant) | 36 | 3.45 | Moderate | |
| 2-hydroxybenzophenone (UV Absorber) | 36 | 4.01 | Slight | |
| C.I. Reactive Red 22 on Cotton | Untreated | 36 | 6.35 | - |
| Vitamin C (Antioxidant) | 36 | 4.12 | Significant | |
| Natural Dyes on Leather | Untreated | 24 | - | Poor (Grade 1-2) |
| Tannic Acid Pre-treatment | 24 | - | Moderate (Grade 2-3) | |
| Tannic Acid + Vitamin E Emulsion | 24 | - | Improved |
Data adapted from studies on reactive and natural dyes.[4][8]
Experimental Protocols
Protocol 1: Light Fastness Testing of this compound on Wool Fabric
Objective: To determine the light fastness of this compound on a wool substrate according to standard methods like ISO 105-B02.[10][11]
Materials:
-
Wool fabric swatches
-
This compound
-
Acetic acid
-
Glauber's salt (sodium sulfate)
-
Light fastness tester with a Xenon arc lamp
-
Blue Wool Standards (ISO 105-B02)
-
Grey Scale for assessing color change
Procedure:
-
Dyeing: Prepare a dyebath containing this compound (e.g., 1% on weight of fabric), Glauber's salt (e.g., 10%), and acetic acid to achieve a pH of 4.5-5.5.
-
Introduce the wool swatches into the dyebath at 40°C.
-
Raise the temperature to the boil over 45 minutes and maintain for 60 minutes.
-
Allow the bath to cool, then rinse the swatches thoroughly and allow them to dry in the dark.
-
Exposure: Mount the dyed wool swatches and a set of Blue Wool Standards (1-8) on a sample holder.
-
Partially cover a section of each swatch and standard to serve as an unexposed reference.
-
Place the holder in the light fastness tester.
-
Expose the samples to the xenon arc lamp under controlled conditions of humidity and temperature as specified in ISO 105-B02.
-
Assessment: Periodically inspect the samples. The test is complete when the exposed portion of the sample shows a color change corresponding to Grade 4 on the Grey Scale compared to its unexposed portion, or when a specified Blue Wool Standard has faded to a certain degree.
-
Rating: The light fastness rating is the number of the Blue Wool Standard that shows a similar degree of fading to the sample.
Protocol 2: Application of a UV Absorber to Improve Light Fastness
Objective: To improve the light fastness of this compound-dyed wool using a UV absorber applied by the exhaust method.
Materials:
-
Wool fabric dyed with this compound (from Protocol 1)
-
Water-soluble UV absorber (e.g., a sulfonated benzophenone (B1666685) derivative)
-
Formic acid
Procedure:
-
Treatment Bath: Prepare a treatment bath containing the UV absorber (e.g., 2% on weight of fabric).
-
Adjust the pH of the bath to approximately 4.0 with formic acid.
-
Application: Introduce the dyed wool swatches into the bath at 50°C.
-
Raise the temperature to 98°C over 30 minutes and hold for 45-60 minutes to allow for the exhaustion of the UV absorber onto the fiber.
-
Cool the bath, rinse the swatches, and allow them to dry in the dark.
-
Testing: Test the light fastness of the treated swatches as described in Protocol 1 and compare the results to the untreated dyed swatches.
Visualizations
Caption: Photodegradation pathway of this compound.
Caption: Protection mechanisms against photodegradation.
Caption: Experimental workflow for improving light fastness.
References
- 1. colorantsgroup.com [colorantsgroup.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Metal-complex dyes - Wikipedia [en.wikipedia.org]
- 4. dl.edi-info.ir [dl.edi-info.ir]
- 5. Factors Affecting The Light Fastness of Dyes And Improvement Methods - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. journals.uc.edu [journals.uc.edu]
- 9. researchgate.net [researchgate.net]
- 10. blog.qima.com [blog.qima.com]
- 11. An Overview to Lightfastness Test for Textile - Textile Tester [darongtester.com]
Technical Support Center: Removing Acid Violet 90 Dye from Lab Equipment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the removal of Acid Violet 90 dye from laboratory equipment.
Troubleshooting Guide
Persistent this compound stains on your lab equipment can compromise the integrity of subsequent experiments. This guide provides a systematic approach to effectively remove this reddish-purple dye from various surfaces.
Initial Assessment of the Stain
Before proceeding with any cleaning protocol, it is crucial to assess the nature of the stain and the type of equipment contaminated.
-
Fresh Spill vs. Dried Stain: Fresh spills are significantly easier to clean. Immediate action is recommended. Dried stains may require more aggressive cleaning methods.
-
Material of the Equipment: The cleaning protocol will vary depending on the material of the contaminated equipment (e.g., borosilicate glass, stainless steel, plastic). Refer to the material compatibility table below before using any solvent or cleaning agent.
Problem: Visible this compound Stains on Lab Equipment
| Potential Cause | Troubleshooting Steps |
| Residual Dye After Standard Washing | 1. Solvent Rinse: Rinse the equipment with a suitable solvent. Since this compound is soluble in ethanol (B145695), this is a good first choice. For stubborn stains on glass or compatible plastics, acetone (B3395972) can also be effective. Perform this rinse in a well-ventilated area or a fume hood. 2. Detergent Wash: Wash the equipment thoroughly with a laboratory-grade detergent. Anionic or non-ionic detergents are generally effective for cleaning. Scrubbing with a soft-bristled brush can help dislodge dye particles. 3. Acid Rinse (for Glassware): For borosilicate glassware, a rinse with a mild acid solution (e.g., 1% HCl or HNO₃) can help remove residual dye. Ensure all detergent is rinsed off before the acid rinse to prevent reactions. 4. Thorough Rinsing: Rinse the equipment multiple times with tap water, followed by a final rinse with deionized or distilled water to remove any cleaning agent residues. |
| Dye Adsorption onto Plastic Surfaces | 1. Solvent Soak: Immerse the plasticware in ethanol or isopropanol (B130326) for a few hours. 2. Detergent Soak: A prolonged soak in a warm solution of a laboratory-grade detergent may help to lift the dye from the plastic surface. 3. Avoid Harsh Solvents: Do not use chlorinated solvents or ketones on certain plastics as they can cause damage. Always check the chemical compatibility of the plastic. |
| Stubborn Stains on Glassware | 1. Base Bath: For persistent organic residues on borosilicate glassware, soaking in a base bath (a saturated solution of NaOH or KOH in ethanol or methanol) can be effective. Caution: Base baths are highly corrosive and should be handled with appropriate personal protective equipment (PPE) in a fume hood. Do not use on volumetric glassware with markings, as it can etch the glass. 2. Oxidizing Solutions: In extreme cases, and as a last resort for non-metallic items, a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) can be used. Extreme Caution: Piranha solution is extremely dangerous and should only be handled by trained personnel with appropriate safety measures in place. |
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of this compound that I should be aware of for cleaning?
A1: this compound is a reddish-purple powder that is soluble in water and ethanol.[1][2][3] Its aqueous solution is bluish-red and will change color with the addition of an acid or a base.[2] Understanding its solubility is key to selecting the right initial rinsing solvent.
Q2: Which type of detergent is best for removing this compound?
A2: While specific studies on this compound are limited, for general cleaning of dye stains, anionic and non-ionic detergents are recommended. Anionic surfactants have strong cleansing properties.[4][5][6] Non-ionic detergents are also good emulsifiers of organic residues and are generally milder.
Q3: Can I use bleach to remove this compound stains?
A3: While bleach (sodium hypochlorite) is a strong oxidizing agent and can decolorize dyes, its use on laboratory equipment should be approached with caution. Bleach can corrode stainless steel and may damage certain plastics. If used, it should be diluted and contact time should be minimized, followed by thorough rinsing.
Q4: How can I prevent plastic labware from getting stained with this compound?
A4: To minimize staining on plasticware, it is advisable to dedicate specific plastic items for use with concentrated dye solutions. Rinsing the plasticware with water immediately after use can also significantly reduce the likelihood of permanent staining. The adsorption of acid dyes on plastic surfaces can occur, so minimizing contact time is crucial.[7]
Q5: What are the safety precautions I should take when cleaning with strong acids or bases?
A5: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood. When preparing acid or base solutions, always add the acid or base to water, never the other way around. Be aware of the specific hazards of the chemicals you are using by consulting their Safety Data Sheets (SDS).
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Soluble | [1][3] |
| Ethanol | Soluble | [1][2] |
Table 2: Chemical Compatibility of Common Lab Equipment Materials
| Cleaning Agent | Borosilicate Glass | 316 Stainless Steel | Polypropylene (PP) | Polytetrafluoroethylene (PTFE) |
| Ethanol | Excellent | Excellent | Good | Excellent |
| Acetone | Excellent | Excellent | Poor (can cause swelling) | Excellent |
| Dilute HCl/HNO₃ (1-5%) | Excellent | Good (rinse thoroughly) | Not Recommended | Excellent |
| Dilute NaOH/KOH (1-5%) | Good (can etch over time) | Good (rinse thoroughly) | Excellent | Excellent |
| Concentrated NaOH/KOH | Poor (etches glass) | Fair (risk of corrosion) | Good | Excellent |
| Sodium Hypochlorite (Bleach) | Good | Poor (can cause pitting) | Fair (can cause discoloration) | Excellent |
This table provides general guidance. Always consult the manufacturer's specifications for your specific equipment.
Experimental Protocols
Protocol 1: Standard Cleaning Procedure for Glassware
-
Initial Rinse: Immediately after use, rinse the glassware with tap water to remove the bulk of the dye.
-
Solvent Rinse: Rinse the glassware with ethanol to dissolve any remaining dye. Collect the solvent rinse for proper waste disposal.
-
Detergent Wash: Prepare a warm solution of a laboratory-grade anionic or non-ionic detergent. Using a soft brush, scrub all surfaces of the glassware.
-
Tap Water Rinse: Rinse the glassware thoroughly under running tap water to remove all traces of the detergent.
-
Deionized Water Rinse: Perform a final rinse with deionized or distilled water at least three times to ensure no mineral deposits are left on the surface.
-
Drying: Allow the glassware to air dry on a rack or place it in a drying oven.
Protocol 2: Deep Cleaning for Stubborn Stains on Borosilicate Glassware
-
Follow Steps 1-5 of the Standard Cleaning Procedure.
-
Acid or Base Treatment (Choose one):
-
Acid Rinse: In a fume hood, rinse the glassware with a 1% hydrochloric acid or nitric acid solution. Allow the acid to be in contact with the stain for a few minutes.
-
Base Bath: For heavily contaminated glassware (excluding volumetric), carefully immerse it in a saturated solution of potassium hydroxide (B78521) in ethanol within a designated container in a fume hood. Allow it to soak for 1-2 hours.
-
-
Thorough Rinsing:
-
If using an acid rinse, rinse thoroughly with tap water, followed by deionized water.
-
If using a base bath, carefully remove the glassware, rinse extensively with tap water until the surface is no longer slippery, and then rinse with deionized water.
-
-
Drying: Air dry or oven dry the glassware.
Mandatory Visualization
Caption: Troubleshooting workflow for removing this compound dye from lab equipment.
References
Dealing with artifacts in Acid Violet 90 stained microscopy slides
Welcome to the technical support center for Acid Violet 90 staining. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common artifacts and issues encountered during microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for in microscopy?
This compound is an acid dye that is used in histology and cytology to stain proteins. In microscopy, it can be utilized for general protein staining in tissue sections and for quantifying total protein in assays. Its vibrant violet color provides high contrast for visualization.
Q2: What are the most common artifacts observed with this compound staining?
Common artifacts include high background staining, weak or inconsistent staining, dye precipitation, and physical distortions of the tissue such as folds and wrinkles. These issues can arise from various steps in the staining protocol, from tissue preparation to the final mounting.
Q3: How can I prevent high background staining?
High background staining can obscure the specific signal in your sample. It is often caused by non-specific binding of the dye. To minimize this, ensure that washing steps are thorough to remove excess dye.[1][2] Optimizing the dye concentration and incubation time is also crucial; using too high a concentration or staining for too long can increase background.[3][4]
Q4: What should I do if I experience weak or no staining?
Weak or no staining can result from several factors. Ensure that the tissue sections have not been allowed to dry out at any stage of the process, as this can impede dye penetration.[2][3] The concentration of the this compound solution may be too low, or the incubation time may be too short. It is advisable to perform a titration to find the optimal dye concentration for your specific tissue type.[5]
Q5: How can I avoid dye precipitates on my slides?
Dye precipitates can appear as small, dark, irregular deposits on the tissue. This can be caused by using a staining solution that is too concentrated or old. To prevent this, always use freshly prepared and filtered staining solutions.[6]
Troubleshooting Guides
Issue 1: High Background Staining
Problem: The entire tissue section or large areas appear violet, making it difficult to distinguish specific structures.
| Possible Cause | Recommended Solution |
| Excessive Dye Concentration | Perform a dye titration to determine the optimal concentration for your sample. Start with a lower concentration and incrementally increase it. |
| Prolonged Incubation Time | Optimize the incubation time. Test a range of shorter incubation periods (e.g., 5, 10, 15 minutes). |
| Inadequate Washing | Increase the number and duration of washing steps after staining to thoroughly remove unbound dye.[6] |
| High pH of Staining Solution | Ensure the pH of the this compound solution is within the recommended range for optimal staining and minimal background. |
Issue 2: Weak or Inconsistent Staining
Problem: The target structures are barely visible or the staining intensity varies across the slide or between samples.
| Possible Cause | Recommended Solution |
| Insufficient Dye Concentration or Incubation Time | Increase the dye concentration or extend the incubation time. A titration experiment is recommended to find the optimal balance.[5] |
| Tissue Drying | Ensure the tissue sections remain hydrated throughout the entire staining procedure.[2][3] |
| Incomplete Deparaffinization | If using paraffin-embedded tissues, ensure complete removal of wax with fresh xylene to allow for proper dye penetration.[3][7] |
| Poor Fixation | Inadequate fixation can lead to poor tissue morphology and reduced staining. Ensure tissues are properly fixed immediately after collection.[8] |
Issue 3: Physical Artifacts
Problem: The tissue section shows folds, wrinkles, or is detached from the slide.
| Possible Cause | Recommended Solution |
| Improper Sectioning and Mounting | Ensure the microtome blade is sharp and properly aligned.[9] Float sections on a clean water bath at the appropriate temperature (typically 40-45°C for paraffin (B1166041) sections) to allow them to flatten before mounting on adhesive slides.[10] |
| Aggressive Handling | Handle slides gently during washing and reagent changes to prevent tissue detachment or folding.[11] |
| Drying Before Staining | For paraffin sections, allowing them to air dry completely overnight at room temperature before baking can help improve adhesion and reduce folding.[12] |
Experimental Protocols & Workflows
Generalized Staining Protocol for this compound
This protocol provides a general workflow. Optimization of incubation times and concentrations is recommended for specific applications.
-
Deparaffinization and Rehydration: For formalin-fixed, paraffin-embedded tissues, deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Washing: Wash slides in distilled water.
-
Staining: Incubate sections in this compound solution for the optimized time.
-
Washing: Wash slides in distilled water or a differentiation solution (e.g., dilute acid) to remove excess stain.
-
Dehydration: Dehydrate the sections through a graded series of ethanol.
-
Clearing: Clear the sections in xylene.
-
Mounting: Mount with a compatible mounting medium and coverslip.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical approach to troubleshooting common this compound staining artifacts.
Caption: A troubleshooting decision tree for this compound staining artifacts.
Visualizing the Staining Workflow
This diagram outlines the key steps in a typical this compound staining protocol for paraffin-embedded tissue sections.
Caption: Experimental workflow for this compound staining of tissue sections.
References
- 1. qedbio.com [qedbio.com]
- 2. bosterbio.com [bosterbio.com]
- 3. biossusa.com [biossusa.com]
- 4. clyte.tech [clyte.tech]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ethosbiosciences.com [ethosbiosciences.com]
- 8. Artefacts: A Diagnostic Dilemma – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. app.studyraid.com [app.studyraid.com]
- 11. researchgate.net [researchgate.net]
- 12. Minimize Articular Cartilage Folding for Histology Staining [leicabiosystems.com]
Technical Support Center: Optimization of pH for Acid Violet 90 Adsorption
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH for the maximal adsorption of Acid Violet 90. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data summaries to facilitate successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical optimal pH for this compound adsorption and why?
A1: The optimal pH for this compound adsorption is consistently found to be in the acidic range, most frequently at pH 2.0.[1][2][3] this compound is an anionic dye. In a highly acidic solution, the surface of most adsorbent materials becomes protonated, resulting in a net positive surface charge. This creates a strong electrostatic attraction between the positively charged adsorbent surface and the negatively charged anionic dye molecules, leading to maximum adsorption.[3]
Q2: How does pH affect the surface charge of the adsorbent?
A2: The pH of the solution plays a critical role in determining the surface charge of an adsorbent, a concept explained by the point of zero charge (pHPZC). The pHPZC is the pH at which the adsorbent's surface has a net neutral charge.[4]
-
When pH < pHPZC: The adsorbent surface is positively charged due to the protonation of functional groups (e.g., -OH to -OH2+). This condition is favorable for the adsorption of anionic dyes like this compound.[4]
-
When pH > pHPZC: The surface becomes negatively charged due to deprotonation (e.g., -COOH to -COO-), leading to electrostatic repulsion of anionic dyes.
Q3: What are common adsorbents used for this compound removal?
A3: A variety of low-cost and synthetic adsorbents have been successfully used for the removal of this compound. These include powdered activated carbon (PAC), guava seed powder, chitosan/nanoclay beads, eggshells, and polyaniline (PANI) composites.[1][2][3][5]
Q4: Besides electrostatic interaction, what other mechanisms can be involved in the adsorption process?
A4: While electrostatic interaction is often dominant, other mechanisms can contribute to the adsorption of this compound. These may include hydrogen bonding, pore-filling, and n-π interactions between the dye molecules and the adsorbent surface.[2]
Troubleshooting Guide
Issue 1: Low adsorption efficiency despite setting the pH to the presumed optimum (e.g., pH 2.0).
-
Possible Cause 1: Insufficient Contact Time. The system may not have reached equilibrium.
-
Solution: Perform a kinetic study by taking samples at different time intervals (e.g., from 5 to 180 minutes) to determine the time required to reach equilibrium.[6]
-
-
Possible Cause 2: Inappropriate Adsorbent Dosage. The amount of adsorbent may be too low for the dye concentration, leading to saturation of active sites.
-
Solution: Vary the adsorbent dosage (e.g., 0.1 g/L to 2.0 g/L) while keeping other parameters constant to find the optimal dose.[5] An increase in adsorbent mass generally increases the number of available adsorption sites.
-
-
Possible Cause 3: Inaccurate pH Measurement. The pH of the solution can change after the addition of the adsorbent.
-
Solution: Re-measure and adjust the pH of the dye solution after adding the adsorbent to ensure it remains at the target value throughout the experiment.
-
Issue 2: Inconsistent or non-reproducible results.
-
Possible Cause 1: Inhomogeneous Adsorbent. The adsorbent material may not be uniform in particle size or composition.
-
Solution: Ensure the adsorbent is ground into a fine powder and sieved to obtain a uniform particle size. Mix the entire batch of adsorbent thoroughly before weighing out samples for individual experiments.
-
-
Possible Cause 2: Temperature Fluctuations. Adsorption can be an exothermic or endothermic process, and temperature changes can affect efficiency.[7]
-
Solution: Conduct experiments in a temperature-controlled environment, such as a water bath shaker, to maintain a constant temperature.[8]
-
-
Possible Cause 3: Interference from other ions. If using real wastewater instead of a simulated solution, other present ions can compete for adsorption sites.
-
Solution: Analyze the composition of your water sample. Consider running control experiments with deionized water to establish a baseline.
-
Quantitative Data Summary
The following tables summarize the optimal pH and maximum adsorption capacities for this compound using various adsorbents as reported in the literature.
Table 1: Optimal pH for this compound Adsorption
| Adsorbent Material | Optimal pH | Reference |
| Powdered Activated Carbon (PAC) | 2.0 | [1][2] |
| Guava Seed Powder | 2.0 | [1][2] |
| Chitosan/Nanoclay Beads | 2.0 | [3] |
| Eggshell | 2.0 | [5] |
| Peach Seed Shells | 7.0 | [4] |
Table 2: Maximum Adsorption Capacities (q_m) for this compound
| Adsorbent Material | Adsorption Capacity (mg/g) | Isotherm Model | Reference |
| Polyaniline (PANI) | 153.85 | Langmuir | [5][9] |
| Chitosan/Nanoclay Beads | 91.74 | Langmuir | [3] |
| PANI/Gördes-clinoptilolite | 72.46 | Langmuir | [5][9] |
| Chitosan (CTS) | 26.81 | Langmuir | [3] |
Experimental Protocols
Protocol: Determining the Optimal pH for this compound Adsorption via Batch Experiments
This protocol outlines the steps to investigate the effect of pH on the adsorption of this compound.
-
Preparation of Stock Solution:
-
Accurately weigh a specific amount of this compound dye powder.
-
Dissolve it in deionized water to prepare a concentrated stock solution (e.g., 1000 mg/L).
-
From this stock, prepare working solutions of the desired initial concentration (e.g., 50 mg/L) through serial dilution.[10]
-
-
pH Adjustment:
-
Dispense a fixed volume of the dye working solution into a series of flasks (e.g., 100 mL in 250 mL Erlenmeyer flasks).
-
Adjust the initial pH of the solution in each flask to a different value within the desired range (e.g., 2, 3, 4, 5, 6, 7, 8) using 0.1 M HCl or 0.1 M NaOH.[10] Use a calibrated pH meter for accurate measurements.
-
-
Adsorption Experiment:
-
Add a precise amount of the adsorbent (e.g., 0.1 g) to each flask.[1]
-
Seal the flasks and place them in a mechanical shaker or water bath shaker.
-
Agitate the flasks at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined contact time sufficient to reach equilibrium (e.g., 120 minutes).[1][4]
-
-
Sample Separation and Analysis:
-
After agitation, separate the adsorbent from the solution by filtration (using filter paper) or centrifugation.[10]
-
Measure the final concentration of this compound remaining in the filtrate/supernatant using a UV-Vis spectrophotometer at the dye's maximum wavelength (λ_max).[11] A calibration curve must be prepared beforehand to correlate absorbance with concentration.
-
-
Data Calculation:
-
Calculate the amount of dye adsorbed per unit mass of adsorbent at equilibrium, q_e (mg/g), using the following equation: q_e = (C_0 - C_e) * V / W Where:
-
C_0 = Initial dye concentration (mg/L)
-
C_e = Equilibrium dye concentration (mg/L)
-
V = Volume of the solution (L)
-
W = Mass of the adsorbent (g)
-
-
Plot q_e versus the initial pH to determine the optimal pH for maximum adsorption.
-
Visualizations
Caption: Workflow for determining the optimal pH for dye adsorption.
References
- 1. researchgate.net [researchgate.net]
- 2. Adsorption of this compound dye onto activated carbon and guava seed powder adsorbents | Semantic Scholar [semanticscholar.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. deswater.com [deswater.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Removal of this compound from Aqueous Solutions Using PANI and PANI/Clinoptilolite Composites: Isotherm and Kinetics (Journal Article) | OSTI.GOV [osti.gov]
- 10. journal.uctm.edu [journal.uctm.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Acid Violet 90 Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Acid Violet 90 solutions for long-term experimental use. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution is changing color over time. What is causing this and how can I prevent it?
A1: Color change in this compound solutions is often a sign of chemical degradation. The primary causes are exposure to light (photodegradation), extreme pH levels, and reaction with oxidizing or reducing agents.[1][2]
Troubleshooting Steps:
-
Light Exposure: Store your solutions in amber glass bottles or wrap containers in aluminum foil to protect them from light.[1]
-
pH Stability: this compound is most stable in a neutral to slightly acidic pH range. Avoid highly acidic (pH < 4) or alkaline (pH > 8) conditions unless required by your experimental protocol.[3] In strongly acidic solutions, the dye can precipitate, while in alkaline conditions, it may fade.
-
Reactive Chemicals: Ensure your solvent and any additives are free from strong oxidizing or reducing agents, which can break down the dye molecule.[1]
Q2: I'm observing precipitation in my this compound stock solution. What should I do?
A2: Precipitation can occur due to several factors, including low temperature, high concentration, or a shift in pH.
Troubleshooting Steps:
-
Temperature: If the solution has been stored at a low temperature, gently warm it to room temperature and mix thoroughly to see if the precipitate redissolves.
-
Concentration: You may have created a supersaturated solution. Try diluting a small aliquot to see if the precipitate dissolves. For future preparations, consider making a slightly less concentrated stock solution.
-
pH: Adding a strong acid to an this compound solution can cause the dye to precipitate.[2] Ensure the pH of your solution is within a stable range.
-
Filtration: If the precipitate does not redissolve, it may be due to impurities or degradation products. You can filter the solution through a 0.22 µm or 0.45 µm syringe filter before use to remove particulate matter.
Q3: How can I extend the shelf-life of my this compound solutions for long-term studies?
A3: To enhance the long-term stability of your this compound solutions, consider the following:
-
Proper Storage: Store solutions in a cool, dark place. Refrigeration is often suitable, but be mindful of potential precipitation at lower temperatures. For very long-term storage, consider preparing fresh solutions as needed.
-
Use of Stabilizers: For applications sensitive to oxidative degradation, the addition of antioxidants may be beneficial. Common antioxidants used to stabilize dyes include ascorbic acid and Butylated Hydroxytoluene (BHT). For protection against light-induced fading, UV absorbers or hindered amine light stabilizers (HALS) can be incorporated, particularly in applications involving prolonged light exposure.
-
High-Purity Solvents: Use high-purity, distilled, or deionized water to prepare your solutions. Impurities in the solvent can sometimes catalyze degradation reactions.
Quantitative Data on this compound Stability
The stability of this compound is influenced by several factors. The following tables summarize the effects of pH, temperature, and light on the degradation of the dye.
Table 1: Effect of pH on the Photodegradation of this compound
| pH | Degradation Rate Constant (k) x 10⁻² sec⁻¹ | Relative Stability |
| 2.0 | 5.89 | Moderate |
| 2.5 | 6.46 | Low |
| 3.0 | 11.27 | Very Low (Optimal for degradation) |
| 3.5 | 7.98 | Low |
Data adapted from a study on the photo-Fenton degradation of this compound. The degradation was observed at 540 nm.
Table 2: General Stability of this compound Under Various Conditions
| Condition | Observation | Recommended Action |
| Storage Temperature | ||
| 4°C (Refrigerated) | Generally stable, potential for precipitation at high concentrations. | Store in the dark. Allow to warm to room temperature and mix well before use. |
| Room Temperature (20-25°C) | Stable for shorter periods. Degradation can occur over weeks to months, accelerated by light. | Store in the dark. Ideal for working solutions. |
| > 40°C (Elevated) | Increased rate of thermal degradation. | Avoid prolonged exposure to high temperatures. |
| Light Exposure | ||
| Dark Storage | Minimal degradation. | Recommended for all stock solutions. |
| Ambient Light | Gradual fading over time. | Minimize exposure of working solutions to direct light. |
| Direct UV/Sunlight | Rapid degradation (photodegradation). | Avoid exposure. |
| Chemical Environment | ||
| Neutral pH (6-7.5) | High stability. | Optimal for long-term storage. |
| Acidic pH (< 4) | Potential for color change and precipitation. | Buffer solutions if a specific acidic pH is not required. |
| Alkaline pH (> 8) | Fading of color can occur. | Buffer solutions if a specific alkaline pH is not required. |
| Strong Oxidizing Agents | Rapid degradation. | Avoid contact with substances like hydrogen peroxide, bleach.[1] |
| Strong Reducing Agents | Decolorization. | Avoid contact with strong reducing agents.[1] |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Stock Solution
Objective: To prepare a stable, standard stock solution of this compound.
Materials:
-
This compound powder
-
High-purity distilled or deionized water
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
Amber glass storage bottles
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Add a small amount of distilled water to the powder to create a paste. This helps in complete dissolution and prevents clumping.
-
Gradually add more water while stirring continuously until the dye is fully dissolved.
-
Transfer the solution to a volumetric flask and bring it to the final volume with distilled water.
-
Mix the solution thoroughly by inverting the flask several times.
-
Transfer the stock solution to a clean, labeled amber glass bottle for storage.
-
Store the solution in a cool, dark place.
Protocol 2: Accelerated Stability Testing of this compound Solutions
Objective: To assess the stability of an this compound solution under accelerated conditions of temperature and light.
Materials:
-
Prepared this compound solution
-
UV-Vis Spectrophotometer
-
Quartz or glass cuvettes
-
Temperature-controlled incubator
-
UV lamp or light chamber
Procedure:
-
Initial Measurement (T=0):
-
Calibrate the UV-Vis spectrophotometer with the solvent used to prepare the dye solution as a blank.
-
Measure the absorbance of the this compound solution at its maximum absorbance wavelength (λmax, approximately 540-550 nm). Record this value.
-
-
Sample Exposure:
-
Divide the solution into multiple aliquots in separate, sealed, transparent containers.
-
Place one set of aliquots in a temperature-controlled incubator at an elevated temperature (e.g., 40°C or 50°C).
-
Place another set of aliquots under a UV lamp or in a light chamber at a controlled temperature.
-
Keep a control set of aliquots wrapped in foil and stored at room temperature or refrigerated.
-
-
Time-Point Measurements:
-
At predetermined time intervals (e.g., 24, 48, 72 hours, and weekly), remove an aliquot from each condition.
-
Allow the samples to return to room temperature.
-
Measure the absorbance of each aliquot at the λmax.
-
-
Data Analysis:
-
Calculate the percentage of dye remaining at each time point relative to the initial absorbance.
-
Plot the percentage of dye remaining versus time for each condition to visualize the degradation kinetics.
-
Visualizations
Below are diagrams illustrating key workflows and concepts related to the stability of this compound.
Caption: Key factors leading to the degradation of this compound solutions.
Caption: A logical workflow for troubleshooting unstable this compound solutions.
References
Validation & Comparative
A Head-to-Head Battle for Protein Visualization: Acid Violet 90 vs. Coomassie Blue
For researchers, scientists, and drug development professionals, the accurate visualization and quantification of proteins following gel electrophoresis are paramount. The choice of staining method is a critical decision that directly impacts the sensitivity, accuracy, and efficiency of experimental workflows. This guide provides an in-depth, objective comparison between the well-established Coomassie Blue and the lesser-known Acid Violet 90 for total protein staining.
A Note on Nomenclature: It is important to clarify a potential point of confusion regarding "this compound". While in some contexts, "Acid Blue 90" is used as a synonym for Coomassie Brilliant Blue G-250, "this compound" is a distinct chemical entity (C.I. 18762; CAS 6408-29-3). However, literature on the application of this specific dye for protein gel staining is scarce. Therefore, this guide will draw comparisons using data available for the closely related and well-documented "Acid Violet 17," which serves as a representative for acidic violet dyes in this application.
Performance at a Glance: A Quantitative Comparison
The selection of a protein stain hinges on key performance metrics that dictate its suitability for a given experiment. The following table summarizes the quantitative data for Acid Violet 17 and the two common variants of Coomassie Brilliant Blue, R-250 and G-250.
| Feature | Acid Violet 17 | Coomassie Brilliant Blue R-250 | Colloidal Coomassie G-250 |
| Limit of Detection (LOD) | ~1-2 ng/mm²[1] | ~30-100 ng[2] | ~10 ng[3] |
| Linear Dynamic Range | 1-100 µg[1] | Moderate | Good |
| Staining Time | 5-10 minutes[1] | < 1 hour to overnight[4] | ~1 hour to overnight |
| Destaining Required | Yes (minimal) | Yes (extensive)[3] | Minimal to none |
| Mass Spectrometry Compatibility | Yes | Yes[3][5] | Yes[3] |
| Mechanism of Action | Anionic dye binding to proteins | Anionic dye binding to basic and hydrophobic amino acids[5] | Anionic dye forms colloidal particles that bind to proteins |
| Primary Advantages | High sensitivity, rapid staining | Low cost, readily available | High sensitivity, low background |
| Primary Disadvantages | Less commonly used | Lower sensitivity, lengthy destaining | Higher cost than R-250 |
Experimental Workflows: A Visual Guide
Understanding the sequence of steps in each staining protocol is crucial for planning experiments and optimizing time management in the lab. The following diagram illustrates a generalized workflow for total protein staining after electrophoresis.
Detailed Experimental Protocols
Reproducibility in research is intrinsically linked to the meticulous execution of experimental protocols. Below are detailed methodologies for both Acid Violet and Coomassie Blue staining.
Acid Violet 17 Staining Protocol
This protocol is adapted from methods described for the sensitive detection of proteins in polyacrylamide gels.[1]
Solutions Required:
-
Fixing Solution: 10% (w/v) Trichloroacetic Acid (TCA)
-
Staining Solution: 0.1-0.2% (w/v) Acid Violet 17 in 10% (w/v) Phosphoric Acid
-
Destaining Solution: 3% (w/v) Phosphoric Acid
Procedure:
-
Fixation: Following electrophoresis, immerse the gel in the Fixing Solution for 30 minutes with gentle agitation.
-
Washing: Discard the fixing solution and wash the gel with deionized water for 1 minute.
-
Staining: Immerse the gel in the Staining Solution for 5-10 minutes with gentle agitation. Major protein bands should become visible within the first few minutes.
-
Destaining: Transfer the gel to the Destaining Solution. Destain for 5-80 minutes, depending on the gel thickness, with occasional changes of the destaining solution until the background is clear and the protein bands are well-defined.
-
Imaging and Storage: The gel can be imaged using a standard gel documentation system. For long-term storage, the gel can be kept in deionized water.
Coomassie Brilliant Blue R-250 Staining Protocol
This is a traditional and widely used protocol for staining proteins in polyacrylamide gels.[3][4]
Solutions Required:
-
Fixing Solution: 40% (v/v) Methanol, 10% (v/v) Acetic Acid
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250 in 40% (v/v) Methanol, 10% (v/v) Acetic Acid
-
Destaining Solution: 20-40% (v/v) Methanol, 10% (v/v) Acetic Acid
-
Storage Solution: 7% (v/v) Acetic Acid
Procedure:
-
Fixation: After electrophoresis, place the gel in the Fixing Solution for at least 1 hour with gentle agitation. For thicker gels, a longer fixation time is recommended.
-
Staining: Discard the fixing solution and immerse the gel in the Staining Solution. Gently agitate for at least 4 hours at room temperature. For enhanced staining, this step can be performed overnight.
-
Destaining: Transfer the gel to the Destaining Solution. Agitate gently and change the solution periodically until the background is clear and the protein bands are sharp and distinct. This process can take several hours.
-
Imaging and Storage: Image the gel using a gel scanner or documentation system. For storage, place the gel in the Storage Solution.
Concluding Remarks
The choice between Acid Violet and Coomassie Blue for total protein staining depends on the specific requirements of the experiment.
Coomassie Brilliant Blue , particularly the colloidal G-250 formulation, remains a reliable and cost-effective choice for routine protein visualization, offering good sensitivity and compatibility with downstream applications like mass spectrometry.[3][5] The traditional R-250 method, while less sensitive, is simple and utilizes common laboratory reagents.
Acid Violet 17 presents a compelling alternative when high sensitivity and rapid staining are critical.[1] Its ability to detect proteins in the low nanogram range makes it particularly suitable for studies involving low-abundance proteins. The shorter staining and destaining times can also significantly improve workflow efficiency.
Ultimately, researchers should consider the protein concentration in their samples, the required level of sensitivity, time constraints, and budget when selecting the most appropriate staining method. For critical applications, it is always recommended to perform a preliminary comparison to determine the optimal staining protocol for the specific experimental conditions.
References
- 1. Fast and sensitive protein staining with colloidal acid violet 17 following isoelectric focusing in carrier ampholyte generated and immobilized pH gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Coomassie blue staining | Abcam [abcam.com]
- 5. biocompare.com [biocompare.com]
A Comparative Guide to Acid Violet 90 and Other Metal-Complex Azo Dyes for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Acid Violet 90, a metal-complex azo dye, with other common dyes used in research, particularly for protein analysis. While this compound is predominantly used in the textile and leather industries, its chemical properties as an anionic dye suggest potential applications in biological staining. This comparison is based on available data for this compound and established performance metrics of widely-used protein stains, including Amido Black 10B (Acid Black 1) and Coomassie Brilliant Blue G-250. Data for the closely related Acid Violet 17 is used as a proxy to evaluate the potential performance of Acid Violet dyes in a research context.
Overview of Compared Dyes
This compound is a 1:2 chromium complex monoazo dye.[1][2][3] Its molecular structure, featuring sulfonic acid groups, imparts a negative charge, allowing it to bind to positively charged groups in substrates like protein fibers (e.g., wool, silk).[4] This binding mechanism is the foundation of its use as a dye and suggests its potential for staining proteins in a laboratory setting.
Amido Black 10B (Acid Black 1) is an anionic diazo dye that is widely used in biochemical research to stain proteins on electrophoresis gels and transfer membranes.[5][6] It binds electrostatically to the positively charged amino groups of basic amino acid residues (like lysine (B10760008) and arginine) and the protein's N-terminus.[7][8]
Coomassie Brilliant Blue G-250 is a triphenylmethane (B1682552) dye and one of the most common stains for protein visualization in gels.[9] Under acidic conditions, the dye binds to proteins, primarily through interactions with basic and aromatic amino acid residues, forming a stable blue complex.[1][10][11]
Quantitative Performance Comparison
The selection of a staining reagent in a research setting depends critically on performance metrics such as sensitivity (limit of detection) and the linear range for quantification. The following table summarizes available data for the compared dyes.
| Feature | This compound (Inferred) | Amido Black 10B (Acid Black 1) | Coomassie Brilliant Blue G-250 (Colloidal) |
| Dye Class | Metal-Complex Monoazo | Diazo | Triphenylmethane |
| Binding Mechanism | Electrostatic | Electrostatic | Electrostatic & Hydrophobic |
| Limit of Detection (LOD) | ~1-2 ng/mm² (based on Acid Violet 17)[12] | ~50 ng[13] | ~8-10 ng[14] |
| Staining Time | Fast (inferred from AV17: 5-10 min)[12] | Fast (1-5 min for membranes)[7] | ~1 hour to overnight[14] |
| Compatibility with Mass Spectrometry | Unknown | Yes | Yes |
| Primary Application | Industrial Dyeing (Textiles, Leather)[4] | Protein Staining (Gels, Membranes)[6] | Protein Staining (Gels), Bradford Assay[15] |
Chemical and Physical Properties
| Property | This compound | Amido Black 10B (Acid Black 1) | Coomassie Brilliant Blue G-250 |
| CAS Number | 6408-29-3[2] | 1064-48-8[6] | 6104-58-1[9] |
| Molecular Formula | C₂₀H₁₅ClN₄NaO₅S[2] | C₂₂H₁₄N₆Na₂O₉S₂[16] | C₄₇H₄₈N₃NaO₇S₂[9] |
| Molecular Weight | 446.41 g/mol [2] | 616.49 g/mol [16] | 854.04 g/mol [9] |
| Absorption Maximum (λmax) | Not Available | ~618 nm in water[17] | ~595 nm (anionic form)[9] |
| Appearance | Reddish violet powder[17] | Dark red to black powder[16] | Deep blue crystalline powder[9] |
| Solubility | Soluble in water and ethanol[2] | Readily soluble in water and ethanol[17] | Soluble in water[9] |
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible results. Below are standard protocols for protein staining using the discussed dyes.
Protocol 1: Staining Proteins in Polyacrylamide Gels
This protocol outlines the general steps for staining proteins following separation by SDS-PAGE.
Logical Workflow for Gel Staining
Caption: General workflow for staining proteins in polyacrylamide gels.
A. Amido Black 10B Staining
-
Materials:
-
Procedure:
-
Fixation: After electrophoresis, immerse the gel in a fixing solution (e.g., 40% methanol, 10% acetic acid) for at least 1 hour.[5][20]
-
Staining: Decant the fixing solution and immerse the gel in the Amido Black staining solution for at least 2 hours with gentle agitation.[5]
-
Destaining: Transfer the gel to the destaining solution. Change the solution every 30-60 minutes until protein bands are clearly visible against a clear background.[20]
-
Storage: The destained gel can be stored in 7% acetic acid or distilled water.[19]
-
B. Colloidal Coomassie Brilliant Blue G-250 Staining
-
Materials:
-
Staining Solution: 0.1% (w/v) Coomassie G-250, 2% (v/v) phosphoric acid, 10% (w/v) ammonium (B1175870) sulfate, 20% (v/v) methanol.[14]
-
Wash Solution: Deionized water.
-
-
Procedure:
-
Wash: After electrophoresis, wash the gel 2-3 times for 5 minutes each in deionized water to remove SDS.[11]
-
Staining: Immerse the gel in the colloidal Coomassie staining solution and gently shake for 1 hour to overnight. Protein bands may become visible within minutes.[11][21]
-
Wash: Rinse the stained gel in a large volume of deionized water 2-3 times for 5 minutes each to enhance band intensity and reduce background. Extensive destaining is often not required.[11]
-
Storage: The stained gel can be stored in deionized water.
-
C. Potential Protocol for this compound (Adapted from Acid Violet 17)
-
Materials:
-
Procedure:
-
Fixation: Immerse the gel in 20% TCA for 30-60 minutes to fix the proteins.[12]
-
Staining: Transfer the gel to the this compound staining solution and incubate for 5-10 minutes with gentle agitation.[12]
-
Destaining: Move the gel into the 3% phosphoric acid solution and destain until the background is clear. This may take 5-80 minutes depending on gel thickness.[12]
-
Storage: Gels can be washed with water and stored.
-
Dye Selection Guide
The choice of dye depends on the specific experimental requirements, such as the need for high sensitivity, quantitative accuracy, or compatibility with downstream analysis.
Decision Pathway for Protein Stain Selection
References
- 1. Mechanism of Coomassie brilliant blue G-250 binding to proteins: a hydrophobic assay for nanogram quantities of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]
- 4. Skyacido® this compound - Buy acid dyes violet 90 for nylon, acid dyes violet 90 for silk, acid dyes cas no .6408-29-3 Product on TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 5. nbinno.com [nbinno.com]
- 6. Amido black 10B - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. bio.vu.nl [bio.vu.nl]
- 10. carlroth.com [carlroth.com]
- 11. Coomassie blue staining | Abcam [abcam.com]
- 12. Fast and sensitive protein staining with colloidal acid violet 17 following isoelectric focusing in carrier ampholyte generated and immobilized pH gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection of Proteins on Blot Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. goldbio.com [goldbio.com]
- 16. Amido black 10B, histological and protein dye (CAS 1064-48-8) | Abcam [abcam.com]
- 17. stainsfile.com [stainsfile.com]
- 18. biognost.com [biognost.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. cncolorchem.com [cncolorchem.com]
A Comparative Guide to Natural Violet Dyes for Textile Research: Logwood, Elderberry, and Purple Corn
For researchers and scientists in textile and drug development, the shift towards sustainable and natural products has spurred interest in alternatives to synthetic dyes like Acid Violet 90. This guide provides a comparative analysis of three promising natural violet dyes: Logwood, Elderberry, and Purple Corn, with a focus on their application to wool fibers. The information presented is collated from various experimental studies to aid in the selection and application of these natural colorants.
Performance Comparison of Natural Violet Dyes on Wool
The following table summarizes the key performance indicators for Logwood, Elderberry, and Purple Corn dyes on wool fabric. It is important to note that the data is compiled from different research sources, and direct comparison should be approached with caution due to variations in experimental protocols, mordants used, and testing methodologies.
| Performance Metric | Logwood (Haematoxylum campechianum) | Elderberry (Sambucus nigra) | Purple Corn (Zea mays L.) |
| Color Gamut | Deep purples, violets, greys, and blacks, depending on the mordant and pH.[1][2][3] | Soft mauves, pinks, raspberries, magentas, and greys, highly sensitive to pH.[4][5] | Purples, lavenders, blues, and blue-greens, with color variations dependent on mordant and pH modifiers. |
| CIE Lab* Values (Alum Mordant) | L: 30-40, a: 10-20, b: -10 to -20 (indicative of a dark, reddish-purple) | L: 50-60, a: 15-25, b: -5 to -15 (indicative of a lighter, reddish-purple) | L: 45-55, a: 5-15, b*: -15 to -25 (indicative of a medium, bluish-purple) |
| Color Strength (K/S) | High, indicating good dye uptake and deep shades. | Moderate, can be influenced by dye concentration and mordant. | Moderate to high, with good color yield. |
| Wash Fastness (ISO 105-C06) | Good (4-5 on a scale of 1-5).[1] | Generally considered to have poor to moderate wash fastness.[6][7] | Good (4-5 on a scale of 1-5) for staining on adjacent fabrics. |
| Light Fastness (ISO 105-B02) | Moderate (3-4 on a scale of 1-8), can be improved with an iron mordant.[1][3][8] | Poor (1-2 on a scale of 1-8), known to fade significantly upon light exposure.[6][7] | Fair (3-4 on a scale of 1-8). |
Note: The CIE Lab* values are estimations based on qualitative descriptions and available data from various sources. Actual values will vary depending on the specific dyeing process and measurement conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are generalized experimental protocols for dyeing wool with Logwood, Elderberry, and Purple Corn, based on common practices found in the literature.
Scouring and Mordanting of Wool
Objective: To clean the wool fibers and prepare them for dye uptake using a mordant.
Materials:
-
Wool yarn or fabric
-
Mild pH-neutral soap
-
Alum (potassium aluminum sulfate)
-
Cream of Tartar (potassium bitartrate)
-
Stainless steel pot
-
Heating source
-
Stirring rod
-
Scale
Protocol:
-
Scouring: Wash the wool in a solution of mild soap and warm water (approximately 60°C) to remove any impurities. Rinse thoroughly with clean water.
-
Mordanting:
-
Fill a stainless steel pot with enough water to allow the wool to move freely.
-
For every 100g of wool, dissolve 15g of alum and 7g of cream of tartar in a small amount of hot water and add it to the pot.
-
Introduce the wet, scoured wool to the mordant bath.
-
Slowly heat the bath to 80-90°C and maintain this temperature for 1 hour, stirring gently every 15 minutes.
-
Allow the bath to cool completely before removing the wool.
-
The mordanted wool can be dyed immediately or dried and stored for later use.
-
Dye Extraction and Wool Dyeing
Materials:
-
Logwood extract or chips
-
Mordanted wool
-
Stainless steel pot
-
Heating source
-
Stirring rod
-
pH strips (optional)
Protocol:
-
Dye Extraction (for chips): If using logwood chips, soak them in water overnight. The next day, bring the water to a simmer for 1-2 hours to extract the dye. Strain the liquid to remove the wood chips.[2]
-
Dye Bath Preparation: Fill a pot with enough water for the wool to move freely. Add the logwood extract (typically 1-2% on weight of fiber for a medium shade) or the prepared logwood liquor.[1]
-
Dyeing:
-
Introduce the wet, mordanted wool into the dyebath.
-
Slowly heat the dyebath to 80-85°C and maintain this temperature for 1 hour, stirring gently.[1]
-
For darker shades, the wool can be left to cool in the dyebath overnight.
-
-
Rinsing and Drying: Remove the dyed wool, rinse with clean water until the water runs clear, and dry away from direct sunlight.
Materials:
-
Fresh or dried elderberries
-
Mordanted wool
-
Stainless steel pot
-
Heating source
-
Stirring rod
-
Strainer
Protocol:
-
Dye Extraction: Place the elderberries in a pot, cover with water, and bring to a simmer for about 1 hour to extract the color.[7] Mash the berries to release more juice. Strain the liquid to remove the fruit pulp.
-
Dye Bath Preparation: Use the extracted elderberry juice as the dyebath.
-
Dyeing:
-
Add the wet, mordanted wool to the dyebath.
-
Slowly heat the bath to a gentle simmer (around 80°C) and hold for 1 hour. Avoid boiling, as high temperatures can degrade the anthocyanin pigments.
-
Allow the wool to cool in the dyebath.
-
-
Rinsing and Drying: Gently rinse the dyed wool in cool water and dry away from direct sunlight.
Materials:
-
Purple corn cobs or kernels
-
Mordanted wool
-
Stainless steel pot
-
Heating source
-
Stirring rod
-
Strainer
Protocol:
-
Dye Extraction: Place the purple corn cobs/kernels in a pot, cover with water, and bring to a boil. Simmer for 1-2 hours to extract the anthocyanin dyes. Strain the liquid to remove the corn solids.
-
Dye Bath Preparation: Use the extracted purple corn liquid as the dyebath.
-
Dyeing:
-
Immerse the wet, mordanted wool in the dyebath.
-
Slowly heat the dyebath to a simmer (80-90°C) and maintain for 1 hour, stirring occasionally.
-
Let the wool cool down in the dyebath to achieve deeper shades.
-
-
Rinsing and Drying: Rinse the dyed wool with lukewarm water until the water is clear and then dry in the shade.
Visualizing the Process and Interactions
To better understand the experimental workflow and the chemical interactions at play, the following diagrams are provided.
Experimental Workflow for Natural Dyeing of Wool
Caption: A generalized workflow for dyeing wool with natural dyes.
Chemical Interaction of Anthocyanins with Wool Fiber
Caption: Simplified interaction of anthocyanins with wool keratin (B1170402) via a mordant.
Chemical Interaction of Logwood Dye with Wool Fiber
Caption: Interaction of oxidized logwood dye (hematein) with wool fiber through a mordant.
References
- 1. Logwood — Natural Dyes [naturaldyes.ca]
- 2. Dyeing with Logwood | Wild Colours natural dyes [wildcolours.co.uk]
- 3. botanicalcolors.com [botanicalcolors.com]
- 4. wp.woollenflower.com [wp.woollenflower.com]
- 5. appleoakfibreworks.com [appleoakfibreworks.com]
- 6. Dyeing with Elderberry: A Light Fastness Test - Rossi Conservation [rossiconservation.com]
- 7. Wool - Tribulations of Hand Spinning and Herbal Dyeing: Berry Dyes and Colour Fastness [wooltribulations.blogspot.com]
- 8. botanicalcolors.com [botanicalcolors.com]
A Comparative Performance Guide: Acid Violet 90 vs. Acid Violet 17 in Histological Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Acid Violet 90 and Acid Violet 17, two anionic dyes with applications in histological staining. The information presented is based on available scientific literature and manufacturer's data, intended to assist researchers in selecting the appropriate dye for their specific needs. Due to a lack of direct side-by-side comparative studies in the published literature, this guide synthesizes available data for each dye to offer a qualitative and quantitative overview.
Overview and Chemical Properties
Both this compound and Acid Violet 17 are acid dyes, meaning they are anionic and will bind to cationic (basic) components in tissue sections, most notably proteins found in the cytoplasm, muscle fibers, and connective tissue.
Acid Violet 17 , also known by the trade name Coomassie Violet R, is a triarylmethane dye. It is well-established in biochemical and histological applications, particularly for protein staining.
This compound is a metal-complex azo dye. While it has documented uses in histology for staining nuclei and cytoplasm, its primary application has been in the textile industry for dyeing materials like wool and silk.
A summary of their key properties is presented in the table below.
| Property | This compound | Acid Violet 17 |
| C.I. Number | 18762 | 42640 |
| CAS Number | 6408-29-3[1] | 4129-84-4[2] |
| Molecular Formula | C₂₀H₁₅N₄NaO₅S[1] | C₄₁H₄₄N₃NaO₆S₂[2] |
| Molecular Weight | 446.41 g/mol [1] | 761.92 g/mol [2] |
| Molecular Structure | Single azo, Metal Complex[3][4] | Triarylmethane[5] |
| Appearance | Red-light purple powder[3][4] | Bright blue-purple or deep navy powder[5] |
| Solubility in Water | Soluble (produces a blue-ray red solution)[3][4] | Easily soluble (produces a purple solution)[5] |
| Solubility in Ethanol (B145695) | Soluble (produces a yellow-light purple solution)[3][4] | Easily soluble (produces a violet-blue solution)[5] |
Performance and Applications in Histology
While direct comparative data is limited, an assessment of their performance can be inferred from their chemical nature and documented applications.
Acid Violet 17 is a high-quality anionic dye utilized in various laboratory settings, including histology, cytology, microbiology, and hematology.[6] It is particularly effective for staining proteins, making it a valuable tool in electrophoresis and for enhancing the visibility of blood traces on various surfaces.[6] In a research context, Acid Violet 17 has been investigated for vital staining of retinal pigment epithelial cells, where concentrations below 0.125 mg/mL were found to be well-tolerated.[2]
This compound is described as a histological dye for staining both nuclei and cytoplasm. This suggests a potential for broader cellular staining compared to typical acid dyes that primarily target cytoplasmic proteins. However, detailed protocols and quantitative performance data for its use in histology are not as readily available as for Acid Violet 17. Its established use in industrial dyeing points to its stability and strong binding characteristics.
Experimental Protocols
The following are representative protocols. Optimization may be required depending on the tissue type and fixation method.
General Histological Staining Protocol for Acid Dyes
This protocol can be adapted for both this compound and Acid Violet 17.
Reagents:
-
Staining Solution: 0.5% (w/v) this compound or Acid Violet 17 in 1% aqueous acetic acid.
-
Differentiating Solution: 95% ethanol.
-
Dehydrating agents: Graded series of ethanol (70%, 95%, 100%).
-
Clearing agent: Xylene or a xylene substitute.
-
Mounting medium.
Procedure:
-
Deparaffinize and Rehydrate:
-
Deparaffinize tissue sections in xylene.
-
Rehydrate through a graded series of alcohol to distilled water.
-
-
Staining:
-
Immerse slides in the acid violet staining solution for 5-10 minutes.
-
-
Rinsing:
-
Briefly rinse the slides in distilled water to remove excess stain.
-
-
Differentiation:
-
Dip the slides in 95% ethanol for a few seconds to differentiate. Check microscopically for desired staining intensity.
-
-
Dehydration:
-
Dehydrate the sections through 95% and absolute ethanol.
-
-
Clearing:
-
Clear the sections in xylene.
-
-
Coverslipping:
-
Mount a coverslip using a suitable resinous mounting medium.
-
Visualized Experimental Workflow and Staining Mechanism
To aid in the understanding of the histological staining process and the underlying chemical principles, the following diagrams are provided.
Caption: A generalized workflow for histological tissue preparation and staining.
Caption: Electrostatic interaction between an anionic acid dye and a cationic tissue protein.
Conclusion and Recommendations
Both this compound and Acid Violet 17 are effective anionic dyes for histological staining. The choice between them will largely depend on the specific requirements of the study.
-
Acid Violet 17 is the recommended choice for most histological and research applications due to its well-documented use, particularly for staining proteins, and the greater availability of supporting scientific literature. Its performance in specialized applications like vital staining has been quantitatively assessed.
-
This compound presents an alternative, potentially offering a different color profile which could be useful in multi-stain protocols. However, its use in histology is less documented, and researchers should be prepared to undertake significant optimization and validation for their specific tissue and application.
For professionals in drug development and other regulated environments, the use of a well-characterized reagent is paramount. Therefore, Acid Violet 17 would be the more appropriate choice. Further empirical studies performing a direct comparison of these two dyes on a variety of tissue types would be highly beneficial to the scientific community.
References
Unveiling the Spectrum of Protein Detection: A Comparative Guide to Acid Violet 90 and its Alternatives
For researchers, scientists, and drug development professionals navigating the complexities of protein analysis, the choice of a reliable staining method is paramount. This guide offers an in-depth comparison of Acid Violet 90 and other common protein staining reagents, providing a comprehensive overview of their performance, specificity, and suitability for various biological applications. Experimental data and detailed protocols are presented to empower informed decisions in your research endeavors.
In the landscape of protein visualization, this compound, a member of the acid dye family, presents itself as a potential tool for staining proteins in biological samples. Traditionally used in histology for staining nuclei and cytoplasm, its application in gel-based and membrane-based protein analysis warrants a thorough evaluation of its cross-reactivity and specificity. This guide will objectively compare this compound with established staining methods such as Coomassie Brilliant Blue and Ponceau S, focusing on key performance indicators to guide researchers in selecting the optimal stain for their specific needs.
Performance at a Glance: A Quantitative Comparison
To facilitate a clear comparison, the following table summarizes the key performance metrics of this compound (based on data for the closely related Acid Violet 17) and its alternatives.
| Feature | This compound (as Acid Violet 17) | Coomassie Brilliant Blue (R-250) | Coomassie Brilliant Blue (G-250, Colloidal) | Ponceau S |
| Limit of Detection (LOD) | 1-2 ng/mm²[1] | ~50 ng | 8–10 ng | ~200 ng |
| Linear Dynamic Range | 1-100 µg[1] | Moderate | Good | Narrow[2] |
| Staining Time | 5-10 minutes[1] | Hours to overnight | ~1 hour to overnight | < 10 minutes |
| Reversibility | Information not available | Generally irreversible on membranes[3] | Some protocols allow for destaining | Yes, easily reversible[2] |
| Mass Spectrometry Compatibility | Information not available | Yes[4] | Yes[4] | Not recommended[2] |
In-Depth Analysis: Cross-Reactivity and Specificity
The ideal protein stain should exhibit high affinity for proteins while demonstrating minimal binding to other biomolecules present in the sample. Here, we delve into the specificity and potential for cross-reactivity of this compound and its counterparts.
This compound: As an acid dye, this compound is known to bind to nucleic acids through adsorption due to its acidic nature[5]. This suggests a potential for cross-reactivity in samples with high nucleic acid content, which could lead to background staining and inaccurate protein quantification. Its interaction with lipids and other cellular components has not been extensively documented in the context of protein staining.
Coomassie Brilliant Blue: This anionic dye interacts with the basic amino acid residues (arginine, lysine, and histidine) and hydrophobic regions of proteins. Its specificity for proteins is generally considered high, with minimal interference from other macromolecules under standard staining conditions.
Ponceau S: This negatively charged stain binds to positively charged amino groups and non-polar regions of proteins[6]. Its binding is primarily electrostatic and readily reversible, which is advantageous for subsequent immunoblotting. However, its lower sensitivity can be a limitation for detecting low-abundance proteins.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for staining proteins in polyacrylamide gels and on membranes.
This compound (based on Acid Violet 17) Staining Protocol for Polyacrylamide Gels
This protocol is adapted from a method for staining proteins in isoelectric focusing gels and can be optimized for standard SDS-PAGE gels.[1]
-
Fixation: Following electrophoresis, immerse the gel in a 20% (w/v) trichloroacetic acid (TCA) solution for 30 minutes to fix the proteins.
-
Staining: Prepare a 0.1-0.2% (w/v) colloidal solution of Acid Violet 17 in 10% (w/v) phosphoric acid. Stain the gel for 5-10 minutes with gentle agitation.
-
Destaining: For detection of minor protein bands, destain the gel in a 3% (w/v) phosphoric acid solution for 5-80 minutes, depending on the gel thickness.
-
Visualization: Visualize the protein bands against a clear background.
Coomassie Brilliant Blue R-250 Staining Protocol for Polyacrylamide Gels
-
Fixation/Staining: After electrophoresis, immerse the gel in a solution of 0.1% (w/v) Coomassie Brilliant Blue R-250 in 50% (v/v) methanol (B129727) and 10% (v/v) acetic acid for at least 1 hour.
-
Destaining: Transfer the gel to a destaining solution of 40% (v/v) methanol and 10% (v/v) acetic acid. Gently agitate until the desired background clarity is achieved, changing the destaining solution as needed.
-
Visualization: Visualize the blue protein bands against a clear background.
Ponceau S Staining Protocol for Western Blot Membranes
-
Washing: After protein transfer, briefly wash the membrane (PVDF or nitrocellulose) with deionized water.
-
Staining: Immerse the membrane in a 0.1% (w/v) Ponceau S solution in 5% (v/v) acetic acid for 5-10 minutes at room temperature with gentle agitation.[6]
-
Destaining: Wash the membrane with deionized water until the protein bands are clearly visible against a faint pink background.
-
Documentation: Image the membrane to record the protein transfer efficiency. The stain can be completely removed by further washing with water or a mild buffer like TBS-T before proceeding with immunodetection.
Visualizing the Workflow: A Guide to Protein Staining Procedures
To better illustrate the experimental processes, the following diagrams, created using the DOT language, outline the workflows for each staining method.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and its alternatives ultimately depends on the specific requirements of the experiment.
-
This compound (as Acid Violet 17) shows promise as a highly sensitive staining method with a good linear dynamic range, making it potentially suitable for quantitative applications.[1] However, its specificity requires careful consideration, particularly in samples with high nucleic acid content.[5] Further validation of its reversibility and compatibility with downstream applications like mass spectrometry is needed.
-
Coomassie Brilliant Blue remains a robust and reliable choice for general protein visualization in gels, offering a good balance of sensitivity and ease of use. Its compatibility with mass spectrometry makes it a workhorse in proteomics research.[4]
-
Ponceau S is the undisputed champion for the rapid and reversible staining of proteins on Western blot membranes.[2] While its sensitivity is lower than other methods, its non-destructive nature is a significant advantage for ensuring efficient protein transfer before proceeding to immunodetection.
Researchers are encouraged to consider the trade-offs between sensitivity, specificity, reversibility, and compatibility with downstream analyses when selecting a protein staining method. This guide provides a foundational understanding to aid in making an informed decision that best suits the experimental goals.
References
- 1. Fast and sensitive protein staining with colloidal acid violet 17 following isoelectric focusing in carrier ampholyte generated and immobilized pH gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. blog.cellsignal.com [blog.cellsignal.com]
Efficacy of Acid Violet 90 Versus Other Acid Dyes for Wool Dyeing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Acid Violet 90 and other acid dyes for wool dyeing, supported by available experimental data. The information is intended to assist researchers in selecting appropriate dyes for their specific applications based on performance characteristics such as color fastness, dye uptake, and dyeing procedures.
Overview of Acid Dyes for Wool Dyeing
Acid dyes are anionic dyes that are applied to protein fibers such as wool, silk, and nylon in an acidic dye bath.[1][2][3] The dyeing process involves the formation of an ionic bond between the anionic groups of the dye and the protonated amino groups of the wool fiber.[2][4] The strength of this interaction and the overall performance of the dye are influenced by factors such as the dye's molecular structure, the pH of the dye bath, temperature, and the presence of electrolytes.[2][5] Acid dyes are categorized into different classes, such as leveling, milling, and metal-complex dyes, based on their application and fastness properties.[3]
Comparative Performance Data
The following tables summarize the available quantitative data on the performance of this compound and other selected acid dyes on wool. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Color Fastness Properties of this compound on Wool
| Fastness Property | Rating |
| Light Fastness | 6 |
| Soaping (Fading) | 2-3 |
| Soaping (Stain) | 4-5 |
| Perspiration Fastness (Fading) | 4-5 |
| Oxygen Bleaching (Fading) | - |
| Oxygen Bleaching (Stain) | - |
| Fastness to Seawater (Fading) | - |
| Fastness to Seawater (Stain) | - |
Source: World Dye Variety. The rating scale is typically from 1 to 5 or 1 to 8, where a higher number indicates better fastness.
Table 2: Exhaustion and Fixation of Various Acid Dyes on Wool
| Dye Name | % Exhaustion | % Fixation |
| Dye H1 | 73.40 | 87.19 |
| Dye H2 | 77.44 | 85.23 |
| Dye H3 | 73.10 | 88.24 |
| Dye H4 | 74.30 | 86.14 |
| Dye H5 | 81.76 | 90.51 |
| Dye H6 | 75.24 | 91.71 |
| Dye H7 | 76.20 | 86.61 |
| Dye H8 | 71.62 | 82.38 |
| Dye H9 | 79.48 | 87.44 |
| Dye H10 | 74.56 | 84.50 |
| Dye H11 | 80.04 | 88.71 |
| Dye H12 | 75.30 | 87.65 |
| Dye B (unspecified brown) | 89 | - |
| Acid Red 1 (on Leicester wool) | ~99 | - |
| Acid Red 1 (on Dartmoor wool) | ~99 | - |
Source: IOSR Journal of Polymer and Textile Engineering[4], IOSR Journal[1], ACS Omega[6]. Note: The specific chemical structures of Dyes H1-H12 were not provided in the source. The exhaustion of Acid Red 1 was at 2% on mass of fiber.
Experimental Protocols
The following are generalized experimental protocols for wool dyeing with acid dyes, based on methodologies described in the cited literature.
General Wool Dyeing Protocol
This protocol outlines the basic steps for dyeing wool fabric with acid dyes in a laboratory setting.
-
Preparation of Wool Fabric: The wool fabric is first wetted with distilled water. To remove impurities, it can be treated with a solution containing hydrogen peroxide and magnesium sulfate (B86663).[1]
-
Dye Bath Preparation: The acid dye is dissolved in distilled water to create a stock solution.[7] The dye bath is prepared with a specific liquor ratio (e.g., 30:1) and includes the dye solution, an acid (such as acetic acid, formic acid, or sulfuric acid to maintain a low pH), and an electrolyte like sodium sulfate which acts as a leveling agent.[1][2][5]
-
Dyeing Process: The wetted wool fabric is immersed in the dye bath at room temperature. The temperature is gradually raised to near boiling (around 90-98°C) and maintained for a specified duration (e.g., 30-60 minutes).[1][2][5] Continuous stirring is necessary to ensure even dyeing.[1]
-
Rinsing and Drying: After dyeing, the fabric is removed from the dye bath, rinsed thoroughly with water to remove any unfixed dye, and then allowed to air dry.[1]
Color Fastness to Washing
This protocol is used to assess the resistance of the dyed fabric's color to washing.
-
Sample Preparation: A piece of the dyed wool fabric is stitched between two pieces of undyed cotton fabric.[1]
-
Washing Procedure: The composite specimen is placed in a wash liquor containing a standard detergent solution (e.g., 2g/L).[1] The solution is heated to a specific temperature (e.g., 60°C) and agitated for a set time (e.g., 30 minutes).[1]
-
Rinsing and Drying: The specimen is removed, rinsed with water, and air-dried.[1]
-
Assessment: The change in color of the dyed fabric and the degree of staining on the undyed cotton are assessed using standard grey scales.[1]
Visualizations
Experimental Workflow for Wool Dyeing
The following diagram illustrates the general workflow for dyeing wool with acid dyes.
Caption: General workflow for wool dyeing with acid dyes.
Conclusion
The selection of an acid dye for wool dyeing depends on the desired shade, color fastness requirements, and the specific application of the final product. This compound demonstrates good light fastness but moderate fastness to soaping. Other acid dyes show a range of exhaustion and fixation values, indicating variability in their affinity for wool fibers.[4] For optimal results, it is crucial to control dyeing parameters such as pH, temperature, and time. The provided experimental protocols offer a foundational methodology for conducting comparative studies on the efficacy of different acid dyes for wool. Further research with direct, controlled comparisons between this compound and other specific acid dyes would be beneficial for a more definitive assessment.
References
A Comparative Analysis of Deparaffinization Agents for Optimal Acid Violet 90 Staining in Histological Studies
For researchers, scientists, and drug development professionals seeking to optimize their histological staining protocols, the choice of deparaffinization agent is a critical yet often overlooked factor that can significantly impact staining quality and experimental outcomes. This guide provides a comparative study of various deparaffinization agents and their performance in conjunction with Acid Violet 90, a versatile dye for visualizing nuclei and cytoplasm.
This report details the performance of traditional xylene against safer, more environmentally friendly alternatives. The comparative data presented, while primarily derived from studies utilizing Hematoxylin and Eosin (H&E) staining, offers valuable insights into the potential efficacy of these agents with other acidic dyes like this compound. Detailed experimental protocols and visual workflows are provided to facilitate the implementation of these methods in your laboratory.
Unveiling the Alternatives: A Performance Comparison
The selection of a deparaffinization agent involves a trade-off between efficacy, safety, and cost. While xylene has long been the gold standard, its toxicity has prompted the exploration of safer alternatives. This section provides a quantitative comparison of xylene and several common substitutes. The data is synthesized from studies evaluating staining quality based on parameters such as nuclear and cytoplasmic staining intensity, clarity, and uniformity.
It is important to note that while direct comparative data for this compound is limited, the performance of these agents with H&E, which also relies on an acidic dye (eosin) for cytoplasmic staining, serves as a strong indicator of their compatibility and effectiveness with this compound.
| Deparaffinization Agent | Nuclear Staining Adequacy (%) | Cytoplasmic Staining Adequacy (%) | Uniformity of Staining (%) | Clarity of Staining (%) | Overall Adequacy for Diagnosis (%) | Relative Cost | Key Considerations |
| Xylene (Control) | 100 | 100 | 83.3 | 83.3 | 93.3 | Standard | Highly effective but toxic and requires special handling and disposal. |
| UltraClear™ | 95 | 92 | 80 | 85 | 89 | Higher | A commercial xylene substitute, less toxic and flammable, shows comparable performance to xylene.[1][2][3] |
| 1.7% Dishwashing Solution | 100 | 100 | 70 | 80 | 90 | Low | A cost-effective and readily available alternative, demonstrating good staining quality.[4][5][6] |
| 95% Diluted Lemon Water | 90 | 96.7 | 53.3 | 73.3 | 85 | Low | A natural and bio-friendly option, though may result in slightly reduced uniformity of staining.[4][5][6] |
| 100% Coconut Oil | 93.3 | 93.3 | 86.7 | 86.7 | 80 | Low | Another natural alternative, performs well but may require higher temperatures for effective deparaffinization.[4][5] |
In-Depth Experimental Protocols
Reproducibility in histological staining is paramount. This section provides detailed, step-by-step protocols for deparaffinization using the compared agents, followed by a comprehensive protocol for this compound staining on paraffin-embedded tissue sections.
Deparaffinization Protocols
1. Xylene-based Deparaffinization (Standard Method)
-
Immerse slides in Xylene (I) for 5-10 minutes.
-
Immerse slides in Xylene (II) for 5-10 minutes.
-
Proceed to rehydration steps.
2. UltraClear™ Deparaffinization
-
Immerse slides in UltraClear™ (I) for 5-10 minutes.
-
Immerse slides in UltraClear™ (II) for 5-10 minutes.
-
Proceed to rehydration steps.
3. Dishwashing Solution-based Deparaffinization
-
Prepare a 1.7% solution of clear, non-antimicrobial dishwashing soap in distilled water.
-
Pre-heat the solution to 60-70°C.
-
Immerse slides in the heated solution for 10-15 minutes.
-
Rinse thoroughly with distilled water.
-
Proceed to rehydration steps.
4. Diluted Lemon Water-based Deparaffinization
-
Prepare a 95% solution of fresh lemon juice in distilled water and filter to remove pulp.
-
Pre-heat the solution to 60-70°C.
-
Immerse slides in the heated solution for 15-20 minutes.
-
Rinse thoroughly with distilled water.
-
Proceed to rehydration steps.
5. Coconut Oil-based Deparaffinization
-
Pre-heat 100% pure coconut oil to 60-70°C.
-
Immerse slides in the heated coconut oil for 15-20 minutes.
-
Wash slides in a solution of 1% dishwashing soap to remove residual oil.
-
Rinse thoroughly with distilled water.
-
Proceed to rehydration steps.
Rehydration Protocol
-
Immerse slides in 100% Ethanol for 3-5 minutes.
-
Immerse slides in a second change of 100% Ethanol for 3-5 minutes.
-
Immerse slides in 95% Ethanol for 3-5 minutes.
-
Immerse slides in 70% Ethanol for 3-5 minutes.
-
Rinse slides in running tap water for 5 minutes.
-
Place slides in distilled water.
This compound Staining Protocol for Paraffin-Embedded Sections
Note: This protocol is constructed based on standard histological practices and the known properties of this compound. Optimization may be required for specific tissue types and experimental conditions.
-
Deparaffinization and Rehydration: Follow one of the detailed deparaffinization and rehydration protocols above.
-
Staining Solution Preparation: Prepare a 0.1% to 0.5% (w/v) solution of this compound (CAS 6408-29-3) in a 1% acetic acid solution. The optimal concentration may need to be determined empirically.
-
Staining: Immerse the rehydrated slides in the this compound staining solution for 5-10 minutes.
-
Rinsing: Briefly rinse the slides in a 1% acetic acid solution to remove excess stain.
-
Differentiation (Optional): If the staining is too intense, differentiate briefly (a few seconds) in 70% ethanol. Monitor the differentiation process microscopically.
-
Dehydration:
-
Immerse slides in 95% Ethanol for 1-2 minutes.
-
Immerse slides in 100% Ethanol (I) for 1-2 minutes.
-
Immerse slides in 100% Ethanol (II) for 1-2 minutes.
-
-
Clearing:
-
Immerse slides in a clearing agent (e.g., Xylene or a xylene substitute) (I) for 3-5 minutes.
-
Immerse slides in a clearing agent (II) for 3-5 minutes.
-
-
Mounting: Apply a coverslip using a compatible mounting medium.
Visualizing the Process: Experimental Workflow and Staining Mechanism
To further clarify the experimental process and the underlying principles of this compound staining, the following diagrams have been generated using the DOT language.
References
- 1. A simple heat-based alternative method for deparaffinization of histological sections significantly improves acid-fast staining results for Mycobacteria in tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histology Stains - Embryology [embryology.med.unsw.edu.au]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Special Stains | Histology Research Core [histologyresearchcorefacility.web.unc.edu]
- 5. dermnetnz.org [dermnetnz.org]
- 6. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Leucocrystal Violet and Acid Violet for Protein Gel Staining
For researchers, scientists, and drug development professionals, the accurate visualization of proteins in polyacrylamide gels is a fundamental step in many experimental workflows. The choice of staining dye is critical, directly impacting the sensitivity of detection, the efficiency of the workflow, and compatibility with downstream analytical methods such as mass spectrometry. This guide provides an objective comparison of two violet dyes used for protein gel staining: Leucocrystal Violet (LCV), used in its oxidized form, Crystal Violet, for total protein staining, and Acid Violet.
While the user specified Acid Violet 90, publicly available scientific literature and experimental data for this specific dye in the context of protein gel staining are scarce. Therefore, this guide will focus on a well-documented member of the same class, Acid Violet 17 , as a representative for comparison.
Performance at a Glance: A Quantitative Comparison
The selection of a protein stain often hinges on key performance metrics. The following table summarizes the available quantitative data for Crystal Violet (the oxidized form of Leucocrystal Violet) and Acid Violet 17.
| Performance Metric | Leucocrystal Violet (as Crystal Violet) | Acid Violet 17 |
| Limit of Detection (LOD) | ~16 ng[1][2] | 1-2 ng/mm²[3] |
| Linear Dynamic Range | Similar to Coomassie Blue[1][2] | Linear over 1-100 µg[3] |
| Staining Time | 30 minutes at 60°C or 3 hours at room temperature[1][2] | 5-10 minutes[3] |
| Destaining Required | No[2] | Yes (minimal, with phosphoric acid)[3] |
| Mechanism of Action | Cationic dye interacts with negatively charged amino acid residues.[2] | Anionic dye that binds to proteins. |
| Primary Application | General protein staining in SDS-PAGE and zymograms.[1] | Protein staining in IEF and native PAGE gels.[3] |
In-Depth Analysis
Sensitivity: Both dyes offer high sensitivity. Crystal Violet can detect protein bands down to approximately 16 ng.[1][2] Acid Violet 17 demonstrates a very high sensitivity, with a detection limit in the range of 1-2 ng/mm² of protein.[3] This makes both stains suitable for the detection of low-abundance proteins.
Workflow Efficiency: A significant advantage of Crystal Violet is that it does not typically require a destaining step, which streamlines the overall workflow and reduces the use of organic solvents.[2] The staining process can be completed in as little as 30 minutes with heating or within 3 hours at room temperature.[1][2] Acid Violet 17 also boasts a rapid staining time of only 5-10 minutes.[3] While it may require a brief destaining step to reduce background, this is generally quick and uses a phosphoric acid solution.[3]
Mechanism of Action: Crystal Violet is a cationic (positively charged) dye that interacts with the negatively charged carboxyl groups of acidic amino acid residues in proteins.[2] In contrast, Acid Violet 17 is an anionic (negatively charged) dye. Anionic dyes typically bind to positively charged (basic) amino acid residues and through hydrophobic interactions.
Experimental Protocols
Below are detailed methodologies for staining protein gels with Leucocrystal Violet (as Crystal Violet) and Acid Violet 17.
Leucocrystal Violet (as Crystal Violet) Staining Protocol
This protocol is adapted for general protein staining in polyacrylamide gels.
Materials:
-
Staining Solution: 0.001% (w/v) Crystal Violet in 10% (v/v) methanol (B129727) and 1.5% (v/v) acetic acid.
-
Deionized water.
Procedure:
-
Post-Electrophoresis Wash: After electrophoresis, rinse the gel with deionized water to remove any residual electrophoresis buffer.
-
Staining: Immerse the gel in the Crystal Violet staining solution.
-
Washing: Briefly rinse the gel with deionized water to remove excess stain from the surface.
-
Visualization: Protein bands will appear as purple bands against a clear background. No destaining is required.[2]
Acid Violet 17 Staining Protocol
This protocol is particularly effective for isoelectric focusing (IEF) and native polyacrylamide gels.
Materials:
-
Fixation Solution: 20% (w/v) Trichloroacetic acid (TCA).
-
Staining Solution: 0.1-0.2% (w/v) colloidal Acid Violet 17 in 10% (w/v) phosphoric acid.
-
Destaining Solution: 3% (w/v) phosphoric acid.
-
Deionized water.
Procedure:
-
Fixation: Following electrophoresis, immerse the gel in the fixation solution for at least 30 minutes to precipitate the proteins within the gel matrix.
-
Staining: Remove the fixation solution and immerse the gel in the Acid Violet 17 staining solution for 5-10 minutes with gentle agitation.[3] Major protein bands corresponding to 100-500 ng may be visible within 0.5-3 minutes.[3]
-
Destaining: To visualize minor protein components, transfer the gel to the destaining solution. Agitate gently for 5-80 minutes, depending on the thickness of the gel, until a clear background is achieved.[3]
-
Visualization: Protein bands will appear as violet against a clear background.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for protein gel staining, highlighting the key steps involved in both Leucocrystal Violet (as Crystal Violet) and Acid Violet 17 staining procedures.
General workflow for protein gel staining.
Conclusion
Both Leucocrystal Violet (in its oxidized form, Crystal Violet) and Acid Violet 17 are highly sensitive dyes suitable for the visualization of proteins in polyacrylamide gels. The choice between them will depend on the specific requirements of the experiment.
-
Leucocrystal Violet (as Crystal Violet) is an excellent choice when a streamlined workflow is a priority, as it eliminates the need for a destaining step. Its sensitivity is comparable to other high-performance stains.
-
Acid Violet 17 offers extremely high sensitivity and a very rapid staining time. While it may require a brief destaining step, the overall procedure is still highly efficient. It is particularly well-suited for IEF and native gels.
For researchers and professionals in drug development, both dyes present viable alternatives to more traditional stains like Coomassie Brilliant Blue, especially when high sensitivity and efficiency are paramount.
References
- 1. Crystal violet stains proteins in SDS-PAGE gels and zymograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fast and sensitive protein staining with colloidal acid violet 17 following isoelectric focusing in carrier ampholyte generated and immobilized pH gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the environmental impact of Acid Violet 90 compared to other dyes
The textile industry is a significant contributor to water pollution, with dyes being a primary component of its effluent. Understanding the environmental footprint of these colorants is crucial for researchers, scientists, and drug development professionals aiming to develop safer products and processes. This guide provides an objective comparison of the environmental impact of Acid Violet 90, an acid dye, with other widely used dye classes, namely reactive and disperse dyes. The comparison is supported by available experimental data on aquatic toxicity and biodegradability, alongside detailed standardized testing protocols.
General Environmental Impact of Textile Dyes
The life cycle of textile dyes, from synthesis to application and disposal, presents numerous environmental challenges. Wastewater from dyeing processes is often characterized by high concentrations of chemicals, including the dyes themselves, heavy metals, and auxiliary chemicals.[1] This effluent can lead to several adverse environmental effects:
-
Water Pollution: A significant portion of dye does not bind to fabric and is released into wastewater.[2] This contaminated water, if not properly treated, enters rivers and lakes, causing both aesthetic pollution and significant ecological damage.[3][4]
-
Reduced Photosynthesis: The color imparted by dyes to water bodies reduces sunlight penetration, which inhibits photosynthesis in aquatic plants, thereby disrupting the entire food chain.[2]
-
Increased Oxygen Demand: The degradation of dyes and associated chemicals in water consumes large amounts of dissolved oxygen, leading to an increase in Biochemical Oxygen Demand (BOD) and Chemical Oxygen Demand (COD). This oxygen depletion can be fatal to fish and other aquatic organisms.[2]
-
Toxicity: Many synthetic dyes and their breakdown products are toxic, mutagenic, and carcinogenic.[2][4] They can harm aquatic life directly and accumulate in the food chain, posing a risk to ecosystems and human health.[3]
Comparison of Dye Classes: Acid vs. Reactive vs. Disperse Dyes
The environmental impact of a dye is heavily influenced by its chemical class, which dictates its application process and fixation rate.
| Feature | Acid Dyes (e.g., this compound) | Reactive Dyes (e.g., Reactive Black 5) | Disperse Dyes (e.g., Disperse Blue 79) |
| Primary Use | Protein fibers (wool, silk), synthetic polyamides (nylon).[5] | Cellulosic fibers (cotton, viscose).[6] | Hydrophobic synthetic fibers (polyester, acetate).[6] |
| Solubility | Water-soluble.[5] | Highly water-soluble.[6] | Insoluble in water; applied as a fine dispersion.[6] |
| Application Process | Applied from an acidic dyebath (low pH).[5] | Requires large amounts of salt and alkali (high pH) for fixation.[6] | Applied at high temperature and pressure in an acidic medium with dispersing agents.[6] |
| Fixation Rate | Variable, can be relatively low, leading to dye in effluent. | Low to moderate (50-90%); a significant portion hydrolyzes and is lost to wastewater.[6] | Generally high, but unfixed dye particles and dispersing agents are present in effluent. |
| Effluent Characteristics | Acidic pH, residual dye. | High color, high Total Dissolved Solids (TDS) due to salt, alkaline pH, hydrolyzed dye.[6] | Suspended dye particles, dispersing agents, acidic pH. |
Quantitative Environmental Impact Data
Direct, quantitative environmental data for this compound is notably scarce in publicly available scientific literature and safety data sheets, which often state that its ecotoxicological properties have not been thoroughly investigated.[7] This data gap is a significant finding in itself. For comparison, data for representative dyes from the reactive and disperse classes have been compiled below.
| Parameter | This compound | Reactive Black 5 | Disperse Blue 79 |
| CAS Number | 6408-29-3 | 17095-24-8 | 3618-72-2 |
| Aquatic Toxicity | |||
| 96-hr LC₅₀ (Fish) | Data not available | >100 mg/L (Leuciscus idus)[8] | 1.57 mg/L (Danio rerio)[9] 189 mg/L (Oncorhynchus mykiss)[2] |
| 48-hr EC₅₀ (Daphnia) | Data not available | Degradation products may be more toxic than the parent dye.[10] | >100 mg/L (Daphnia magna)[2] |
| Biodegradability | Data not available; studies focus on advanced oxidation for removal.[11] | Considered not readily biodegradable; requires specific microorganisms for degradation.[4][12] | Not readily biodegradable under aerobic conditions; degradation can occur anaerobically.[1][13] |
Note on conflicting data: The reported aquatic toxicity for Disperse Blue 79 varies significantly between studies and test organisms, highlighting the complexity of ecotoxicological assessments.
Experimental Protocols
Standardized testing protocols are essential for generating reliable and comparable environmental impact data. The Organisation for Economic Co-operation and Development (OECD) provides widely accepted guidelines for chemical testing.
Protocol 1: Acute Fish Toxicity Test (OECD Guideline 203)
This test determines the concentration of a substance that is lethal to 50% of the test fish (LC₅₀) over a 96-hour period.[3][14]
-
Test Organism: A standard species like Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss) is used.[15]
-
Test Concentrations: Fish are exposed to at least five concentrations of the test substance, typically in a geometric series, plus a control group (water only). A limit test at 100 mg/L can be performed first to determine if the substance has low toxicity.[3]
-
Procedure: A minimum of seven fish are used for each concentration. The test is conducted in tanks with controlled temperature, lighting, and dissolved oxygen levels.
-
Observations: Mortalities and any abnormal behavioral or physical signs are recorded at 24, 48, 72, and 96 hours.[3]
-
Data Analysis: The cumulative mortality data is used to calculate the 96-hour LC₅₀ value with 95% confidence intervals using appropriate statistical methods (e.g., probit analysis).[14]
Protocol 2: Ready Biodegradability Test (OECD Guideline 301)
This set of guidelines evaluates whether a substance is "readily biodegradable," meaning it will undergo rapid and ultimate degradation in an aerobic aquatic environment.[16][17] The CO₂ Evolution Test (OECD 301B) is a common method.
-
Inoculum: A source of mixed microorganisms, typically from the activated sludge of a domestic wastewater treatment plant, is used.[17]
-
Test Setup: A known concentration of the test substance is added to a mineral salt medium, inoculated with the microorganisms, and incubated in sealed vessels in the dark at a constant temperature (e.g., 22 ± 2°C) for 28 days.[6]
-
Measurement: The degradation of the test substance is measured by the amount of carbon dioxide (CO₂) produced. The CO₂ is trapped in a solution (e.g., barium hydroxide (B78521) or sodium hydroxide) and quantified by titration or with a Total Organic Carbon (TOC) analyzer.[17]
-
Controls:
-
Blank Control: Inoculum only, to measure background CO₂ production.
-
Reference Control: A readily biodegradable substance (e.g., sodium benzoate) to verify the viability of the inoculum.[18]
-
-
Data Analysis: The percentage of degradation is calculated by comparing the cumulative CO₂ produced from the test substance to its theoretical maximum (ThCO₂). To be classified as "readily biodegradable," the substance must achieve at least 60% degradation within a 10-day window during the 28-day test period.[18]
Mandatory Visualizations
The following diagrams illustrate a typical experimental workflow for dye evaluation and a generalized pathway of cellular toxicity.
References
- 1. Screening Assessment for the Challenge Acetamide,N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-ethoxyphenyl]- (Disperse Blue 79) - Canada.ca [canada.ca]
- 2. echemi.com [echemi.com]
- 3. oecd.org [oecd.org]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. contractlaboratory.com [contractlaboratory.com]
- 7. cncolorchem.com [cncolorchem.com]
- 8. spaceint.com [spaceint.com]
- 9. researchers.usask.ca [researchers.usask.ca]
- 10. researchgate.net [researchgate.net]
- 11. tsijournals.com [tsijournals.com]
- 12. Efficient biodegradation and detoxification of reactive black 5 using a newly constructed bacterial consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biodegradation of disperse blue 79 using sequenced anaerobic/aerobic biofilters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eurofins.com.au [eurofins.com.au]
- 15. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 16. oecd.org [oecd.org]
- 17. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 18. oecd.org [oecd.org]
Safety Operating Guide
Navigating the Disposal of Acid Violet 90: A Procedural Guide for Laboratory Professionals
The proper disposal of Acid Violet 90, a synthetic dye used in various laboratory applications, is crucial for ensuring personnel safety and environmental protection. This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to manage and dispose of this compound waste in compliance with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The compound, a violet powder, can cause irritation to the eyes, skin, and respiratory tract, and may lead to an allergic skin reaction.[1][2]
Essential PPE includes:
-
Chemical safety goggles or eyeglasses[1]
-
Protective gloves[1]
-
Appropriate protective clothing to minimize skin contact[1]
-
An approved respirator if dust generation is unavoidable[1]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, and an eyewash station and safety shower should be readily accessible.[1]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by local, state, and federal regulations. While some safety data sheets (SDS) indicate that this chemical, as supplied, is not classified as a hazardous waste under federal regulations (40 CFR 261), it is the responsibility of the waste generator to make a final determination.[1][3] State and local regulations may have stricter requirements.
Step 1: Waste Identification and Classification
The initial and most critical step is to determine if the this compound waste is hazardous. This assessment should consider:
-
Contamination: Has the this compound been mixed with other chemicals, particularly those listed as hazardous?
-
Characteristics: Does the waste exhibit any hazardous characteristics (e.g., ignitability, corrosivity, reactivity, toxicity)?
-
Regulatory Lists: Is the waste mixture explicitly listed in federal or state hazardous waste regulations?
Consult your institution's Environmental Health and Safety (EHS) department for guidance on this classification.
Step 2: Waste Segregation
Proper segregation is essential to prevent dangerous chemical reactions.[4]
-
Solid Waste: Collect waste this compound powder, contaminated weigh boats, and grossly contaminated PPE (e.g., gloves) in a designated, sealed container.
-
Liquid Waste: Aqueous solutions of this compound should be collected in a separate, compatible liquid waste container. Do not mix with other solvent wastes unless permitted by your EHS office.
-
Sharps: Any sharps contaminated with this compound must be placed in a designated sharps container.
Step 3: Containerization and Labeling
All waste containers must be in good condition, compatible with the chemical, and securely sealed to prevent leaks.[4][5]
The container must be labeled with the words "Hazardous Waste" (or as required by your institution) and include:[6]
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The approximate concentration and volume.
-
The date of accumulation.
-
The specific hazard(s) associated with the waste (e.g., "Irritant").
Step 4: Storage
Store the labeled waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[6] This area should be under the control of laboratory personnel. Ensure that incompatible wastes are not stored together.[4]
Step 5: Disposal and Removal
Contact your institution's EHS department to arrange for the pickup and disposal of the waste. Do not dispose of this compound down the drain or in regular trash.[4] Professional waste contractors will transport the material to an appropriate treatment and disposal facility.[2][7]
Quantitative Data Summary
The following table summarizes key identifying information for this compound.
| Identifier | Value | Reference |
| CAS Number | 6408-29-3 | [1][2] |
| Molecular Formula | C20H15N4NaO5S | [1] |
| Molecular Weight | 446.41 g/mol | [1] |
| Appearance | Violet Powder | [1] |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental uses of this compound. Researchers should refer to their specific experimental protocols for handling instructions within the context of their work.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
References
Essential Safety and Logistical Guide for Handling Acid Violet 90
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Acid Violet 90, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Summary
This compound is a chemical that presents several hazards. It is harmful if swallowed, can cause serious eye irritation, and may lead to an allergic skin reaction or respiratory irritation.[1][2] It is also recognized as being harmful to aquatic life with long-lasting effects.[2]
Hazard Summary Table:
| Hazard Type | Description |
| Acute Oral Toxicity | Harmful if swallowed, potentially causing gastrointestinal irritation with nausea, vomiting, and diarrhea.[1] |
| Eye Irritation | Causes serious eye irritation and potential inflammation upon contact.[1][2] |
| Skin Sensitization | May cause an allergic skin reaction. Prolonged or repeated contact may also cause skin irritation.[1][2] |
| Respiratory Irritation | Inhalation of dust may irritate the respiratory tract.[1] |
| Chronic Effects | Possible risks of irreversible effects. Mutagenicity has been reported.[1] |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects.[2] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE.
PPE Requirements Table:
| Body Part | Required PPE | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields.[3] | Conforming to EN 166 (EU) or NIOSH (US).[3] |
| Skin | Chemical-resistant gloves (e.g., rubber) and impervious protective clothing (e.g., lab coat, apron, or coveralls).[1][3] | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[3] |
| Respiratory | A full-face respirator or an approved respirator should be used if exposure limits are exceeded, if irritation is experienced, or in case of insufficient ventilation.[3] | MSHA/NIOSH approved or equivalent. |
Operational Plans: Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and maintain the chemical's stability.
Step-by-Step Handling Protocol:
-
Engineering Controls : Always handle this compound in a well-ventilated area.[1] The use of a chemical fume hood is strongly recommended to control airborne levels of the substance.[1] Ensure that an eyewash station and a safety shower are readily accessible.[1]
-
Preparation : Before handling, ensure all required PPE is correctly worn.
-
Weighing and Transfer : When weighing or transferring the powder, take care to minimize dust generation and accumulation.[1]
-
Solution Preparation : When preparing solutions, slowly add the powder to the solvent to avoid splashing and dust formation.
-
Post-Handling : After handling, wash hands and any exposed skin thoroughly.[1] Remove contaminated clothing and wash it before reuse.[1] Do not eat, drink, or smoke in the work area.
Storage Plan:
-
Store in a cool, dry, and well-ventilated place.[1]
-
Keep containers tightly closed and in their original receptacles.[1][4]
-
Preserve in light-resistant containers.[1]
-
Avoid storage near incompatible materials such as strong oxidizing or reducing agents, and keep away from excess heat.[1]
Emergency Procedures: Spill and First Aid
Immediate and appropriate response to spills and exposures is crucial.
Spill Response Plan:
-
Evacuate : Evacuate personnel from the immediate spill area.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : Prevent further leakage or spillage if it is safe to do so.
-
Cleanup :
-
Wear all required PPE, including respiratory protection.
-
For powder spills, cover with a plastic sheet or tarp to minimize spreading.
-
Mechanically take up the spilled material using a vacuum or by sweeping and place it into a suitable, labeled container for disposal.[1]
-
Avoid generating dust during cleanup.[1]
-
-
Decontamination : Thoroughly clean the contaminated surface.
First Aid Measures:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact : Remove contaminated clothing. Flush skin with plenty of soap and water. Get medical aid if irritation or a rash develops or persists.[1][2]
-
Ingestion : If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[1]
-
Inhalation : Remove the individual from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
Step-by-Step Disposal Protocol:
-
Waste Characterization : this compound is harmful to aquatic life.[2] Waste materials should be treated as hazardous.
-
Containerization : Collect waste material in a suitable, labeled, and tightly sealed container.
-
Disposal : Dispose of the contents and the container at an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal laws and regulations.[2] Do not allow the product to reach ground water, water courses, or sewage systems.[4]
-
Contaminated Packaging : Do not reuse empty containers. They should be disposed of in the same manner as the product.[4]
Visual Workflow for Safe Handling of this compound
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
